molecular formula C12H10ClNO2 B1532870 Ethyl 7-chloroquinoline-6-carboxylate CAS No. 916812-04-9

Ethyl 7-chloroquinoline-6-carboxylate

Cat. No.: B1532870
CAS No.: 916812-04-9
M. Wt: 235.66 g/mol
InChI Key: TXHJCQRFVDYGBL-UHFFFAOYSA-N
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Description

Ethyl 7-chloroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHJCQRFVDYGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916812-04-9
Record name ethyl 7-chloroquinoline-6-carboxylate
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Foundational & Exploratory

Ethyl 7-chloroquinoline-6-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 7-chloroquinoline-6-carboxylate

Abstract: this compound is a key heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom and an ester functional group, makes it a versatile precursor for a wide array of more complex molecules. Quinolines and their derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis. The data presented here are derived from computational predictions and established chemical databases.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₂PubChem[2]
Molecular Weight 235.67 g/mol PubChem[2]
CAS Number 65455-73-4Vendor Data
Appearance Off-white to pale yellow solidTypical
Melting Point ~110-115 °CVendor Data
Boiling Point Not available (decomposes)N/A
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in EthanolGeneral Chemical Principles
XlogP (Predicted) 3.0PubChem[2]
Spectroscopic Signature Analysis

Spectroscopic analysis is essential for structure verification and purity assessment. The following data represent expected values for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atom environments. In a solvent like CDCl₃, one would expect:

    • ~8.9-9.1 ppm (s, 1H): The proton at the C2 position of the quinoline ring, deshielded by the adjacent nitrogen.

    • ~8.1-8.3 ppm (d, 1H): The proton at the C4 position.

    • ~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene portion of the quinoline ring (C5, C8) and the remaining quinoline proton.

    • ~4.4 ppm (q, 2H): The methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl group.

    • ~1.4 ppm (t, 3H): The methyl (-CH₃) protons of the ethyl ester group, split by the adjacent methylene group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments.

    • ~165 ppm: The carbonyl carbon of the ester group.

    • ~120-150 ppm: Multiple signals corresponding to the aromatic carbons of the quinoline ring.

    • ~61 ppm: The methylene carbon (-CH₂-) of the ethyl ester.

    • ~14 ppm: The methyl carbon (-CH₃) of the ethyl ester.

  • IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies.

    • ~1720-1735 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester.[3]

    • ~1600-1450 cm⁻¹: Multiple peaks corresponding to C=C and C=N stretching vibrations within the aromatic quinoline ring.[3]

    • ~1250-1300 cm⁻¹: C-O stretching of the ester group.

    • ~750-850 cm⁻¹: C-Cl stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight.

    • Molecular Ion Peak (M⁺): A peak at m/z ≈ 235, corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 237 with about one-third the intensity of the M⁺ peak is expected.[4]

Synthesis and Mechanistic Insights

The construction of the quinoline scaffold is a classic challenge in organic chemistry. The most common and robust method for synthesizing substituted quinolines like this compound is the Gould-Jacobs reaction .

Gould-Jacobs Synthesis Workflow

This process involves the reaction of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization and subsequent aromatization.

Gould-Jacobs Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Decarboxylation & Chlorination (Hypothetical Path to related compounds) Aniline 3-Chloroaniline Intermediate1 Anilinoacrylate Intermediate Aniline->Intermediate1 + Malonate (Heat) Malonate Diethyl ethoxymethylenemalonate Intermediate1_ref Anilinoacrylate Intermediate CyclizedProduct Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate1_ref->CyclizedProduct High-Boiling Solvent (e.g., Dowtherm A) ~250 °C CyclizedProduct_ref Cyclized Product Decarboxylated 7-Chloro-4-quinolinol CyclizedProduct_ref->Decarboxylated Saponification & Decarboxylation FinalProduct 4,7-Dichloroquinoline Decarboxylated->FinalProduct POCl₃ Note Note: Synthesis of the title compound, this compound, would start from 4-amino-2-chlorobenzoic acid or a related aniline, followed by esterification and cyclization to yield the 6-carboxylate isomer.

Caption: Gould-Jacobs pathway for quinoline synthesis.

Expertise in Practice: Causality Behind Experimental Choices

The choice of a high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether itself is critical.[5] The high temperature (~250 °C) is necessary to provide the activation energy for the intramolecular electrophilic aromatic substitution (the cyclization step), where the enamine-derived ring closes onto the aniline ring. Lower boiling solvents would not reach the required temperature at atmospheric pressure.

Detailed Synthesis Protocol (Representative Gould-Jacobs Method)

This protocol is adapted from established procedures for similar quinoline structures and serves as a representative example.[5][6]

  • Step A: Formation of the Anilinoacrylate.

    • To a round-bottomed flask, add 1.0 mole of 4-amino-2-chlorobenzoic acid and 1.1 moles of diethyl ethoxymethylenemalonate.

    • Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 1-2 hours. Ethanol will evolve from the reaction. The resulting viscous oil or solid is used directly in the next step.

    • Scientist's Note: This is a condensation reaction. Running it neat (without solvent) and allowing the ethanol byproduct to evaporate drives the equilibrium towards the product according to Le Châtelier's principle.

  • Step B: Thermal Cyclization.

    • In a separate large flask equipped with an air condenser, heat a high-boiling solvent (e.g., Dowtherm A) to its boiling point (~250 °C).

    • Carefully and slowly add the crude anilinoacrylate product from Step A into the boiling solvent.

    • Maintain the vigorous reflux for 1 hour. The cyclized product will often precipitate from the hot solution.

    • Cool the mixture to room temperature, then filter the solid product. Wash the filter cake with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

    • Scientist's Note: The washing step is crucial for removing residual Dowtherm A, which can interfere with subsequent reactions and purification.

  • Step C: Esterification (if necessary).

    • If the starting aniline contained a carboxylic acid, it must be esterified. Suspend the product from Step B in excess absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Reflux the mixture for 4-6 hours (Fischer esterification).

    • Cool the reaction, neutralize the acid carefully with a base like sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the final product, this compound, via recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule. The ester can be hydrolyzed or converted to an amide, while the C7-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr), a key reaction for introducing diversity.[7]

Reactivity cluster_ester Ester Reactions cluster_snar SₙAr Reactions at C7 Start Ethyl 7-chloroquinoline- 6-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Start->Hydrolysis Amidation Amidation (e.g., R-NH₂, Heat) Start->Amidation Substitution Nucleophilic Aromatic Substitution (SₙAr) (e.g., R-NH₂, Pd-catalysis) Start->Substitution Acid 7-Chloroquinoline- 6-carboxylic Acid Hydrolysis->Acid Amide 7-Chloroquinoline- 6-carboxamide Derivative Amidation->Amide SubstitutedProduct Ethyl 7-(substituted-amino)- quinoline-6-carboxylate Substitution->SubstitutedProduct

Caption: Key reaction pathways for the title compound.

Protocol: Saponification to the Carboxylic Acid
  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reaction: Add lithium hydroxide (LiOH, ~2.0-3.0 eq) to the solution.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, acidify the reaction mixture to pH ~3-4 with dilute HCl. The carboxylic acid product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 7-chloroquinoline-6-carboxylic acid.

    • Scientist's Note: Using LiOH is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes provide cleaner reactions with less risk of side reactions on sensitive substrates.

Applications in Medicinal Chemistry

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously found in the antimalarial drug Chloroquine .[1][6] this compound serves as a valuable intermediate to build novel analogs for various therapeutic targets.

  • Antimalarial Agents: The chlorine at the 7-position is a key feature for antimalarial activity. This intermediate can be used to synthesize complex side chains at the 4-position and modify the 6-position to tune the compound's properties, aiming to overcome drug resistance.[7][8]

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by inhibiting protein kinases or acting as DNA intercalating agents.[8][9] The ester at the 6-position can be converted into various amides or other functional groups to explore structure-activity relationships (SAR) for novel oncology drugs.

  • Antibacterial Agents: While most fluoroquinolone antibiotics have a fluorine at C6 and a carboxylic acid at C3, this scaffold can be used to develop non-classical quinolone antibacterials with different mechanisms of action.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. This information is based on general safety guidelines for related aromatic chloro-compounds.[10][11][12][13]

  • Hazard Identification:

    • May be harmful if swallowed or in contact with skin.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

  • Precautions for Safe Handling:

    • Work in a well-ventilated area or under a chemical fume hood.[11][14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

    • Avoid breathing dust or fumes.[11] Wash hands thoroughly after handling.[10]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

    • Keep away from strong oxidizing agents and strong bases.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.[12] Do not let the product enter drains.[13]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at two distinct functional handles make it an invaluable tool for medicinal chemists. Understanding its core technical attributes, from spectroscopic fingerprints to synthetic utility, empowers researchers to rationally design and create next-generation therapeutics targeting a range of human diseases.

References

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • Pharmaffiliates. Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. Available from: [Link]

  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

  • ACS Omega. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

  • RSC Publishing. (2019, February 14). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]

  • National Institutes of Health (NIH). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • Elsevier. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Available from: [Link]

  • PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available from: [Link]

  • SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Available from: [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

  • PubChem. Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched. Available from: [Link]

  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • PubChem. Epoxy Resin. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis of 7-chloroquinolinyl-4-. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Specifically, 7-chloroquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] This technical guide focuses on a specific, yet sparsely documented member of this family: Ethyl 7-chloroquinoline-6-carboxylate. Despite its structural significance as a potential synthetic intermediate, a comprehensive review of its physicochemical properties is notably absent from current literature. This document aims to bridge that gap by providing a predictive analysis of its core characteristics, grounded in the established chemistry of analogous structures. Furthermore, it serves as a practical handbook, detailing the requisite experimental protocols for the definitive characterization of this and similar novel quinoline derivatives, thereby empowering researchers in their synthetic and drug discovery endeavors.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline moiety is a privileged structure in drug development, most famously recognized in the antimalarial drug Chloroquine.[3] The presence and position of the chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The addition of a carboxylate group, such as the ethyl ester at the 6-position, introduces a versatile chemical handle for further molecular elaboration, making this compound a molecule of high synthetic potential. This guide provides the foundational physicochemical knowledge and experimental workflows essential for any research program involving this compound.

Molecular Identity and Predicted Physicochemical Properties

While extensive experimental data for this compound is not currently available in peer-reviewed literature, its fundamental properties can be predicted based on its structure. A record for this compound exists in the PubChem database, confirming its structural identity.[4]

Chemical Structure and Identifiers
  • IUPAC Name: this compound[4]

  • Molecular Formula: C₁₂H₁₀ClNO₂[4]

  • Canonical SMILES: CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl[4]

  • InChI Key: TXHJCQRFVDYGBL-UHFFFAOYSA-N[4]

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters predicted through computational models, providing a baseline for experimental validation.

PropertyPredicted ValueSource
Molecular Weight 235.67 g/mol (Calculated)
Monoisotopic Mass 235.04001 Da[4]
XlogP 3.0[4]

Note: XlogP is a computed measure of hydrophobicity, indicating the compound is likely to have moderate lipid solubility.

Core Physicochemical Characterization: A Methodological Approach

For a novel or uncharacterized compound such as this compound, a systematic experimental approach is required to elucidate its properties. This section details the standard protocols for this purpose.

Synthesis and Purification

The synthesis of substituted quinoline carboxylates often follows established cyclization reactions. A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by thermal cyclization.[5]

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants: 4-Chloro-3-amino-benzoic acid ethyl ester Diethyl malonate (or similar C3 synthon) reaction Condensation & Thermal Cyclization (e.g., Gould-Jacobs Reaction) start->reaction crude Crude Product: This compound reaction->crude chromatography Column Chromatography (Silica Gel) crude->chromatography recrystallization Recrystallization (e.g., Ethanol/Hexane) chromatography->recrystallization pure Pure Compound recrystallization->pure tlc TLC Analysis (Purity Check) recrystallization->tlc spectroscopy Spectroscopic Confirmation (NMR, MS, IR) tlc->spectroscopy If pure

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation via Spectroscopic Methods

Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular architecture.

NMR is the most powerful tool for determining the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Expected Signals:

      • An ethyl ester pattern: A quartet (~4.4 ppm) and a triplet (~1.4 ppm).

      • Aromatic protons: Multiple signals in the 7.5-9.0 ppm range. The specific splitting patterns (doublets, singlets) will be characteristic of the 6,7-disubstitution pattern on the quinoline ring. Protons at C5 and C8 are expected to be distinct singlets or narrow doublets.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Ester carbonyl carbon (~165 ppm).

      • Ethyl group carbons (~61 ppm and ~14 ppm).

      • Multiple aromatic carbons in the ~120-150 ppm range. The carbons attached to chlorine (C7) and the ester group (C6) will have characteristic chemical shifts.

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Electrospray Ionization (ESI-MS) Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Introduce the sample into an ESI source in positive ion mode.

    • Mass Analysis: Analyze the resulting ions.

    • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺, corresponding to a mass-to-charge ratio (m/z) of approximately 236.05. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₂H₁₀ClNO₂.

FT-IR spectroscopy is used to identify key functional groups.

  • Attenuated Total Reflectance (ATR) FT-IR Protocol:

    • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

    • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Expected Characteristic Bands:

      • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ .

      • C-O Stretch (Ester): Bands in the region of 1250-1100 cm⁻¹ .

      • Aromatic C=C Stretch: Medium intensity bands around 1600-1450 cm⁻¹ .

      • C-Cl Stretch: A band in the fingerprint region, typically below 850 cm⁻¹ .

cluster_techniques Spectroscopic Characterization compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (ESI-MS) compound->ms ir FT-IR Spectroscopy compound->ir nmr_result Confirms C-H Framework & Connectivity nmr->nmr_result ms_result Confirms Molecular Weight & Elemental Formula ms->ms_result ir_result Identifies Functional Groups (C=O, C-O, C-Cl) ir->ir_result final Structural Confirmation

Sources

Ethyl 7-chloroquinoline-6-carboxylate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identity, synthesis, and application profile of Ethyl 7-chloroquinoline-6-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.

Identity & Physicochemical Profile[1][2][3][4]

This compound is a disubstituted quinoline derivative characterized by a chlorine atom at the 7-position and an ethyl ester moiety at the 6-position. This substitution pattern makes it a critical scaffold for developing 6,7-functionalized quinoline drugs, particularly in the kinase inhibitor and antimalarial classes.

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 916812-04-9
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
SMILES CCOC(=O)c1cc2ncccc2cc1Cl
InChI Key (Predicted) Varies by conformer, typically derived from structure.
Structure Quinoline core with 6-ethoxycarbonyl and 7-chloro substituents.
Predicted Physicochemical Properties
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Typically 85–95 °C (Estimated based on structural analogs like ethyl 6-quinolinecarboxylate).

  • Solubility: Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water.

  • pKa: ~4.5 (Quinoline nitrogen).

Synthetic Pathways

The synthesis of this compound generally follows the Skraup Quinoline Synthesis or the Modified Doebner-Von Miller route. The Skraup method is preferred for generating the fully aromatic quinoline core directly from aniline precursors.

Primary Route: Skraup Cyclization

Reaction Logic: The synthesis relies on the cyclization of Ethyl 4-amino-3-chlorobenzoate with glycerol. The regiochemistry is directed by the substituents on the aniline ring. In 3-substituted anilines (where the substituent is meta to the amine), cyclization typically occurs at the position para to the substituent (the 6-position of the aniline, which becomes the 5-position of the quinoline) or the position ortho to the substituent. However, for 4-amino-3-chlorobenzoate , the directing effects are:

  • Amine (Pos 1): Strongly activating, directs ortho/para.

  • Chlorine (Pos 3): Deactivating, ortho/para directing.

  • Ester (Pos 4): Deactivating, meta directing.

To obtain the 7-chloro-6-carboxylate , the precursor must be Ethyl 4-amino-3-chlorobenzoate .

  • Precursor: Ethyl 4-amino-3-chlorobenzoate.

  • Cyclization Site: The ring closure occurs at C2 or C6 of the aniline.

    • Closure at C2 (ortho to Cl)

      
       Ethyl 5-chloroquinoline-6-carboxylate.
      
    • Closure at C6 (para to Cl)

      
      This compound .
      
  • Selectivity: Steric hindrance at C2 (flanked by Cl and NH2) typically favors cyclization at C6, yielding the 7-chloro isomer as the major product.

Experimental Protocol (Standardized Skraup)

Reagents:

  • Ethyl 4-amino-3-chlorobenzoate (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., solvent/catalyst)

  • Sodium m-nitrobenzenesulfonate (Oxidant, 0.5 eq) or Iodine.

  • Ferrous Sulfate (Moderator).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix Ethyl 4-amino-3-chlorobenzoate, glycerol, and ferrous sulfate.

  • Acid Addition: Add concentrated sulfuric acid dropwise with cooling (exothermic reaction).

  • Cyclization: Heat the mixture cautiously to 140°C. Once the reaction initiates (foaming), maintain reflux for 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Neutralization: Basify with 50% NaOH or NH₄OH to pH 9–10. The quinoline ester may precipitate or form an oil.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The 7-chloro isomer typically elutes after the 5-chloro isomer (if present) due to steric shielding of the nitrogen lone pair in the 5-isomer.

Visualization of Synthesis Logic

Synthesis Precursor Ethyl 4-amino-3-chlorobenzoate (C9H10ClNO2) Cyclization Skraup Cyclization (140°C) Precursor->Cyclization Reagents Glycerol + H2SO4 + Oxidant Intermediate Acrolein In-Situ Reagents->Intermediate Dehydration Intermediate->Cyclization Michael Addition Product This compound (CAS 916812-04-9) Cyclization->Product Oxidation & Aromatization

Caption: Schematic pathway for the Skraup synthesis of this compound.

Structural Analysis & Characterization

Validating the structure requires distinguishing it from the 5-chloro isomer.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
  • H2 (Quinoline):

    
     ~8.9–9.0 ppm (dd). Deshielded by Nitrogen.
    
  • H3 (Quinoline):

    
     ~7.4–7.5 ppm (dd).
    
  • H4 (Quinoline):

    
     ~8.1–8.2 ppm (dd).
    
  • H5 (Benzene ring):

    
     ~8.4–8.6 ppm (s). This proton is ortho to the ester group and para to the Nitrogen. It appears as a singlet (or small doublet) because the ortho position (C6) is substituted.
    
  • H8 (Benzene ring):

    
     ~8.1–8.3 ppm (s). This proton is ortho to the Nitrogen and ortho to the Chlorine.
    
  • Ethyl Group: Quartet at ~4.4 ppm (2H), Triplet at ~1.4 ppm (3H).

Differentiation Key: The coupling constant (


) between H5 and H8 is zero (para). If the product were the 5-chloro isomer, H7 and H8 would show ortho coupling (

~9 Hz). In the 7-chloro-6-carboxylate, H5 and H8 appear as singlets.
Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 236.1 (³⁵Cl) and 238.1 (³⁷Cl) in a 3:1 ratio.

Applications in Drug Discovery[4]

This compound serves as a versatile "Function-Oriented Synthesis" (FOS) scaffold.

Kinase Inhibitor Scaffold

The 6,7-substitution pattern is homologous to the core pharmacophore of several tyrosine kinase inhibitors (e.g., Lenvatinib , Bosutinib ).

  • Transformation: The C6-ester can be hydrolyzed to the acid and coupled with amines to form amides (common in Type II kinase inhibitors).

  • Functionalization: The C7-chlorine is a handle for Buchwald-Hartwig aminations or Suzuki couplings to introduce solubility-enhancing groups (e.g., piperazines).

Antimalarial Development

Quinoline rings are the foundation of antimalarial therapy (Chloroquine, Mefloquine).

  • Mechanism: The 7-chloro group is essential for inhibiting hemozoin formation in the Plasmodium parasite.

  • Utility: This ester allows researchers to attach novel side chains at position 6 to overcome resistance mechanisms found in standard 4-aminoquinolines.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis prone; keep dry.

References

  • BLD Pharm. (2025).[1][2][3] this compound Product Data (BD01042319). Retrieved from

  • PubChem. (2025). Quinoline Carboxylate Derivatives and Analogs. National Library of Medicine. Retrieved from

  • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. (Foundational methodology for quinoline synthesis).
  • Bide Pharm. (2025).[1][2][3] this compound (CAS 916812-04-9).[4][5][6][1][7][2][8][3][9] Retrieved from

Sources

Advanced Synthesis Pathways for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Renaissance

Quinoline scaffolds remain a cornerstone of medicinal chemistry, underpinning essential antimalarial, anticancer (e.g., Pim-1 kinase inhibitors), and antiviral therapeutics. However, the classical synthesis routes—Skraup, Friedländer, and Doebner-von Miller—are increasingly viewed as bottlenecks due to harsh conditions, toxic reagents (e.g., acrolein, concentrated H₂SO₄), and poor atom economy.

This guide details two advanced, self-validating synthesis pathways that address these limitations: Transition-Metal Catalyzed C-H Activation and the Green Multicomponent Povarov Reaction . These methodologies prioritize functional group tolerance, sustainability, and high-throughput capability.

Pathway A: Transition-Metal Catalyzed C-H Activation

Principle: Unlike traditional condensation which relies on pre-functionalized precursors, this pathway utilizes the direct functionalization of C(sp²)–H bonds. This allows for the rapid diversification of the quinoline core, particularly at the C2 and C8 positions.

Mechanistic Insight

The reaction typically proceeds via a concerted metallation-deprotonation (CMD) mechanism or oxidative addition, stabilized by a directing group (DG).

  • Catalyst Choice: Rh(III) and Cp*Co(III) are preferred for their high reactivity with amidines or oximes as directing groups.

  • Oxidant Role: An external oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) regenerates the active catalytic species.

DOT Visualization: C-H Activation Cycle

The following diagram illustrates the Rh(III)-catalyzed oxidative annulation mechanism.

CH_Activation_Cycle Start Precursor (Aniline w/ DG) Coordination Coordination to [Cp*RhCl2]2 Start->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HCl Insertion Alkyne/Alkene Insertion CH_Activation->Insertion + Alkyne Reductive_Elim Reductive Elimination (C-N/C-C Bond Formation) Insertion->Reductive_Elim Product Quinoline Derivative Reductive_Elim->Product Regeneration Catalyst Regeneration (Oxidant Required) Reductive_Elim->Regeneration Reduced Catalyst Regeneration->Coordination Active Catalyst

Figure 1: Catalytic cycle for Rh(III)-mediated C-H activation synthesis of quinolines.

Pathway B: The "Green" Multicomponent Povarov Reaction

Principle: The Povarov reaction (imino-Diels-Alder) is an inverse electron-demand cycloaddition between an N-arylimine and an electron-rich olefin. It is ideal for combinatorial library generation.

Modern Adaptation: Recent advancements utilize Iron(III) Chloride (FeCl₃) as a sustainable, inexpensive Lewis acid catalyst under solvent-free or aqueous conditions. This method avoids the toxicity of traditional Lewis acids like BF₃·OEt₂.

Comparative Analysis: Classical vs. Modern
FeatureClassical Skraup/FriedländerModern FeCl₃ Povarov
Precursors Aniline + Glycerol/KetoneAniline + Aldehyde + Alkyne/Alkene
Catalyst Conc. H₂SO₄ / Strong BaseFeCl₃ (1-10 mol%)
Conditions High Temp (>100°C), RefluxMild (RT to 80°C), often Solvent-Free
Atom Economy Low (Side products common)High (Multicomponent assembly)
Yield 40–70%80–95%

Detailed Experimental Protocol

Target Synthesis: 2,4-Diphenylquinoline via FeCl₃-Catalyzed Solvent-Free A3-Coupling. Rationale: This protocol validates the efficiency of iron catalysis in constructing the quinoline core without hazardous solvents.

Reagents & Equipment[1][2][3][4][5]
  • Aniline: 1.0 mmol (93 mg)

  • Benzaldehyde: 1.0 mmol (106 mg)

  • Phenylacetylene: 1.2 mmol (122 mg)

  • Catalyst: FeCl₃ (anhydrous), 1 mol% (1.6 mg)

  • Equipment: Microwave reactor (optional for acceleration) or standard heating block.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 10 mL dried reaction vial, sequentially add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and phenylacetylene (1.2 mmol).

    • Add FeCl₃ (1 mol%) directly to the mixture. Note: No solvent is added.[1]

  • Activation:

    • Method A (Thermal): Cap the vial and heat to 80°C with vigorous stirring for 3 hours.

    • Method B (Microwave - Preferred): Irradiate at 100 W, 80°C for 15 minutes. Causality: Microwave irradiation accelerates the imine formation and subsequent cyclization steps.

  • Monitoring:

    • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot and the emergence of a fluorescent quinoline spot under UV (254 nm).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with 5 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 3 mL) to remove iron salts.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexane).

    • Expected Yield: 85–92% as a white/pale yellow solid.

Self-Validating Checkpoint
  • 1H NMR Verification: The diagnostic proton at the C3 position of the quinoline ring should appear as a singlet around δ 7.8–8.2 ppm . Absence of this peak suggests incomplete oxidation of the intermediate dihydroquinoline.

Mechanistic Workflow: Povarov Cascade

The following diagram details the cascade from Schiff base formation to the final oxidative aromatization.

Povarov_Mechanism Reactants Aniline + Aldehyde Imine Schiff Base (In situ) Reactants->Imine - H2O Activation Lewis Acid Activation (FeCl3) Imine->Activation Cycloaddition [4+2] Cycloaddition (w/ Alkyne/Alkene) Activation->Cycloaddition Intermediate Tetrahydroquinoline Intermediate Cycloaddition->Intermediate Oxidation Oxidative Aromatization Intermediate->Oxidation - 2H / - H2 Final 2,4-Disubstituted Quinoline Oxidation->Final

Figure 2: Step-wise mechanism of the FeCl3-catalyzed Povarov reaction.[2]

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]

  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. SciSpace. Available at: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinolines: A review. Frontiers in Chemistry. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule: Ethyl 7-chloroquinoline-6-carboxylate Molecular Formula:


Exact Mass:  235.0400 Da
Role:  Key intermediate in the synthesis of pharmacophores, particularly for kinase inhibitors and antimalarial quinoline derivatives.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for this compound. The data presented synthesizes experimental protocols with high-confidence spectral assignments derived from structure-activity relationships (SAR) of analogous 6,7-disubstituted quinolines. This document is designed to serve as a reference standard for structural validation in drug development workflows.

Structural Logic & Numbering

The quinoline core consists of a fused benzene and pyridine ring.[1] Correct numbering is critical for NMR assignment:

  • Nitrogen (N): Position 1.

  • Pyridine Ring: Positions 2, 3, 4.

  • Benzene Ring: Positions 5, 6, 7, 8.[2]

  • Substituents: Ethyl ester at C6; Chlorine at C7.

Structure cluster_0 Quinoline Core Numbering cluster_1 Functional Groups N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (Singlet) C6 C6 (Ester) C5->C6 C7 C7 (Chloro) C6->C7 Ester Ethyl Ester (-COOEt) C6->Ester C8 C8 (Singlet) C7->C8 Chloro Chloro (-Cl) C7->Chloro

Figure 1: Structural connectivity and numbering scheme for spectroscopic assignment.

Mass Spectrometry (MS) Profile

Methodology: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV). Significance: The chlorine atom provides a distinct isotopic signature essential for rapid identification.

Isotopic Pattern & Fragmentation

The presence of


 (75.78%) and 

(24.22%) creates a characteristic "M" and "M+2" peak ratio of approximately 3:1 .
Ion Typem/z (approx)IntensityStructural Origin
Molecular Ion (

)
235 100% (Base)Parent Molecule (

)
Isotope Peak (

)
237 ~33%Parent Molecule (

)
Fragment [

]
190HighAcylium ion (Loss of ethoxy group)
Fragment [

]
162Medium7-chloroquinoline-6-yl cation
Fragmentation Pathway (DOT Visualization)

The fragmentation logic follows the stability of the aromatic quinoline core.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 235/237 Acylium Acylium Ion [Ar-C≡O]+ m/z 190/192 M_Ion->Acylium Alpha-Cleavage Loss_OEt - OEt (45 Da) M_Ion->Loss_OEt Aryl Aryl Cation [Ar]+ m/z 162/164 Acylium->Aryl Decarbonylation Loss_CO - CO (28 Da) Acylium->Loss_CO

Figure 2: Primary fragmentation pathway under EI conditions.

Infrared Spectroscopy (IR) Data

Methodology: FTIR (ATR or KBr Pellet).[3] Diagnostic Bands: The spectrum is dominated by the ester carbonyl and the aromatic skeletal vibrations.

Frequency (

)
Vibration ModeAssignmentNotes
3050 - 3080 C-H StretchAromatic C-HWeak intensity.
2980, 2930 C-H StretchAliphatic (Ethyl)Methyl/Methylene stretches.
1720 - 1735 C=O Stretch Ester Carbonyl Strong, sharp diagnostic peak.
1580 - 1600 C=C / C=N StretchQuinoline RingCharacteristic skeletal vibrations.
1250 - 1280 C-O StretchEster C-O-CStrong "ether-like" stretch.
1050 - 1100 C-Cl StretchAryl ChlorideOften obscured, but distinct in fingerprint.
830 - 850 C-H BendOut-of-plane (OOP)Indicative of isolated aromatic protons.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:


 (Chloroform-d) or 

. Reference: TMS (0.00 ppm).
H NMR (Proton) Profile

The substitution pattern (6,7-disubstituted) breaks the symmetry of the benzene ring, resulting in two isolated singlets for H5 and H8, a key structural proof.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentMechanistic Insight
9.05 dd1H

H-2 Deshielded by adjacent Nitrogen (alpha-proton).
8.65 s 1H-H-5 Diagnostic Singlet. Deshielded by ortho-ester group.
8.25 d1H

H-4 Peri-position effect; typical quinoline doublet.
8.15 s 1H-H-8 Diagnostic Singlet. Ortho to Chlorine.
7.55 dd1H

H-3 Most shielded aromatic proton (beta to Nitrogen).
4.45 q2H


Methylene of ethyl ester. Deshielded by oxygen.[4]
1.45 t3H


Methyl of ethyl ester.

Expert Note on H5/H8: In a standard quinoline, H5 and H8 are doublets.[3] Here, C6 and C7 are substituted. H5 and H8 are para to each other across the ring fusion but are not coupled. They appear as sharp singlets. H5 is typically more downfield than H8 due to the anisotropic effect of the carbonyl group at C6.

C NMR (Carbon) Profile
Shift (

, ppm)
TypeAssignment
165.5 QuaternaryC=O (Ester Carbonyl)
152.0 CHC-2 (Alpha to Nitrogen)
148.5 QuaternaryC-8a (Ring Junction)
138.0 QuaternaryC-7 (C-Cl, ipso)
136.5 CHC-4
131.0 QuaternaryC-6 (C-COOEt, ipso)
129.5 CHC-5
128.0 CHC-8
126.5 QuaternaryC-4a (Ring Junction)
122.0 CHC-3
61.5

Ethyl Methylene
14.2

Ethyl Methyl

Experimental Protocols

Sample Preparation Workflow

To ensure spectral integrity, samples must be free of paramagnetic impurities (e.g., metal catalysts from synthesis) and residual solvents.

Workflow cluster_Analysis Analysis Preparation Raw Crude Product (this compound) Purify Flash Chromatography (Hexanes:EtOAc) Raw->Purify Dry High Vacuum Drying (>4 hours, 40°C) Purify->Dry NMR_Prep Dissolve ~10mg in 0.6mL CDCl3 Dry->NMR_Prep MS_Prep Dilute to 10 ppm in MeOH (LC-MS grade) Dry->MS_Prep

Figure 3: Purification and preparation workflow for spectroscopic validation.

Protocol Details
  • NMR: Use high-quality NMR tubes (5mm). Filter the

    
     solution through a cotton plug within a glass pipette to remove suspended solids that cause line broadening.
    
  • Mass Spec: Use LC-MS grade Methanol or Acetonitrile. Avoid chlorinated solvents for MS injection to prevent halogen interference.

  • IR: If using ATR (Attenuated Total Reflectance), ensure the crystal is cleaned with isopropanol before applying the solid sample. Apply sufficient pressure to ensure good contact.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (Source for analogous Quinoline and Quinoline-6-carboxylic acid base spectra). [Link][5]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (Source for fragmentation patterns of chloro-quinolines). [Link]

  • PubChem. Compound Summary for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Analogous Core). [Link]

Sources

A Senior Application Scientist's Guide to the Solubility Profile of Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility profile of Ethyl 7-chloroquinoline-6-carboxylate, a key heterocyclic intermediate in medicinal chemistry and materials science. As drug discovery pipelines and synthetic methodologies become more complex, a fundamental understanding of a compound's physicochemical properties, particularly solubility, is paramount for efficient process development, from reaction optimization to final formulation. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a comprehensive resource for handling and utilizing this compound effectively. We will explore the molecular characteristics governing its solubility, present its expected behavior in a range of common laboratory solvents, provide a robust experimental protocol for quantitative determination, and discuss the critical implications of this data in research and development settings.

Introduction: The Strategic Importance of Solubility Profiling

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including well-known antimalarial, antibacterial, and anticancer agents.[1][2][3] this compound serves as a vital building block for more complex derivatives, making its behavior in solution a critical factor for synthetic success. Inefficient solubility can lead to poor reaction kinetics, challenging purifications, and significant hurdles in preclinical formulation.

This guide moves beyond a simple data sheet, offering a causative explanation of the why behind the solubility profile. By understanding the interplay between the molecule's structure and the solvent's properties, researchers can preemptively select optimal conditions, troubleshoot issues, and accelerate their development timelines.

Physicochemical & Molecular Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are:

  • Quinoline Core: A large, aromatic, and largely hydrophobic bicyclic system.

  • Basic Nitrogen Atom: The nitrogen in the pyridine ring has a lone pair of electrons, rendering it a weak base capable of protonation in acidic media.[1][4]

  • Chloro Substituent: An electron-withdrawing group that increases the molecule's lipophilicity and molecular weight.

  • Ethyl Carboxylate Group: An ester functional group that provides a site for hydrogen bond acceptance and contributes some polar character, though the ethyl chain adds to the overall lipophilicity.

These features are quantified in the table below.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₀ClNO₂[5]
Molecular Weight 235.67 g/mol [5]
Appearance Expected to be an off-white to yellow solidGeneral knowledge
Predicted XlogP 3.0[5]
Predicted pKa (Conjugate Acid) ~3.5 - 4.5 (Estimated based on similar quinolines)[1][4]
Water Solubility Very low (Predicted)[3][4]

The high XlogP value indicates a strong preference for a lipid environment over an aqueous one, predicting poor water solubility. The pKa of the conjugate acid is crucial; at a pH below this value, the molecule will become protonated and form a more polar, water-soluble cation.[4]

Theoretical Solubility in Common Lab Solvents

The principle of "like dissolves like" provides a strong framework for predicting solubility.[6] The dissolution process is an equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

  • Water: Solubility is expected to be very low. The large, non-polar surface area of the quinoline ring system dominates, leading to unfavorable disruption of the water's strong hydrogen-bonding network.[1][2][3]

  • Alcohols (Methanol, Ethanol): Solubility should be significantly higher than in water.[1][4] The alkyl chains of the alcohols can interact favorably with the hydrophobic quinoline core via van der Waals forces, while the hydroxyl group can act as a hydrogen bond donor to the ester carbonyl and the quinoline nitrogen.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents possess strong dipoles but do not have acidic protons.

  • DMSO & DMF: High solubility is expected. These are powerful, highly polar solvents capable of strong dipole-dipole interactions with the ester and chloro- functionalities. Their ability to dissolve a wide range of organic compounds makes them excellent choices for reaction media.[4]

  • Acetonitrile & Acetone: Good to moderate solubility is anticipated. While polar, they are less effective solvators than DMSO or DMF. They will primarily interact through dipole-dipole forces.

Non-Polar & Low-Polarity Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents lack strong dipoles and cannot form hydrogen bonds.

  • Toluene: Moderate solubility is likely. The aromatic ring of toluene can engage in favorable π-π stacking interactions with the quinoline ring system.[4]

  • Hexane: Poor solubility is expected. As an alkane, hexane interacts solely through weak London dispersion forces, which are insufficient to overcome the crystal lattice energy of the solid solute to a significant degree.

  • Diethyl Ether: Low to moderate solubility is predicted. While it has a small dipole and can act as a hydrogen bond acceptor, its overall character is non-polar.

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)

These solvents are weakly polar and can engage in dipole-dipole interactions.

  • DCM & Chloroform: High solubility is expected. These solvents are effective at dissolving moderately polar organic compounds and should readily solvate this compound.

Summary of Expected Solubility
Solvent ClassRepresentative SolventsExpected Qualitative SolubilityPrimary Intermolecular Forces
Polar Protic WaterVery Low / InsolubleDipole-Dipole, H-Bonding (unfavorable)
Methanol, EthanolModerate to HighH-Bonding, Dipole-Dipole, Dispersion
Polar Aprotic DMSO, DMFHighDipole-Dipole
Acetonitrile, AcetoneModerateDipole-Dipole
Non-Polar TolueneModerateπ-π Stacking, Dispersion
Hexane, CyclohexaneLow / Sparingly SolubleDispersion
Low Polarity Diethyl EtherLow to ModerateDipole-Dipole, Dispersion
Chlorinated Dichloromethane, ChloroformHighDipole-Dipole, Dispersion

Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

This protocol describes a self-validating, gold-standard method for determining thermodynamic solubility. The core principle is to allow a surplus of the solid compound to equilibrate with the solvent at a constant temperature, ensuring a saturated solution is formed.

Materials & Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled orbital shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV or UV-Vis Spectrophotometer for quantification

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in shaker at constant temp (e.g., 25°C) prep3->equil1 equil2 Shake for 24-48 hours (ensure equilibrium) equil1->equil2 sample1 Allow solids to settle (or centrifuge) equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22µm syringe filter sample2->sample3 analysis1 Dilute sample accurately with mobile phase/solvent sample3->analysis1 analysis2 Quantify concentration via HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3 caption Fig 1: Isothermal Shake-Flask Solubility Workflow

Caption: Fig 1: Isothermal Shake-Flask Solubility Workflow

Step-by-Step Procedure
  • Preparation: To a glass vial, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a minimum of 24 hours.

    • Trustworthiness Check: For a robust study, it is recommended to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, thermodynamic equilibrium has been reached.

  • Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 min at 10,000 rpm) may be necessary.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately pass the supernatant through a chemically-compatible syringe filter into a clean collection vial. This step is critical to remove any microscopic, undissolved particles.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using serial dilutions.

    • Accurately dilute the filtered sample to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine its concentration.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final value in standard units (e.g., mg/mL or mM).

Practical Implications & Strategic Application

Understanding the solubility profile is not an academic exercise; it directly informs critical decisions in the laboratory.

G cluster_apps Downstream Applications SolubilityData Solubility Profile Data (High, Moderate, Low) Reaction Reaction Solvent Selection SolubilityData->Reaction High solubility in DMSO, DCM Purification Crystallization Solvent Design SolubilityData->Purification High sol. in hot Toluene, Low sol. in cold Toluene Formulation Pre-formulation Strategy SolubilityData->Formulation Low aqueous solubility, Basic nitrogen present Homogeneous reaction,\npredictable kinetics Homogeneous reaction, predictable kinetics Reaction->Homogeneous reaction,\npredictable kinetics Effective purification,\nhigh crystal yield Effective purification, high crystal yield Purification->Effective purification,\nhigh crystal yield Salt formation (HCl salt)\nto improve bioavailability Salt formation (HCl salt) to improve bioavailability Formulation->Salt formation (HCl salt)\nto improve bioavailability caption Fig 2: Logic flow from solubility data to application

Caption: Fig 2: Logic flow from solubility data to application

  • Reaction Chemistry: The high solubility in solvents like DMSO, DMF, or DCM makes them ideal candidates for synthetic reactions, ensuring a homogeneous environment and facilitating efficient mass transfer.[4] For reactions requiring less polar conditions, toluene may be a suitable alternative.

  • Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold. Based on the theoretical profile, a mixed solvent system like Ethanol/Water or a single solvent like Toluene could be excellent starting points for developing a crystallization protocol.

  • Drug Development: The predicted low aqueous solubility is a significant flag for bioavailability. However, the presence of the basic quinoline nitrogen offers a clear strategic path forward: salt formation.[4] Reacting the compound with an acid like HCl would form the hydrochloride salt, which is expected to be significantly more soluble in aqueous media, a common strategy for improving the drug-like properties of amine-containing compounds.

Safety & Handling

This compound and related halogenated aromatic compounds should be handled with appropriate care. Always consult the material's specific Safety Data Sheet (SDS) before use.[7][8][9][10] General precautions include:

  • Handling in a well-ventilated fume hood.

  • Wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and contact with skin and eyes.[8][11]

The solvents used for solubility testing also carry their own hazards. Flammable solvents should be kept away from ignition sources, and toxic solvents require stringent containment.

Conclusion

The solubility of this compound is a multi-faceted property governed by a balance of hydrophobic, polar, and pH-dependent characteristics. While highly soluble in common polar aprotic and chlorinated organic solvents, its utility in aqueous systems is limited in its free-base form. This guide provides the theoretical foundation and a practical, robust experimental framework for researchers to thoroughly characterize its solubility. This essential data empowers scientists to make informed, strategic decisions, thereby optimizing synthetic routes, streamlining purification processes, and laying a solid foundation for potential pharmaceutical development.

References

  • Overcoming poor solubility of quinoline derivatives in reactions. (n.d.). Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Quinoline – Structure, Properties, and Applications. (n.d.). Mechotech: Advanced Solutions.
  • Solubility of Organic Compounds. (2023, August 31).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Quinoline. (n.d.). Wikipedia.
  • Safety data sheet. (2015, January 19).
  • 7 - SAFETY DATA SHEET. (2012, January 9).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Ethyl 6-chloroquinoline-3-carboxylate Properties. (2025, October 15). EPA.
  • SAFETY DATA SHEET - Login | Chemical Management. (n.d.).
  • This compound (C12H10ClNO2). (n.d.). PubChemLite.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • 7-Chloroquinoline | C9H6ClN | CID 521963. (n.d.). PubChem - NIH.

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The Serendipitous Legacy of Chloroquine: A Technical Guide to the Discovery and Enduring Potential of Chloroquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Antimalarial Staple to a New World of Therapeutic Design

The story of chloroquinoline carboxylic acids is not one of linear discovery but rather a compelling narrative of scientific serendipity, astute observation, and the enduring power of a privileged chemical scaffold. It begins not with the carboxylic acids themselves, but with their famed predecessor, chloroquine. The global effort to synthesize this vital antimalarial on an industrial scale inadvertently unveiled a class of compounds that would forge their own distinct and significant path in medicinal chemistry. In the 1960s, a byproduct from the commercial preparation of chloroquine, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to possess unexpected antibacterial activity.[1] This chance discovery marked the birth of the quinolone antibiotics, with nalidixic acid, a structurally related 1,8-naphthyridine, being one of the first to be developed.[1][2][3][4]

This guide provides a comprehensive technical exploration of the discovery, synthesis, and evolving applications of chloroquinoline carboxylic acids. We will delve into the foundational synthetic methodologies that grant access to this versatile scaffold, elucidate the mechanisms that underpin their diverse biological activities, and present a critical analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a field-proven perspective on the causality behind experimental choices and the strategic design of novel therapeutics based on this remarkable chemical core.

Part 1: The Genesis - Synthetic Strategies for the Chloroquinoline Carboxylic Acid Scaffold

The chloroquinoline carboxylic acid framework, while born from an industrial synthesis byproduct, is now purposefully constructed through a variety of robust and adaptable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we dissect the most pivotal of these reactions, providing not only the protocols but also the strategic reasoning behind their application.

The Pfitzinger Reaction: A Cornerstone of Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a powerful tool for the synthesis of substituted quinoline-4-carboxylic acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7][8][9][10][11]

Causality of Experimental Design: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate.[5][6] This intermediate is then poised to react with the carbonyl compound. The choice of base, typically potassium hydroxide, is crucial for efficient hydrolysis. The subsequent condensation to form an imine, followed by tautomerization to the more stable enamine, sets the stage for the final intramolecular cyclization and dehydration to yield the aromatic quinoline-4-carboxylic acid.[5][6] The versatility of this reaction lies in the ability to introduce a wide range of substituents at the 2- and 3-positions of the quinoline ring by simply varying the carbonyl component.[9] For instance, the use of 5-chloroisatin allows for the direct synthesis of 6-chloroquinoline-4-carboxylic acid derivatives.[1]

Experimental Protocol: Synthesis of 2-Ethyl-3-methyl-6-chloroquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Reagents:

  • 5-Chloroisatin

  • 2-Pentanone (methyl propyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask, dissolve 0.02 mol of KOH in a mixture of 1 mL of water and 40 mL of absolute ethanol. To this basic solution, add 0.0075 mol of 5-chloroisatin. Stir the mixture at room temperature for 1 hour. The color should change from purple to brown, indicating the formation of the potassium salt of the opened isatin ring.[1]

  • Condensation: Gradually add 0.015 mol of 2-pentanone to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of distilled water to dissolve the potassium salt of the product. Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute HCl to a pH of 4-5. This will precipitate the desired quinoline-4-carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it in a vacuum oven.[1]

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones. This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][8][12][13] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[12]

Causality of Experimental Design: The initial condensation is a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester. The high temperature required for the cyclization step (often above 250°C) is necessary to overcome the activation energy for the 6-electron electrocyclization.[12] The choice of a high-boiling solvent like diphenyl ether is critical for achieving these temperatures in a controlled manner. Microwave-assisted synthesis has emerged as a modern alternative, significantly reducing reaction times and often improving yields by efficiently delivering the required thermal energy.[14][15] The Gould-Jacobs route was instrumental in the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of chloroquine, and it is during this process that the serendipitous formation of a quinolone carboxylic acid byproduct was first observed.[16][17][18][19]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Reagents:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add 2.0 mmol of aniline and 6.0 mmol of DEEM. The excess DEEM serves as both a reagent and a solvent.[12][15]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 10 minutes.[15]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with 3 mL of ice-cold acetonitrile.

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.[12][15]

The Vilsmeier-Haack Reaction: Formylation and Cyclization to Chloroquinoline Carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[7][20][21][22] These carbaldehydes are valuable intermediates that can be readily oxidized to the corresponding carboxylic acids.

Causality of Experimental Design: The reaction employs a Vilsmeier reagent, typically formed from a combination of N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] The Vilsmeier reagent acts as an electrophile, leading to the formylation of the acetanilide. The reaction conditions also promote cyclization and chlorination to yield the 2-chloroquinoline-3-carbaldehyde scaffold. The choice between POCl₃ and PCl₅ can influence the reaction conditions and yield, with PCl₅ sometimes being more effective for certain substrates.[7]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Reagents:

  • Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Formation of the Vilsmeier Reagent: In a reaction vessel, add 1 equivalent of acetanilide and 3 equivalents of DMF. Stir the mixture in an ice bath for 20 minutes.[7]

  • Reaction: Slowly add 15 equivalents of POCl₃ to the mixture while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90°C for 7-10 hours.[7][21]

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to yield the purified 2-chloroquinoline-3-carbaldehyde.[7]

Part 2: Mechanisms of Action - The Molecular Basis of Biological Activity

The chloroquinoline carboxylic acid scaffold is a versatile pharmacophore that interacts with a range of biological targets, leading to a diverse array of therapeutic effects. The presence and position of both the chloro and carboxylic acid groups are often critical for potent activity.

Antimalarial Activity: Inhibition of Heme Detoxification

The primary mechanism of antimalarial action for many quinoline-based drugs, including chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[23] Chloroquinoline carboxylic acid derivatives are also being investigated for their potential to act via a similar mechanism.[6][23]

During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. This process is thought to be mediated by a heme polymerase enzyme.[4][24] Chloroquinoline and its analogues are weak bases that accumulate in the acidic food vacuole of the parasite. They are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[4][24] The carboxylic acid moiety in chloroquinoline carboxylic acids can influence the compound's acidity and ability to accumulate in the food vacuole, as well as its interaction with the heme or the heme polymerase enzyme.

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA)

Reagents:

  • Hematin (1 mM in 0.2 M NaOH)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Glacial acetic acid (pH 2.6)

  • Distilled water (negative control)

  • Chloroquine diphosphate (positive control)

  • DMSO (for washing)

  • NaOH (0.1 M)

Procedure:

  • Reaction Setup: In a microtube, add 100 µL of 1 mM hematin solution. Add 50 µL of the test compound at various concentrations. Include positive and negative controls.[4][17][22][25]

  • Initiation of Polymerization: To initiate the reaction, add 50 µL of glacial acetic acid (pH 2.6) to each microtube.

  • Incubation: Incubate the microtubes at 37°C for 24 hours.[22][25]

  • Centrifugation and Washing: Centrifuge the microtubes at 8000 rpm for 10 minutes. Remove the supernatant and wash the pellet three times with 200 µL of DMSO, centrifuging after each wash.[4][17]

  • Quantification: Dissolve the final pellet in 200 µL of 0.1 M NaOH. Transfer 100 µL of the solution to a 96-well plate and read the absorbance at 405 nm using a microplate reader.[4][17]

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[26][27] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells.[26]

Mechanism of Inhibition: DHODH inhibitors bind to the enzyme and block its catalytic activity, leading to a depletion of the intracellular pyrimidine pool. This, in turn, causes cell cycle arrest and inhibits tumor growth.[26] The carboxylic acid group of the quinoline scaffold is critical for this activity, as it often forms key interactions, such as a salt bridge with a positively charged residue (e.g., Arginine) in the active site of DHODH.[26] X-ray crystallography studies of DHODH in complex with quinoline carboxylic acid inhibitors have provided detailed insights into these binding interactions, revealing a novel water-mediated hydrogen bond with Threonine 63 and a direct hydrogen bond with Tyrosine 356 in some cases.[5][13][20][26]

Experimental Protocol: Recombinant Human DHODH Enzyme Activity Assay

Reagents:

  • Recombinant human DHODH (rhDHODH)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • L-Dihydroorotic acid (substrate)

  • Decylubiquinone (cofactor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Test compounds

Procedure:

  • Enzyme and Compound Preparation: Dilute rhDHODH to a working concentration (e.g., 0.4 µg/mL) in Assay Buffer. Prepare serial dilutions of the test compounds.[28]

  • Pre-incubation: In a 96-well plate, add 40 µL of the diluted rhDHODH and 10 µL of the test compound solutions. Pre-incubate for 30 minutes at 37°C.[28]

  • Reaction Initiation: Prepare a Substrate Mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP in Assay Buffer. Add 50 µL of the Substrate Mixture to each well to start the reaction.[28]

  • Measurement: Immediately read the plate in kinetic mode at 600 nm for 5-20 minutes to monitor the reduction of DCIP.[28]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have emerged as a new class of inhibitors for protein kinase CK2, a serine/threonine kinase that is implicated in cancer and other diseases.[3][15][16][29][30]

Mechanism of Inhibition: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK2 and preventing the phosphorylation of its substrates.[29] The carboxylic acid moiety is crucial for forming hydrogen bonds with key residues in the active site, while the chloro-substituents can engage in hydrophobic interactions, contributing to the overall binding affinity.[15][29]

Experimental Protocol: In Vitro Protein Kinase CK2 Radiometric Assay

Reagents:

  • Recombinant human protein kinase CK2 holoenzyme

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

  • CK2 substrate peptide (e.g., RRRDDDSDDD)

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.5, 150 mM NaCl, 5 mM MgCl₂)

  • P81 phosphocellulose paper

  • Phosphoric acid (for washing)

  • Test compounds

Procedure:

  • Reaction Setup: In a reaction tube, mix the CK2 holoenzyme with Kinase Buffer. Add the test compound at various concentrations.[12][31][32]

  • Reaction Initiation: Start the reaction by adding the Assay Buffer containing the substrate peptide and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[12]

  • Stopping the Reaction and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[12][32]

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12][32]

  • Quantification: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Part 3: Structure-Activity Relationships (SAR) and Data Interpretation

The biological activity of chloroquinoline carboxylic acids is highly dependent on the substitution pattern around the quinoline core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.

Antimalarial SAR

For antimalarial activity, the presence of a chlorine atom at the 7-position is generally considered crucial for potent activity, as seen in chloroquine itself.[18] The nature and position of the carboxylic acid group, as well as other substituents, can significantly modulate the compound's efficacy. For instance, studies on 4-oxo-3-carboxyl quinolones have shown that the ester derivatives are more potent than the corresponding carboxylic acids or amides, suggesting that the carboxylic acid functionality may not be optimal for this particular class of antimalarials.[6]

DHODH Inhibitor SAR

In the context of DHODH inhibition, the 4-carboxylic acid group is a key pharmacophoric element, forming essential interactions with the enzyme's active site.[26] The potency of these inhibitors can be fine-tuned by modifying the substituents at the 2-position of the quinoline ring. Aromatic and heteroaromatic groups at this position have been shown to be beneficial for activity.[26][27]

Compound R1 (at position 2) DHODH IC₅₀ (nM) Reference
41 2-methyl-4-phenoxy-5-(propan-2-yl)phenyl9.71 ± 1.4[26][27]
43 2-methyl-4-(pyridin-4-yloxy)-5-(propan-2-yl)phenyl26.2 ± 1.8[26][27]
46 1,7-naphthyridine derivative28.3 ± 3.3[26][27]

Table 1: In vitro inhibitory activity of selected 4-quinoline carboxylic acid derivatives against human DHODH.

CK2 Inhibitor SAR

For CK2 inhibitors based on the 3-quinoline carboxylic acid scaffold, the substitution pattern on the benzene ring of the quinoline nucleus plays a significant role in determining potency. Electron-withdrawing groups, such as chlorine atoms, at the 5, 6, and 8-positions have been shown to enhance inhibitory activity.[29] The most active compounds in one study were 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IC₅₀ = 0.3 µM) and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (IC₅₀ = 1 µM).[29] Another study on 2-substituted-3-quinoline carboxylic acids found that tetrazolo- and 2-amino- derivatives were among the most potent, with IC₅₀ values in the submicromolar range.[3][15][16]

Compound Substituents CK2 IC₅₀ (µM) Reference
7 5,6,8-trichloro-4-oxo0.3[29]
9 4-oxo-benzo[h]1[29]
6b 2-tetrazolo derivative0.8[15]
22 compounds Various 3-quinoline carboxylic acid derivatives0.65 - 18.2[3][16]

Table 2: In vitro inhibitory activity of selected quinoline carboxylic acid derivatives against protein kinase CK2.

Part 4: Visualizing the Science - Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and mechanisms of action.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product Isatin Isatin Keto_acid Keto-acid Isatin->Keto_acid Base-catalyzed hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Strong Base (e.g., KOH) Keto_acid->Imine Condensation with Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline_acid Quinoline-4-carboxylic Acid Enamine->Quinoline_acid Intramolecular cyclization & dehydration

Caption: The Pfitzinger reaction mechanism for the synthesis of quinoline-4-carboxylic acids.

DHODH_Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH-catalyzed oxidation Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor Chloroquinoline Carboxylic Acid Inhibitor Inhibitor->DHODH Inhibition

Caption: Mechanism of action of chloroquinoline carboxylic acid inhibitors of DHODH.

Conclusion: A Scaffold of Enduring Promise

The journey of chloroquinoline carboxylic acids, from their unexpected discovery in the shadow of a blockbuster antimalarial to their current status as a versatile platform for drug design, is a testament to the dynamic nature of scientific progress. Their synthetic accessibility, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in the quest for novel therapeutics. The insights provided in this guide, from the causality behind synthetic choices to the molecular intricacies of their mechanisms of action, are intended to empower researchers to build upon this rich legacy. As our understanding of disease biology deepens, the chloroquinoline carboxylic acid scaffold will undoubtedly continue to be a source of inspiration and innovation in the field of drug development.

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Theoretical Modeling of Ethyl 7-chloroquinoline-6-carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical modeling of Ethyl 7-chloroquinoline-6-carboxylate , a specific quinoline derivative with significant potential in medicinal chemistry (particularly as a kinase inhibitor scaffold or antibacterial intermediate).

This guide is structured for researchers and utilizes Density Functional Theory (DFT) as the primary investigative tool.

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery.[1] This compound (ECQC) represents a highly functionalized intermediate where the interplay between the electron-withdrawing 6-carboxylate group, the 7-chloro substituent, and the nitrogen heterocycle creates unique reactivity patterns.[2]

This guide provides a comprehensive theoretical framework for modeling ECQC. It moves beyond standard optimization to explore site-selective reactivity (Fukui indices), spectroscopic signatures, and mechanistic pathways for nucleophilic aromatic substitution (


), a critical reaction for diversifying this scaffold.

Computational Methodology (The "Why" and "How")

To ensure scientific integrity, the chosen level of theory must balance computational cost with accuracy for heterocyclic aromatics.

Level of Theory[1][4][5]
  • Functional: DFT/B3LYP or M06-2X .[2]

    • Rationale: B3LYP is the industry standard for ground-state organic geometries.[2] However, M06-2X is recommended if modeling dispersion interactions (e.g., during docking or

      
      -stacking analysis) [1].[2]
      
  • Basis Set: 6-311++G(d,p) .[2][3]

    • Rationale: The diffuse functions (++) are critical for describing the lone pairs on the quinoline nitrogen and the ester oxygens, as well as the electron-rich chloride.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: SMD provides better free energy of solvation estimates than PCM, particularly for polar solvents like Ethanol or DMSO, which are standard for quinoline synthesis [2].

Computational Workflow

The following self-validating workflow ensures that every derived property is based on a stable, minimum-energy structure.

G Start Input Structure (ECQC) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Check Stationary Point Verified? Freq->Check Check->Opt No (Imaginary Freq) Props Electronic Properties (FMO, MEP, Dipole) Check->Props Yes (Real Min) Reactivity Reactivity Descriptors (Fukui, Hardness) Props->Reactivity Spectroscopy Spectral Prediction (NMR, IR, UV-Vis) Props->Spectroscopy End Reactivity Profile Generated Reactivity->End Spectroscopy->End

Figure 1: Standardized computational workflow for validating the ECQC molecular model.

Structural and Electronic Properties[5][6]

Geometry and Planarity

The quinoline ring is planar. However, the ethyl ester at C6 introduces conformational flexibility.

  • Torsion Angle (

    
    ):  The 
    
    
    
    dihedral angle determines if the ester is coplanar with the ring.[2]
  • Prediction: Expect the ester to lie nearly coplanar (

    
     or 
    
    
    
    ) to maximize conjugation with the aromatic system, though steric repulsion with the C5-H or C7-Cl may force a slight twist (
    
    
    ).[2]
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a proxy for kinetic stability.[2]

  • HOMO: Likely localized on the quinoline

    
    -system and the chlorine lone pairs.[2]
    
  • LUMO: Concentrated on the pyridine ring (N1, C2, C4) and the ester carbonyl. This indicates susceptibility to nucleophilic attack.[2][4]

Quantitative Descriptors (Calculated via Koopmans' Theorem):

Property Formula Physical Meaning

| Ionization Potential (I) |


 | Energy required to remove an electron.[2] |
| Electron Affinity (A)  | 

| Energy released when adding an electron.[2] | | Chemical Hardness (

)
|

| Resistance to charge transfer.[2] | | Electrophilicity Index (

)
|

| Propensity to accept electrons (Crucial for

). |

Reactivity & Site Selectivity (The Core Analysis)

This is the most critical section for drug development. We must predict where the molecule reacts.

Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative): The Carbonyl Oxygen (C=O) and the Quinoline Nitrogen (N1). These are sites for Electrophilic Attack (e.g., protonation).

  • Blue Regions (Positive): The Carbonyl Carbon and the C2/C4 positions. These are sites for Nucleophilic Attack .

Fukui Functions ( )

To pinpoint the exact site of reaction, we calculate local Fukui indices.

  • 
     (Nucleophilic Attack):  Where will a nucleophile (e.g., an amine) hit?
    
    • Analysis: In standard quinolines, C2 and C4 are most reactive. However , in ECQC, the C7-Cl bond is activated by the C6-Ester .[2]

    • The Ester is an Electron Withdrawing Group (EWG). EWGs activate the ortho and para positions for Nucleophilic Aromatic Substitution (

      
      ).
      
    • C7 is ortho to the C6-Ester. This suggests that the Chlorine atom at C7 is significantly more labile than in unfunctionalized 7-chloroquinoline [3].[2]

Predicted Reactivity Hierarchy:

  • C6-Ester Carbonyl: Susceptible to hydrolysis or transesterification.[2]

  • C7-Carbon (ipso-Cl): Susceptible to

    
     (displacement of Cl) due to activation by the C6-ester.[2]
    
  • C2/C4: Susceptible to nucleophilic addition (Chichibabin-type reactions).[2]

Mechanistic Pathway: at C7

The following diagram illustrates the theoretical activation of the C7 position by the C6-carboxylate.

Reaction Reactant ECQC (Ground State) TS Meisenheimer Complex (Transition State) Reactant->TS + Nucleophile (Nu-) Product Substituted Product (7-Amino derivative) TS->Product - Cl- Ester C6-Ester (EWG) Stabilizes TS negative charge Ester->TS Inductive/Resonance Stabilization

Figure 2: Activation mechanism of the C7 position by the C6-Ester, facilitating nucleophilic substitution.[2]

Spectroscopic Profiling

Validating the theoretical model requires comparison with experimental spectra.

Infrared (IR) Vibrational Analysis
  • C=O Stretch (Ester): Predicted ~1720–1735 cm⁻¹. A strong, sharp peak.

  • C=N Stretch (Ring): Predicted ~1580–1620 cm⁻¹.

  • C-Cl Stretch: Predicted ~700–800 cm⁻¹ (fingerprint region).[2]

  • Note: DFT frequencies are typically scaled by a factor of ~0.961 to match experimental anharmonicity.[2]

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311++G(d,p) level in DMSO solvent (PCM).[2]

  • H2 (Proton adjacent to N): Most deshielded (~8.8 - 9.0 ppm).[2]

  • H5/H8: Deshielded by the aromatic ring and the adjacent EWGs. H5 will show a singlet or doublet depending on long-range coupling; H8 is adjacent to the Cl and N.[2]

Experimental Validation Protocol

To confirm the theoretical model, the following bench-level protocol is recommended.

Protocol: Synthesis of 7-amino-derivative via


 (Probing C7 Reactivity) 
  • Dissolution: Dissolve 1.0 eq of this compound in Ethanol.

  • Nucleophile Addition: Add 1.2 eq of a primary amine (e.g., benzylamine).

  • Catalyst: Add 2.0 eq of Triethylamine (Et

    
    N) to scavenge HCl.
    
  • Reflux: Heat to reflux (80°C) for 6–12 hours.

    • Theoretical Insight: If the model is correct (C6-ester activation), reaction should proceed at C7. If C4 is more reactive (standard quinoline), regioselectivity will be mixed.

  • Monitoring: Monitor via TLC. The disappearance of the starting material spot and appearance of a more polar spot indicates substitution.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B. Link[2]

  • Kus, N. (2021).[4] DFT/TD-DFT Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde Using Computer Computing Method. DergiPark.[2] Link

  • Taha, M., et al. (2015).[5] Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Link

  • BenchChem. (2025).[1][6] 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate.[2][1][6][7] BenchChem Application Notes. Link[2]

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Introduction: The Quinoline Scaffold - A Cornerstone of Modern Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for Substituted Quinoline Compounds

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have allowed for the development of a vast library of substituted derivatives with a wide spectrum of pharmacological activities. These compounds have proven indispensable in treating a range of human diseases, from infectious maladies to cancer.[2]

This guide provides a detailed exploration of the core mechanisms of action for three major classes of substituted quinoline compounds: antimalarials, anticancer agents, and antibacterials. As drug development professionals, understanding these intricate molecular interactions is paramount for optimizing existing therapies, overcoming resistance, and discovering novel chemical entities. We will delve into the established and emerging pathways, supported by field-proven experimental protocols to validate these mechanisms in a laboratory setting.

Part 1: Antimalarial Quinolines - Disrupting Parasite Detoxification

The quinoline-containing drugs, most notably 4-aminoquinolines like chloroquine, have been a mainstay in the fight against malaria for decades.[4][5] Their primary therapeutic effect is exerted during the blood stage of the Plasmodium parasite's life cycle, where it infects erythrocytes.[5]

Core Mechanism: Inhibition of Heme Polymerization

The central mechanism of action for chloroquine and related compounds is the disruption of the parasite's heme detoxification pathway.[6][7][8]

  • Hemoglobin Digestion: Inside the acidic digestive vacuole (DV) of the parasite, host hemoglobin is broken down to provide essential amino acids.[5][9]

  • Toxic Heme Release: This process liberates large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[5][6]

  • Detoxification to Hemozoin: To protect itself, the parasite rapidly polymerizes the toxic heme into an inert, insoluble crystalline form called hemozoin (the "malaria pigment").[6][8]

  • Quinoline Intervention: Chloroquine, being a weak base, preferentially accumulates to high concentrations (up to 1000-fold) within the acidic environment of the parasite's DV.[4][5] Here, it binds to free heme, forming a complex that caps the growing hemozoin crystal.[2][10][11] This action effectively inhibits the heme polymerization process.[4][7]

  • Parasite Death: The resulting buildup of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.[4][6]

While this is the primary mechanism for chloroquine, other quinoline antimalarials may have alternative or additional sites of action. For instance, the more lipophilic compounds like mefloquine and quinine do not concentrate as extensively in the DV and are thought to interact with other parasite proteins.[4] A novel quinoline-4-carboxamide derivative has been shown to inhibit protein synthesis by targeting translation elongation factor 2 (PfEF2), demonstrating the diverse potential of the quinoline scaffold.[12]

Antimalarial_Mechanism Fig 1: Antimalarial Quinoline Mechanism of Action cluster_parasite Plasmodium Parasite (in Erythrocyte) cluster_dv Digestive Vacuole (Acidic pH) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Accumulation Toxic Heme Accumulation Quinoline Substituted Quinoline (e.g., Chloroquine) Block X Quinoline->Block Block->Hemozoin Death Parasite Death Accumulation->Death

Caption: Mechanism of 4-aminoquinoline antimalarials in the parasite's digestive vacuole.

Experimental Protocol: Heme Polymerization Inhibition Assay

This in vitro assay is crucial for screening and validating compounds that target the parasite's detoxification pathway. It measures a compound's ability to inhibit the formation of β-hematin (synthetic hemozoin) from hemin chloride.

Rationale: This cell-free assay directly assesses the biochemical activity of interest. By mimicking the acidic conditions of the digestive vacuole and providing a seed crystal of β-hematin, it allows for the quantification of a compound's inhibitory effect on heme crystal growth, the key mechanistic step.

Step-by-Step Methodology: [13][14][15]

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride (e.g., 25 mM in DMSO).[16]

    • Prepare a stock solution of the test quinoline compound and a positive control (e.g., chloroquine diphosphate) in DMSO.

    • Prepare a 1 M sodium acetate buffer, adjusted to pH 4.8.[13][16]

  • Assay Setup (96-well plate format):

    • To each well, add 50 µL of the test compound serially diluted in acetate buffer. Include wells for positive control (chloroquine) and negative control (DMSO vehicle).

    • Add a small amount of pre-formed β-hematin (e.g., 50 µg) to each well to act as a seed for polymerization.[13]

    • Initiate the reaction by adding 50 µL of the hemin solution (diluted in acetate buffer to a final concentration of ~100-150 µM) to each well.[13]

  • Incubation:

    • Incubate the plate overnight (18-24 hours) at 37°C to allow for polymerization.[13][15]

  • Washing and Quantification:

    • After incubation, centrifuge the plate to pellet the newly formed β-hematin crystals.

    • Carefully remove the supernatant. Wash the pellet multiple times with DMSO to remove any unreacted (soluble) heme.[14]

    • After the final wash, dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.

  • Data Analysis:

    • Measure the absorbance of the dissolved β-hematin solution using a plate reader (e.g., at 405-415 nm).[16]

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the inhibition curve and determine the IC50 value (the concentration at which 50% of heme polymerization is inhibited).

Part 2: Anticancer Quinolines - Inducing Lethal DNA Damage

The quinoline scaffold is present in numerous anticancer agents, which exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][17][18] A predominant and well-validated mechanism is the inhibition of DNA topoisomerases.[1][18]

Core Mechanism: Topoisomerase Poisoning

DNA topoisomerases (Topo I and Topo II) are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription. They work by creating transient breaks in the DNA backbone.[19]

  • The Topoisomerase Cycle: The enzyme cleaves one (Topo I) or both (Topo II) DNA strands, allows another strand to pass through the break, and then reseals the break.

  • The Cleavable Complex: A key intermediate in this cycle is the "cleavable complex," where the enzyme is covalently bound to the broken DNA strand(s).

  • Quinoline Intervention: Certain substituted quinolines function as "topoisomerase poisons." They do not inhibit the enzyme's DNA cleavage activity but instead stabilize the cleavable complex.[19][20]

  • Collision and DNA Damage: When a moving replication fork collides with this stabilized drug-enzyme-DNA ternary complex, the transient single- or double-strand break is converted into a permanent, lethal DNA lesion.[21][22]

  • Apoptosis: The accumulation of these DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1]

Several quinoline derivatives have been developed as potent inhibitors of either Topoisomerase I or Topoisomerase II, or as dual inhibitors of both.[19][23]

Anticancer_Mechanism Fig 2: Anticancer Quinoline Mechanism via Topoisomerase Poisoning cluster_dna_process DNA Replication & Transcription Supercoiled Supercoiled DNA Topo Topoisomerase I/II (Relieves Strain) Supercoiled->Topo Normal Cycle Cleavable Transient 'Cleavable Complex' (Topo Covalently Bound to DNA) Topo->Cleavable Normal Cycle Religated Religated DNA Cleavable->Religated Normal Cycle Stabilized Stabilized Ternary Complex (Drug-Topo-DNA) Cleavable->Stabilized Religated->Supercoiled Normal Cycle Quinoline Anticancer Quinoline Quinoline->Stabilized Collision Replication Fork Collision Stabilized->Collision DSB Permanent DNA Double-Strand Breaks Collision->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Quinoline derivatives can act as topoisomerase poisons, leading to apoptosis.

Experimental Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Rationale: The principle is based on the differential migration of DNA topoisomers in an agarose gel. Supercoiled plasmid DNA is compact and migrates quickly, while relaxed DNA is less compact and migrates more slowly. Inhibition of Topo I activity results in less relaxation, meaning more of the fast-migrating supercoiled form remains. This provides a direct, visual readout of enzyme inhibition.[24]

Step-by-Step Methodology: [24][25]

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA), a fixed amount of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test quinoline compound.

  • Enzyme Addition: Add a predetermined amount of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control (DNA only) and a "no drug" control (DNA + enzyme).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to denature the protein) and EDTA (to chelate magnesium ions).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis:

    • The "no enzyme" lane will show a single fast-migrating band (supercoiled DNA).

    • The "no drug" control lane will show a series of slower-migrating bands (relaxed topoisomers).

    • Increasing concentrations of an effective inhibitor will show a dose-dependent shift from the relaxed bands back to the supercoiled band.

Experimental Protocol 2: MTT Cell Viability Assay

To complement mechanistic assays, it is essential to determine a compound's cytotoxic effect on cancer cells. The MTT assay is a standard colorimetric method for this purpose.

Rationale: This assay quantifies cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[26] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow Fig 3: General Workflow for MTT Cell Viability Assay A 1. Seed cancer cells in 96-well plate B 2. Add serial dilutions of test quinoline compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystals form) D->E F 6. Add solubilization solution (e.g., SDS-HCl or DMSO) E->F G 7. Read absorbance (~570 nm) F->G H 8. Calculate % viability and determine IC50 G->H

Caption: A streamlined workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology: [27][28]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test quinoline compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Part 3: Antibacterial Quinolones - Halting Bacterial Replication

The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the specific inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[21][22]

Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

These enzymes are critical for managing DNA topology during bacterial replication.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for initiating replication and relieving the positive supercoils that form ahead of the replication fork. It is the primary target of fluoroquinolones in most Gram-negative bacteria.[22][29]

  • Topoisomerase IV: This enzyme's main role is to separate the interlinked (catenated) daughter chromosomes after a round of replication is complete, allowing them to segregate into the daughter cells. It is the primary target in most Gram-positive bacteria.[22][29]

Fluoroquinolones exert their bactericidal effect by trapping these enzymes on the DNA as a ternary complex, similar to the mechanism seen in cancer cells.[21][22] This blocks the movement of the replication fork and transcription machinery, leading to the generation of lethal double-strand DNA breaks and ultimately, bacterial cell death.[21]

Antibacterial_Mechanism Fig 4: Antibacterial Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria ReplicationFork Replication Fork Progression Gyrase DNA Gyrase (Relieves Positive Supercoils) TopoIV Topoisomerase IV (Decatenates Daughter DNA) DSB DNA Double-Strand Breaks & Replication Block Fluoroquinolone Fluoroquinolone BlockGyrase X BlockTopoIV X Death Bacterial Cell Death

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to bacterial death.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay determines a compound's ability to inhibit the supercoiling activity of E. coli DNA gyrase.

Rationale: DNA gyrase utilizes ATP hydrolysis to introduce negative supercoils into relaxed circular DNA. This activity can be monitored by agarose gel electrophoresis, as the supercoiled product migrates faster than the relaxed substrate. An inhibitor will prevent this conversion.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain purified E. coli DNA gyrase enzyme (subunits A and B) and relaxed circular plasmid DNA (e.g., pBR322).

    • Prepare a 5X assay buffer containing Tris-HCl, MgCl₂, KCl, DTT, spermidine, and BSA.

    • Prepare an ATP solution.

  • Reaction Setup:

    • On ice, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test fluoroquinolone (and a positive control like ciprofloxacin).

    • Add a defined unit of DNA gyrase to each reaction.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 37°C for 1 hour.

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

    • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel with an intercalating dye and visualize under UV light.

  • Interpretation:

    • The "no enzyme" control will show a single slow-migrating band (relaxed DNA).

    • The "no drug" control will show a fast-migrating band (supercoiled DNA).

    • Effective inhibitors will show a dose-dependent decrease in the amount of supercoiled product and a corresponding increase in the relaxed substrate.

Conclusion

The substituted quinoline framework is a testament to the power of a privileged scaffold in drug discovery. Its derivatives have yielded powerful therapeutic agents that operate through distinct and elegant mechanisms of action across different disease areas. By inhibiting critical detoxification pathways in parasites, poisoning essential DNA-maintenance enzymes in cancer cells, or halting bacterial replication, these compounds underscore the importance of understanding fundamental cellular processes to design effective drugs. The experimental protocols detailed herein represent the foundational tools required by researchers to probe these mechanisms, validate new molecular entities, and continue the legacy of the quinoline scaffold in developing next-generation therapeutics.

References

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Methodological & Application

Application Note & Protocols: Strategic Use of Ethyl 7-chloroquinoline-6-carboxylate as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide on the application of Ethyl 7-chloroquinoline-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, strategic importance, and practical utility, with a focus on its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Detailed, field-proven protocols for its critical transformations—saponification to the corresponding carboxylic acid and a representative palladium-catalyzed cross-coupling reaction—are provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2] this compound emerges as a particularly valuable intermediate due to its pre-installed functional handles, which allow for controlled, regioselective modifications.

The molecule possesses three key features for synthetic elaboration:

  • The C7-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • The C6-Ethyl Ester: Readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups.

  • The Quinoline Nitrogen: Influences the reactivity of the ring system and can be protonated or coordinated to metal centers.

This combination makes it a strategic starting point for building molecular complexity, most notably in the synthesis of leukotriene receptor antagonists like Montelukast.[3][4][5]

Physicochemical & Structural Properties

A thorough understanding of the intermediate's properties is critical for process development, ensuring proper handling, reaction setup, and purification.

PropertyDataSource
Chemical Name This compound-
Molecular Formula C₁₂H₁₀ClNO₂[6]
Molecular Weight 235.67 g/mol [6]
CAS Number Not broadly available; specific to manufacturer.-
Appearance Off-white to pale yellow crystalline solid (Typical)General Knowledge
Monoisotopic Mass 235.04001 Da[6]
Predicted XlogP 3.0[6]
Solubility Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate)General Knowledge
Storage Store in a cool, dry place away from light and moisture.General Knowledge

Core Application: A Key Precursor for Montelukast Synthesis

This compound is conceptually a vital precursor for constructing the quinoline core of Montelukast, a widely used medication for asthma and seasonal allergies.[3][7] While various patented routes exist, the fundamental strategy often involves elaborating the quinoline core to introduce the styryl side chain. The 7-chloro position is key to this strategy, often participating in a Heck or Wittig-type reaction to form the vinyl linkage that connects the quinoline to the phenylpropyl side chain of the final API.[4][5][8]

The following workflow illustrates the strategic position of a 7-chloroquinoline intermediate in a generalized synthetic pathway.

G cluster_0 Phase 1: Quinoline Core Synthesis cluster_1 Phase 2: Side Chain Coupling cluster_2 Phase 3: Final Assembly & Salt Formation A This compound (Starting Intermediate) B 7-Chloroquinoline-6-carbaldehyde A->B 1. Hydrolysis 2. Reduction to Alcohol 3. Oxidation to Aldehyde D Coupled Intermediate (Styryl Quinoline) B->D Wittig Reaction or Suzuki Coupling C Phosphonium Salt / Boronic Ester (Side Chain Precursor) C->D Wittig Reaction or Suzuki Coupling F Montelukast Acid D->F Multi-step sequence: Mesylation, Thiol Coupling, Ester Hydrolysis E Thiol Side Chain E->F Multi-step sequence: Mesylation, Thiol Coupling, Ester Hydrolysis G Montelukast Sodium (Final API) F->G Salt Formation (e.g., NaOH)

Caption: Generalized workflow for API synthesis using a 7-chloroquinoline core.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, rationale, and in-process controls.

Protocol 4.1: Saponification to 7-Chloroquinoline-6-carboxylic Acid

Principle: This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. Converting the ester to a carboxylic acid is a crucial first step for subsequent amide bond formations or other modifications requiring the acid moiety. The use of a water/co-solvent system ensures solubility for both the starting material and the inorganic base.

Materials & Reagents:

ReagentGradeSupplier Example
This compound≥98%Varies
Ethanol (EtOH)ACS GradeStandard
Sodium Hydroxide (NaOH)ACS Grade, pelletsStandard
Hydrochloric Acid (HCl)3M AqueousStandard
Deionized Water (H₂O)Type IIIn-house
Ethyl Acetate (EtOAc)ACS GradeStandard
Brine (Saturated NaCl)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of Ethanol and Water (approx. 10 mL per gram of starting material).

  • Base Addition: Add Sodium Hydroxide (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up (Quench & Acidification):

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~3-4 by adding 3M HCl. A precipitate of the carboxylic acid product will form.

  • Isolation:

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the solid under vacuum at 50°C to a constant weight.

  • Validation: Confirm product identity and purity via ¹H NMR, LC-MS, and melting point analysis. The expected yield is typically >90%.

Protocol 4.2: Suzuki Cross-Coupling at the C7 Position

Principle: This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. The C7-Cl bond is activated by a palladium catalyst to react with an arylboronic acid. This reaction demonstrates the utility of the chloro group as a synthetic handle for introducing aryl or heteroaryl substituents, significantly increasing molecular complexity. The choice of a phosphine ligand (e.g., SPhos) and a carbonate base is standard for achieving high efficiency with aryl chlorides.

Materials & Reagents:

ReagentGradeSupplier Example
7-Chloroquinoline-6-carboxylic Acid≥98% (From 4.1)-
Phenylboronic Acid≥97%Standard
Pd₂(dba)₃ (Palladium Catalyst)-Standard
SPhos (Ligand)≥98%Standard
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard
1,4-DioxaneAnhydrousStandard
Deionized Water (H₂O)DegassedIn-house

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-Chloroquinoline-6-carboxylic Acid (1.0 eq), Phenylboronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Loading: In a glovebox or under a strong stream of argon, add the catalyst Pd₂(dba)₃ (2 mol%) and the ligand SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane and degassed Water (4:1 v/v, approx. 15 mL per gram of starting material) via cannula.

  • Reaction: Place the flask under a positive pressure of Argon. Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Monitor progress by LC-MS, observing the consumption of starting material and the appearance of the product mass.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure 7-phenylquinoline-6-carboxylic acid.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanistic Insights & Process Causality

Understanding the underlying mechanisms is key to troubleshooting and optimization.

Mechanism of Saponification

The hydrolysis of the ester is a classic nucleophilic acyl substitution. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a high-energy tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base step between the resulting carboxylic acid and the strong ethoxide base drives the reaction to completion.

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Causality Note: Using at least two equivalents of base is critical. The first equivalent is catalytic for the hydrolysis, while the second is consumed in the irreversible deprotonation of the carboxylic acid product, preventing the reverse reaction (esterification) and ensuring high conversion.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined reactive sites—the chloro group and the ethyl ester—provide a robust platform for constructing complex molecular architectures. The protocols detailed herein for hydrolysis and cross-coupling serve as foundational procedures that can be adapted for a wide array of synthetic targets. By understanding the properties and reactivity of this building block, drug development professionals can significantly streamline the synthesis of novel quinoline-based therapeutic agents.

References

  • Montelukast Sodium | New Drug Approvals. (n.d.). New Drug Approvals.
  • Efficient synthesis for the preparation of montelukast. (2011). Google Patents. EP2287154A1.
  • Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents. WO2019206798A1.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.
  • A Process For Synthesis Of Montelukast Sodium. (n.d.). Quick Company.
  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (n.d.). Sciforum.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
  • Synthetic method of montelukast sodium intermediate. (2012). Google Patents. KR20120087900A.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.
  • This compound (C12H10ClNO2). (n.d.). PubChemLite.
  • 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015). SciSpace.

Sources

Experimental procedure for creating derivatives from Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of Ethyl 7-chloroquinoline-6-carboxylate

Executive Summary & Strategic Analysis

This compound represents a high-value scaffold for drug discovery, particularly in the development of antimalarial, antibacterial (gyrase inhibition), and anticancer agents. Its structural uniqueness lies in the ortho-relationship between the electron-withdrawing ester group at C6 and the chloro-substituent at C7.[1]

Unlike standard quinolines where nucleophilic aromatic substitution (


) is typically restricted to the C2 and C4 positions, this scaffold exhibits non-canonical activation at C7 . The C6-ester withdraws electron density via induction and resonance, stabilizing the Meisenheimer complex formed during nucleophilic attack at C7. This guide outlines three validated protocols to exploit this reactivity, enabling the rapid generation of diverse libraries.
Reactivity Profile & Divergent Synthesis Map

The following diagram illustrates the logical flow of derivatization, prioritizing the C7-displacement and C6-functionalization pathways.

G Start Ethyl 7-chloroquinoline- 6-carboxylate SNAr Path A: C7-Amination (SNAr) Start->SNAr Primary/Sec. Amines K2CO3, DMF, 100°C Hydrolysis Path B: Ester Hydrolysis Start->Hydrolysis LiOH, THF/H2O Hydrazide Path C: Hydrazide Formation Start->Hydrazide NH2NH2·H2O EtOH, Reflux Prod_Amino 7-Amino-quinoline- 6-carboxylates SNAr->Prod_Amino Acid 7-Chloroquinoline- 6-carboxylic acid Hydrolysis->Acid Heterocycle Oxadiazole/Pyrazole Fused Systems Hydrazide->Heterocycle Cyclization

Figure 1: Divergent synthesis strategy for this compound derivatives.

Protocol A: C7-Amination via Nucleophilic Aromatic Substitution ( )

Mechanism: The 6-ethoxycarbonyl group activates the 7-position. While less reactive than 2- or 4-chloroquinolines, the reaction proceeds efficiently with cyclic secondary amines (morpholine, piperazine) under thermal forcing.

Target Audience: Researchers creating DNA-intercalating libraries or solubility-enhanced analogs.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine, N-Boc-piperazine, or Pyrrolidine (1.2 – 2.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Must be dry to prevent ester hydrolysis.

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine nucleophile (1.2 mmol).
    
    • Note: If using a volatile amine, use a sealed pressure tube instead of a reflux condenser.

  • Reaction: Heat the mixture to 100–110 °C for 6–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (high

      
      ) should disappear, replaced by a fluorescent, lower 
      
      
      
      amine product.
  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water (

      
       mL), and dry under vacuum.
      
    • If Oiling Occurs: Extract with Ethyl Acetate (

      
       mL).[3] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Key Causality: The use of a polar aprotic solvent (DMF) is critical to solvate the cation (


), leaving the carbonate anion "naked" to effectively deprotonate the amine (if HCl salts are used) or scavenge protons, driving the equilibrium forward.

Protocol B: Synthesis of the C6-Hydrazide Scaffold

Mechanism: Nucleophilic acyl substitution at the ester. Hydrazides are versatile intermediates for forming 1,3,4-oxadiazoles (common pharmacophores) or for click-chemistry tagging.

Materials
  • Substrate: this compound

  • Reagent: Hydrazine Hydrate (

    
    , 80% or 98%)
    
  • Solvent: Absolute Ethanol[4]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 mmol) in Absolute Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (5.0 mmol, excess is required to prevent dimer formation).

  • Reflux: Heat to reflux (

    
    ) for 4–8 hours.
    
    • Observation: A heavy precipitate usually forms as the reaction progresses (the hydrazide is less soluble in ethanol than the ester).

  • Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • Filter the solid precipitate.[2]

    • Wash with cold ethanol (

      
       mL) and then diethyl ether to remove trace hydrazine.
      
  • Characterization: The IR spectrum will show a shift from the ester carbonyl (

    
    ) to the amide/hydrazide carbonyl (
    
    
    
    ).

Protocol C: Hydrolysis to 7-Chloroquinoline-6-carboxylic Acid

Significance: The free acid is the precursor for amide coupling (EDC/HOBt) to introduce complex side chains that cannot survive the harsh


 or hydrazine conditions.
Step-by-Step Procedure
  • Reaction: Dissolve substrate (1.0 mmol) in THF/Water (3:1 mixture, 8 mL). Add Lithium Hydroxide (

    
    , 3.0 equiv).
    
  • Conditions: Stir at room temperature for 16 hours. If conversion is slow, heat to

    
    .
    
  • Workup (Critical):

    • Evaporate the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3–4 using 1N HCl.

    • The carboxylic acid will precipitate. Filter and dry.[5]

Summary of Experimental Data

ParameterProtocol A (

)
Protocol B (Hydrazide)Protocol C (Hydrolysis)
Primary Reagent Cyclic Amines /

Hydrazine HydrateLiOH / NaOH
Solvent System DMF or DMSOEthanolTHF / Water
Temperature 100–120 °C78 °C (Reflux)25–50 °C
Typical Yield 65–85%80–95%>90%
Key Risk Incomplete conversion if amine is bulkyDimer formation if hydrazine is limitingDecarboxylation if heated too high at low pH

References

  • Synthesis of 7-Chloroquinoline Derivatives: Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry, 2021.

  • Nucleophilic Aromatic Substitution Mechanisms: Kwan, E. E., et al. "Concerted nucleophilic aromatic substitutions."[6][7] Nature Chemistry, 2018.

  • Quinoline Functionalization: Muscia, G. C., et al. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide."[3] MDPI Molbank, 2023.

  • Reactivity of Nitro/Chloro Quinolines: BenchChem Application Note. "A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline."

Sources

Application Note: Ethyl 7-chloroquinoline-6-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lenvatinib-Class" Scaffold

Ethyl 7-chloroquinoline-6-carboxylate represents a high-value pharmacophore in modern oncology, specifically in the design of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) . Structurally analogous to the core of FDA-approved drugs like Lenvatinib (Lenvima®) and Bosutinib , this scaffold offers a versatile "dual-handle" architecture:

  • The C-4 Position (Hinge Binder): Can be activated to attach aryl-amines that mimic ATP's adenine ring, establishing critical hydrogen bonds in the kinase hinge region.

  • The C-6 Carboxylate (Solvent Front): A modifiable ester handle allowing the attachment of solubilizing tails (e.g., morpholines, piperazines) or specific steric probes that extend into the solvent-exposed region of the enzyme.

  • The C-7 Chlorine (Metabolic Shield): Provides enhanced metabolic stability and lipophilicity compared to the methoxy-analogs, often improving membrane permeability and half-life.

This guide details the strategic application of this scaffold, providing validated protocols for its conversion into bioactive kinase inhibitors and methods for biological validation.

Chemical Biology & Mechanism of Action[1]

Pharmacophore Mapping

The quinoline-6-carboxylate core functions as a rigid template that orients substituents into specific pockets of receptor tyrosine kinases (RTKs), particularly VEGFR2 , EGFR , and FGFR .

  • Hinge Region Binding: The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor. When the C-4 position is substituted with an aniline, the NH acts as a donor, creating a bidentate "pincer" interaction with the kinase hinge residues.

  • Gatekeeper Interaction: The C-7 chlorine atom sits near the "gatekeeper" residue (often Threonine or Methionine). Its size and electronegativity can dictate selectivity between different kinase families.

  • Solvent Interaction: The C-6 extension (derived from the carboxylate) protrudes out of the ATP pocket, allowing the drug to interact with surface residues or improve water solubility—a critical failure point in many early-stage kinase inhibitors.

Signaling Pathway Interference

Compounds derived from this scaffold typically act by competitive inhibition of ATP binding. By blocking the phosphorylation of the kinase activation loop, they sever downstream signaling cascades:

  • RAS/RAF/MEK/ERK Pathway: Blocks cell proliferation.

  • PI3K/AKT/mTOR Pathway: Promotes apoptosis and reduces survival signaling.

  • VEGF Signaling: Inhibits angiogenesis (blood vessel formation) in solid tumors.

KinasePathway Drug 7-Chloroquinoline Derivative RTK Receptor Tyrosine Kinase (VEGFR/EGFR) Drug->RTK Competes with ATP Proliferation Tumor Proliferation & Angiogenesis Drug->Proliferation BLOCKS RAS RAS RTK->RAS Activation ATP ATP ATP->RTK Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Mechanism of Action. The scaffold blocks ATP binding at the RTK level, arresting the RAS/RAF/MEK cascade.

Application Note: Synthetic Functionalization Strategies

The raw scaffold, This compound , is biologically inert until functionalized. The primary challenge is activating the C-4 position, which is unsubstituted (H) in the starting material.

The "N-Oxide Switch" Strategy

To install the critical aniline group at C-4, we utilize an N-oxide activation strategy. This converts the electron-deficient pyridine ring into a species capable of nucleophilic aromatic substitution (SNAr) after chlorination.

Synthetic Workflow:

  • N-Oxidation: Conversion to N-oxide using m-CPBA.

  • Chlorination: Rearrangement/chlorination using POCl₃ to yield the 4,7-dichloro intermediate.

  • SNAr Coupling: Displacement of the C-4 chloride with a functionalized aniline.

  • Amidation: Hydrolysis of the C-6 ester and coupling with an amine.

SynthesisWorkflow Start Ethyl 7-chloroquinoline- 6-carboxylate Step1 N-Oxidation (m-CPBA) Start->Step1 Inter1 Quinoline N-Oxide Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 Ethyl 4,7-dichloroquinoline- 6-carboxylate Step2->Inter2 Step3 SNAr Coupling (Aniline) Inter2->Step3 Final 4-Anilinoquinoline Lead Compound Step3->Final

Figure 2: Synthetic roadmap for converting the inert scaffold into a bioactive kinase inhibitor.

Detailed Experimental Protocols

Protocol A: C-4 Activation (Synthesis of Ethyl 4,7-dichloroquinoline-6-carboxylate)

This protocol converts the scaffold into an electrophile ready for library generation.

Reagents:

  • This compound (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA, 77%, 1.5 eq)

  • Phosphorus oxychloride (POCl₃, 10 eq)

  • Dichloromethane (DCM), Chloroform, NaHCO₃.

Procedure:

  • N-Oxidation: Dissolve this compound (5.0 g) in DCM (50 mL). Cool to 0°C.[1]

  • Add m-CPBA (1.5 eq) portion-wise over 30 mins. Warm to RT and stir for 12h.

  • Wash with sat.[1] NaHCO₃ (3x) and brine. Dry (Na₂SO₄) and concentrate to yield the N-oxide (typically >90% yield).

  • Chlorination: Dissolve the crude N-oxide in dry chloroform (30 mL).

  • Add POCl₃ (10 eq) dropwise under N₂ atmosphere.

  • Reflux at 80°C for 4 hours. Monitor by TLC (the product is less polar than the N-oxide).

  • Quench: Cool to RT. Pour slowly onto crushed ice/ammonia water (Caution: Exothermic). Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Checkpoint: Product should be a white/pale yellow solid. Confirm by ¹H NMR (Loss of C-4 proton signal).

Protocol B: Parallel Library Synthesis (SNAr Coupling)

This protocol installs the "hinge binding" element.

Reagents:

  • Ethyl 4,7-dichloroquinoline-6-carboxylate (Inter2)

  • Substituted Anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline)

  • Isopropanol (IPA) or 2-Ethoxyethanol.

Procedure:

  • Dissolve Inter2 (100 mg, 0.37 mmol) in IPA (3 mL).

  • Add the specific aniline (1.1 eq).

  • Heat to reflux (85°C) for 6–12 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to RT. Filter the precipitate.[1][2][3] Wash with cold IPA and ether.

  • Free Base Formation (Optional): Partition between EtOAc and sat. NaHCO₃ if the free base is required for the next step (hydrolysis).

Protocol C: In Vitro Kinase Inhibition Assay (VEGFR2)

Validates the biological activity of the synthesized library.

Materials:

  • Recombinant Human VEGFR2 (KDR) Kinase Domain.

  • HTRF® KinEASE™ TK Kit (Cisbio/PerkinElmer).

  • ATP (Km concentration).

Steps:

  • Compound Prep: Prepare 10 mM stocks in DMSO. Perform 1:3 serial dilutions (10 µM to 0.1 nM).

  • Enzyme Mix: Incubate VEGFR2 (0.5 ng/µL) with compounds for 15 mins at RT in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

  • Reaction Start: Add ATP (10 µM) and Biotinylated-Substrate (1 µM). Incubate for 60 mins at RT.

  • Detection: Add Sa-XL665 and TK-Antibody-Europium Cryptate (Stop Solution).

  • Read: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Data Summary & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends for derivatives of this scaffold, based on literature precedents for quinoline-6-carboxamides.

PositionModificationEffect on Potency (VEGFR2)Effect on Physicochemical Props
C-7 -Cl (Parent)High (Optimized lipophilic contact)High metabolic stability
-OMe (Lenvatinib-like)HighLower logP, higher clearance risk
-HLow (Loss of hydrophobic fill)Reduced potency
C-4 -NH-Aryl-3-Cl, 4-F Very High (<10 nM)Critical H-bond donor
-NH-AlkylLowLoss of aromatic stacking
-Cl (Intermediate)InactiveReactive electrophile
C-6 -CONH-Cyclopropyl High Improved solubility & permeability
-COOEt (Parent)Low (Prodrug/Inactive)High lipophilicity (logP > 4)
-COOHLowPoor permeability (charged)

References

  • Lenvatinib Discovery: Matsui, J., et al. "E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against glioma." Clinical Cancer Research, 2008. Link

  • Quinoline Scaffold Synthesis: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link

  • Gould-Jacobs Reaction: "Preparation of 4-hydroxyquinoline-3-carboxylic acids." Organic Syntheses, Coll.[2] Vol. 3, p. 272. Link

  • Kinase Assay Protocols: "HTRF® KinEASE™ TK Assay User Guide." Cisbio Bioassays. Link

  • Bosutinib SAR: Boschelli, D. H., et al. "Optimization of 4-anilino-3-quinolinecarbonitriles as orally active, selective inhibitors of Src kinase activity." Journal of Medicinal Chemistry, 2001. Link

Sources

Topic: High-Purity Isolation of Ethyl 7-chloroquinoline-6-carboxylate using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloroquinoline-6-carboxylate is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules. The purity of this building block is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase column chromatography. We delve into the causality behind procedural choices, emphasizing method development via Thin-Layer Chromatography (TLC), troubleshooting common issues such as peak tailing, and presenting a self-validating, step-by-step workflow designed for reproducibility and high-purity yields.

Foundational Principles: Mastering the Separation of Quinolines

The purification of quinoline derivatives by silica gel chromatography presents a unique challenge rooted in their fundamental chemical properties. The nitrogen atom within the quinoline ring system is basic, making it susceptible to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction can lead to irreversible adsorption and significant peak tailing, resulting in poor separation and reduced yield.[1][2]

The cornerstone of a successful purification is the mitigation of this effect. By introducing a small quantity of a basic modifier, such as triethylamine (NEt₃), into the mobile phase, the acidic sites on the silica are effectively neutralized.[1] This prevents the quinoline nitrogen from binding too strongly, allowing for symmetrical peak shapes and efficient elution based on polarity.

1.1. Stationary Phase Selection: The Basis of Separation

For this normal-phase application, high-purity silica gel with a particle size of 230-400 mesh (40-63 µm) is the stationary phase of choice. This fine particle size provides a large surface area, enhancing the resolving power of the chromatography and allowing for the separation of closely related impurities.[3][4]

1.2. Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the mobile phase must be optimized using TLC. TLC serves as a rapid, small-scale pilot for the column, allowing for the determination of an eluent system that provides optimal separation.[5]

Protocol: TLC Method Development

  • Plate Preparation: Use silica gel 60 F254 plates. If plates have been stored for an extended period, activate them by heating at 120 °C for 20-30 minutes to remove adsorbed water.[6]

  • Sample Spotting: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane (DCM). Using a capillary tube, spot a minimal amount (1-2 mm diameter) onto the TLC plate baseline.[1]

  • Solvent System Trials: Begin with a binary system of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).[7]

    • Initial Trial: 20% Ethyl Acetate in Hexane.

    • Adjust Polarity: Increase the proportion of ethyl acetate to increase the polarity and move the compound further up the plate (increase Rf value). Decrease it to lower the Rf value.[1]

  • Incorporate Basic Modifier: Once an approximate polarity is found, add 0.5% triethylamine (NEt₃) to the chosen solvent mixture to eliminate tailing.[1]

  • Development and Visualization: Place the spotted plate in a chamber saturated with the chosen mobile phase.[8] After development, dry the plate and visualize the spots under a UV lamp at 254 nm.[1]

  • Optimal Rf Value: The goal is to achieve a Retention Factor (Rf) of 0.25 - 0.35 for the target compound, this compound. This range ensures that the compound will elute from the column in a reasonable volume without moving too quickly, which would compromise separation from impurities.

Detailed Protocol: Column Chromatography Purification

This protocol is designed to be a self-validating system, where successful completion of each step ensures the quality of the final product.

2.1. Materials and Equipment

CategoryItem
Chemicals Crude this compound
Silica gel (230-400 mesh)
Hexane or Petroleum Ether (HPLC grade)
Ethyl Acetate (EtOAc, HPLC grade)
Triethylamine (NEt₃)
Dichloromethane (DCM, HPLC grade)
Sand (acid-washed)
Equipment Glass chromatography column with stopcock
Solvent reservoir
Round bottom flasks
Fraction collector or test tubes
TLC plates (silica gel 60 F254) and developing chamber
UV lamp (254 nm)
Rotary evaporator
Glass wool or cotton

2.2. Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

The slurry method is critical for creating a homogeneously packed column, free of air bubbles and channels, which would otherwise ruin the separation.[9]

  • Determine Silica Quantity: Use a mass ratio of silica gel to crude product between 50:1 and 100:1 for difficult separations. For a 1 g crude sample, start with 50-100 g of silica.

  • Prepare the Slurry: In a beaker, combine the silica gel with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane + 0.5% NEt₃). Mix thoroughly to form a consistent, pourable slurry.

  • Pack the Column:

    • Secure the column vertically. Place a small plug of glass wool or cotton at the bottom. Add a ~1 cm layer of sand.[9]

    • Fill the column with the initial mobile phase.

    • With the stopcock open, pour the silica slurry into the column in a single, continuous motion.

    • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.[9]

    • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [9]

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading the sample onto the column is superior to liquid loading as it ensures a narrow, concentrated starting band, leading to significantly better resolution.[9]

  • Dissolve Crude Product: Dissolve the crude material completely in a minimal volume of a volatile solvent like DCM.

  • Adsorb onto Silica: To the solution, add silica gel (approximately 2-3 times the mass of the crude product).

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

  • Load the Column: Carefully and evenly add the silica-adsorbed sample powder to the top of the prepared column.

Step 3: Elution and Fraction Collection

The elution process can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the polarity). For this compound, a step-gradient is often effective.

  • Initial Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane + 0.5% NEt₃) to wash out non-polar impurities.

  • Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase. For example, move from 10% to 20%, and then to 30% EtOAc. Each solvent change should be made with a volume equivalent to at least two column volumes.

  • Collect Fractions: Continuously collect the eluting solvent in appropriately sized test tubes or vials. Label them sequentially.

Step 4: Fraction Analysis and Product Isolation

  • Monitor by TLC: Spot alternating fractions onto a TLC plate. Develop the plate using the mobile phase composition that was optimized in the initial method development (the one giving an Rf of ~0.3).

  • Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to the pure product. There should be clear separation from spots with higher or lower Rf values.

  • Combine and Concentrate: Pool the identified pure fractions into a pre-weighed round bottom flask.

  • Remove Solvent: Evaporate the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Final Analysis: Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or melting point.

Workflow Visualization and Data Summary

// Node Definitions with Colors crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc_dev [label="TLC Method\nDevelopment (Rf ≈ 0.3)", fillcolor="#FBBC05", fontcolor="#202124"]; dry_load [label="Sample Prep\n(Dry Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pack_col [label="Pack Column\n(Silica Slurry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_col [label="Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute & Collect\nFractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; tlc_analysis [label="Analyze Fractions\nby TLC", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Pure\nFractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evap [label="Evaporate\nSolvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure_prod [label="Pure Product\n(Verify Purity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Path crude -> tlc_dev [style=dashed, label="Optimize"]; crude -> dry_load; pack_col -> load_col; dry_load -> load_col; load_col -> elute; elute -> tlc_analysis; tlc_analysis -> combine; combine -> evap; evap -> pure_prod; } Caption: Workflow for the purification of this compound.

Table 1: Key Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshHigh resolution separation.[4]
Mobile Phase Hexane / Ethyl Acetate with 0.5% TriethylamineGood solvency, adjustable polarity, and prevents peak tailing.[1]
Optimal TLC Rf 0.25 - 0.35Ensures good resolution and reasonable elution time from the column.
Loading Method Dry LoadingMaximizes resolution by creating a narrow starting band.[9]
Silica:Crude Ratio 50:1 to 100:1 (w/w)Ensures sufficient stationary phase for effective separation.
Detection UV light at 254 nmThe aromatic quinoline ring is UV active.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Streaking / Tailing of Spots [1]1. Compound is basic and interacting with acidic silica. 2. Sample is overloaded on the column/TLC.1. Ensure 0.5-1.0% triethylamine is added to the mobile phase. 2. Reduce the amount of sample loaded onto the column.
Compound Not Eluting (Rf ≈ 0) [1]The mobile phase is not polar enough to move the compound.Gradually increase the proportion of the polar solvent (Ethyl Acetate) in the mobile phase.
Compound Elutes Too Quickly (Rf ≈ 1) [1]The mobile phase is too polar, causing the compound to travel with the solvent front.Decrease the proportion of the polar solvent (Ethyl Acetate) in the mobile phase.
Poor Separation of Product and Impurity 1. Inappropriate mobile phase polarity. 2. Column was packed improperly (channels). 3. Column was overloaded.1. Re-optimize the mobile phase with TLC to maximize the difference in Rf values (ΔRf). 2. Repack the column carefully using the slurry method. 3. Use a higher ratio of silica to crude product (e.g., 100:1).
Cracked or Channeled Silica Bed The column ran dry, or the heat of adsorption from a very polar solvent caused rapid expansion.The run is compromised. The column must be repacked. Always keep the silica bed covered in solvent.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for obtaining high-purity this compound. By understanding the underlying chemical principles, carefully optimizing the mobile phase with TLC, and adhering to proper column packing and loading techniques, researchers can consistently overcome the challenges associated with purifying basic heterocycles. This methodology ensures the quality of critical synthetic intermediates, thereby supporting the rigorous demands of pharmaceutical research and development.

References

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65. Retrieved February 14, 2026, from [Link]

  • IJCRT. (2024). Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. IJCRT, 12(5). Retrieved February 14, 2026, from [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-255. Retrieved February 14, 2026, from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved February 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 14, 2026, from [Link]

  • IJRAR. (2023). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. IJRAR, 10(3). Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved February 14, 2026, from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved February 14, 2026, from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved February 14, 2026, from [Link]

  • SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved February 14, 2026, from [Link]

  • Canadian Journal of Chemistry. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved February 14, 2026, from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved February 14, 2026, from [Link]

  • EPA. (2025, October 15). Ethyl 6-chloroquinoline-3-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). 7-Chloroquinoline. PubChem. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. PubChem. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved February 14, 2026, from [Link]

  • Bulletin of the Korean Chemical Society. (1996). Synthesis of Novel Quinolone Derivatives. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the core of antimalarial drugs like chloroquine.[1][2] The strategic functionalization of this privileged structure via nucleophilic substitution is a critical step in the development of new therapeutic agents with enhanced activity, improved pharmacokinetic profiles, and the ability to overcome drug resistance.[3] This guide provides an in-depth analysis of the reaction conditions for nucleophilic substitution on 7-chloroquinolines, offering researchers and drug development professionals a blend of mechanistic theory, field-proven protocols, and practical insights. We will explore both classical Nucleophilic Aromatic Substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions, detailing the causality behind experimental choices to empower rational reaction design.

Mechanistic Foundations: Activating the C7 Position

The substitution of the chlorine atom at the C7 position of the quinoline ring is governed by two primary mechanistic pathways. The choice of methodology depends critically on the nature of the nucleophile and the desired reaction scope.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step, addition-elimination process.[4] The quinoline ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, though less so than rings containing multiple powerfully electron-withdrawing groups.[5]

The reaction proceeds via:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C7), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The rate of an SNAr reaction is highly dependent on the stability of the Meisenheimer complex and the electrophilicity of the carbon center.[5] Polar aprotic solvents, such as DMSO, DMF, or NMP, are highly effective as they solvate the cation but leave the "naked" anionic nucleophile highly reactive, often leading to significant rate enhancements.[6][7]

SNAr_Mechanism cluster_reactants Reactants cluster_products Products sub 7-Chloroquinoline meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 7-Substituted Quinoline meisenheimer->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Transition-Metal-Catalyzed Cross-Coupling

For less reactive nucleophiles or when milder conditions are required, transition-metal-catalyzed reactions are indispensable. These methods avoid the formation of a Meisenheimer complex and proceed through an organometallic catalytic cycle.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This is a powerful and versatile method for forming C-N bonds.[8] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9] The choice of ligand is crucial and has evolved to allow for the coupling of a vast range of amines under increasingly mild conditions.[10]

  • Ullmann Condensation (Copper-Catalyzed): The Ullmann reaction is a classic method for forming C-O, C-N, and C-S bonds.[11][12] While traditional conditions required harsh temperatures, modern protocols use soluble copper catalysts with ligands (e.g., diamines), enabling the reaction to proceed under more moderate conditions.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ add Oxidative Addition pd0->add pd2_aryl Ar-Pd(II)-Cl(Lₙ) add->pd2_aryl assoc Amine Coordination pd2_aryl->assoc pd2_amine [Ar-Pd(II)-Cl(HNR₂)(Lₙ)] assoc->pd2_amine deprot Deprotonation (-Base-H⁺) pd2_amine->deprot pd2_amido Ar-Pd(II)-NR₂(Lₙ) deprot->pd2_amido elim Reductive Elimination pd2_amido->elim elim->pd0 Catalyst Regeneration elim->product aryl_halide->add amine->assoc

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Protocols for N-Nucleophiles (Amination)

The introduction of nitrogen-containing side chains is fundamental to the synthesis of bioactive quinolines, particularly antimalarials.[1][3]

Protocol: Classical SNAr with Aliphatic Amines

This protocol is suitable for reacting 7-chloroquinolines with basic aliphatic amines, such as amino alcohols, which are common side chains in antimalarial drugs. High temperatures are often required to drive the reaction to completion.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted 7-chloroquinoline (1.0 eq) and the desired amino alcohol (3.0 eq).

  • Solvent Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or phenol. Phenol can act as both a solvent and a catalyst by protonating the quinoline nitrogen, further activating the ring towards attack.[14]

  • Reaction Execution: Heat the reaction mixture to 130-180 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 14-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If phenol was used, add an aqueous solution of sodium hydroxide (e.g., 2M) until the mixture is strongly alkaline to deprotonate the phenolic hydroxyl group and facilitate its removal.[14]

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.[15]

Protocol: Buchwald-Hartwig Cross-Coupling

This method is ideal for coupling a wider range of amines, including less nucleophilic aromatic amines or when milder conditions are necessary to preserve sensitive functional groups.

Methodology:

  • Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 7-chloroquinoline (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).[16]

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[16]

  • Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene via syringe.

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Table 1: Comparative Conditions for Amination of Chloroquinolines

NucleophileMethodCatalyst/PromoterBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-AminoethanolSNArNoneAmine (excess)N/A17014~100 (NMR conv.)[15]
3-Amino-1,2,4-triazoleSNArUltrasoundAmine (excess)Ethanol900.581[17]
p-AminoacetophenoneSNArRefluxAmine (excess)EthanolReflux--[18]
Various AminesBuchwald-HartwigPd₂(dba)₃ / XantphosNaOtBuDioxane110-Moderate-Excellent[19]
Primary AminesBuchwald-HartwigPd(OAc)₂ / JosiPhosNaOtBuToluene100-High[10]

Application Protocols for O- and S-Nucleophiles

The introduction of ether and thioether linkages at the C7 position can significantly modulate the lipophilicity and metabolic stability of quinoline derivatives.

Protocol: Ullmann-type C-O Coupling (Etherification)

This protocol is adapted for the synthesis of 7-aryloxy-quinolines, which have shown promising biological activity.[3]

Methodology:

  • Reactant Preparation: In a reaction vessel, combine the 7-bromo- or 7-chloroquinoline (1.0 eq), the desired phenol (1.5 eq), a copper catalyst (e.g., CuI, 10-20 mol%), and a ligand if necessary (e.g., L-proline or a diamine).

  • Base and Solvent: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) and a polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Heat the mixture to 120-160 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (12-48 hours).

  • Work-up and Purification:

    • Cool the mixture and dilute with water.

    • Extract with ethyl acetate or a similar solvent.

    • Wash the organic layer sequentially with dilute aqueous ammonia (to remove copper salts), water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Protocol: SNAr with Thiols (Thioetherification)

Thiolates are excellent nucleophiles and typically react readily with activated aryl halides via the SNAr mechanism.

Methodology:

  • Reactant Preparation: To a solution of the desired thiol (e.g., hydroxyalkylthiol, 1.2 eq) in a suitable solvent like ethanol or DMF, add a base such as triethylamine (TEA) or sodium hydride (NaH) to generate the thiolate in situ.[20]

  • Substrate Addition: Add the 7-chloroquinoline (1.0 eq) to the solution of the thiolate.

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., 80 °C in ethanol) under a nitrogen atmosphere for an extended period.[20]

  • Monitoring: Monitor the reaction progress by TLC. These reactions can be slow, sometimes requiring up to 5 days for completion.[20]

  • Work-up and Purification:

    • Cool the reaction and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., CH₂Cl₂).

    • Separate the layers, and wash the organic phase with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the 7-thioalkylquinoline.[20]

Table 2: Conditions for O- and S-Nucleophile Substitution

NucleophileMethodCatalyst/PromoterBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenolsUllmannCuIK₂CO₃DMF140-15024-48Good[3]
HydroxyalkylthiolsSNArNoneTriethylamineEthanol8012052-65[20]
PhenolUllmannCopperKOHN/A>210--[11]

General Experimental Workflow

A robust and reproducible workflow is essential for the successful synthesis and characterization of novel 7-substituted quinolines.

Workflow start Reactant & Reagent Preparation setup Reaction Setup (Solvent, Atmosphere, Temp) start->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor monitor->setup Continue Reaction workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography, Recrystallization) workup->purify char Characterization (NMR, MS, Purity Analysis) purify->char end Pure Product char->end

Caption: A standard workflow for synthesis, purification, and analysis.

Conclusion

The functionalization of 7-chloroquinolines is a highly versatile and critical process in modern drug discovery. While classical SNAr reactions provide a direct and powerful method for substitution with strong nucleophiles, the advent of transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination has dramatically expanded the synthetic toolbox. This allows for the introduction of a diverse array of functionalities under milder and more controlled conditions. The choice of reaction conditions—nucleophile, solvent, temperature, and catalyst system—must be carefully considered based on the specific substrate and desired product. The protocols and comparative data presented herein serve as a comprehensive guide for researchers to navigate these choices and successfully synthesize novel 7-substituted quinoline derivatives for biological evaluation.

References

  • Der Pharma Chemica. Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. [Link]

  • ACS Publications. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]

  • Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • SciELO. Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds. [Link]

  • PubMed Central (PMC). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. [Link]

  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]

  • MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Semantic Scholar. Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. [Link]

  • ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-aminophenyl-N-cyanoacetohydrazone as a novel antimalarial and anticancer agent. [Link]

  • Academic Journals. 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. [Link]

  • NISCAIR Online Periodicals Repository. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Gaylord Chemical. SNAr Comparative Reaction. [Link]

  • Semantic Scholar. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Isonet. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • PubMed Central (PMC). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • ResearchGate. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Request PDF. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • ScienceOpen. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. [Link]

  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

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Utilizing Ethyl 7-chloroquinoline-6-carboxylate in antimalarial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Ethyl 7-chloroquinoline-6-carboxylate in Antimalarial Drug Discovery

Part 1: Strategic Overview

The "Warhead and Handle" Strategy in Chloroquine Resistance Reversal

This compound represents a pivotal scaffold in modern antimalarial discovery, specifically designed to circumvent Chloroquine Resistance (CQR). While the 7-chloro-4-aminoquinoline core (the "Warhead") is essential for binding to Ferriprotoporphyrin IX (FPIX) and inhibiting hemozoin formation, the parasite's resistance mechanism—mediated by the PfCRT efflux pump—recognizes and expels the standard chloroquine side chain.

The 6-carboxylate moiety provides a unique "Handle." It allows medicinal chemists to:

  • Modulate Lipophilicity (LogP): Altering the ester or converting it to an amide changes membrane permeability without disrupting the critical

    
    -
    
    
    
    stacking at the 4-position.
  • Introduce "Reversal Agents": The 6-position points away from the heme binding face, allowing the attachment of bulky groups that can sterically hinder PfCRT transport, effectively "reversing" resistance.

This guide details the protocols for synthesizing, functionalizing, and validating derivatives of this scaffold.

Part 2: Chemical Synthesis Protocols

Protocol A: Scaffold Construction (Gould-Jacobs Reaction)

Objective: To synthesize Ethyl 4,7-dichloroquinoline-6-carboxylate from commercially available precursors.

Mechanism: This route utilizes the Gould-Jacobs cyclization followed by chlorination.

Reagents:

  • 3-Chloro-4-aminobenzoic acid ethyl ester (Starting Material)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (High boiling solvent)

  • Phosphorus oxychloride (

    
    )
    

Step-by-Step Methodology:

  • Enamine Formation:

    • Mix 3-Chloro-4-aminobenzoic acid ethyl ester (1.0 eq) with EMME (1.1 eq) at 110°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline. Ethanol is a byproduct; use a Dean-Stark trap if scaling up.

  • Cyclization (Thermolysis):

    • Add the resulting enamine dropwise to refluxing diphenyl ether (250°C). Caution: Exothermic.

    • Maintain reflux for 45–60 minutes. The intermediate formed is Ethyl 7-chloro-4-hydroxyquinoline-6-carboxylate.

    • Cool to RT; precipitate with hexane; filter and wash to remove diphenyl ether.

  • Aromatization/Chlorination:

    • Suspend the 4-hydroxy intermediate in neat

      
       (5.0 eq).
      
    • Reflux at 105°C for 3 hours. The solution will turn clear and darken.

    • Workup: Pour slowly onto crushed ice/ammonia mixture (pH 8-9). Extract with Dichloromethane (DCM).

    • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Visualizing the Synthetic Pathway:

SynthesisPath Aniline 3-Cl-4-amino benzoate Enamine Enamine Intermediate Aniline->Enamine 110°C, -EtOH EMME EMME EMME->Enamine Quinolone 4-OH-Quinoline (Precipitate) Enamine->Quinolone 250°C Cyclization Final Ethyl 4,7-dichloro quinoline-6-carboxylate Quinolone->Final Chlorination (SnAr Ready) POCl3 POCl3 Reflux

Caption: Figure 1. Gould-Jacobs synthetic route to generate the electrophilic scaffold.

Protocol B: Library Generation (SnAr & Amidation)

Objective: To install the diamine side chain (essential for activity) and modify the 6-position.

  • C4-Substitution (The "Warhead"):

    • Dissolve Ethyl 4,7-dichloroquinoline-6-carboxylate in dry DMF.

    • Add 1.2 eq of the desired diamine (e.g., N,N-diethyl-1,4-pentanediamine).

    • Add 2.0 eq

      
      . Heat to 80°C for 4-6 hours.
      
    • Note: The Chlorine at C4 is significantly more reactive than C7 due to the quinoline nitrogen activation.

  • C6-Modification (The "Handle"):

    • Hydrolysis: Treat the ester with LiOH in THF/Water to generate the carboxylic acid.

    • Amide Coupling: React the acid with secondary amines using HATU/DIPEA to generate "Reversed Chloroquines."

Part 3: Biochemical Validation (Target Engagement)

Assay:


-Hematin Inhibition (Pyridine-Ferrochrome Method) 
Rationale: This assay validates the molecule's ability to inhibit the crystallization of toxic heme into non-toxic hemozoin, mimicking the food vacuole environment.

Reagents:

  • Hemin Chloride (dissolved in DMSO).[1]

  • Acetate Buffer (0.2 M, pH 5.0).

  • Pyridine solution (5% v/v in HEPES buffer).

Protocol:

  • Incubation:

    • In a 96-well plate, mix 100 µL of Hemin (100 µM final) with the test compound (0–50 µM).

    • Initiate reaction by adding Acetate Buffer (pH 5.0).

    • Incubate at 37°C for 16 hours (allows

      
      -hematin crystallization).
      
  • Quantification:

    • Add 50 µL of 5% Pyridine solution.

    • Mechanism:[1][2][3][4][5] Pyridine coordinates with free hematin (monomer) to form a colored complex (Orange/Pink). It does not dissolve crystallized

      
      -hematin.
      
  • Readout:

    • Measure Absorbance at 405 nm .

    • Interpretation: High Absorbance = High Free Heme = High Inhibition (Potent Drug). Low Absorbance = High Crystallization = Inactive Drug.[2]

Data Table Template:

Compound IDR-Group (C6)Absorbance (405nm)% InhibitionIC50 (µM)
CQ (Control) -H0.8598%0.05
Test-001 -COOEt0.1215%>50
Test-002 -CONH-Benzyl0.7892%0.12

Part 4: Phenotypic Screening (Cellular Assay)

Assay: SYBR Green I Fluorescence Assay Rationale: Measures P. falciparum proliferation by intercalating into parasite DNA. Mature erythrocytes lack DNA, so fluorescence is specific to the parasite.

Protocol:

  • Culture: Synchronize P. falciparum (Strain 3D7 for sensitive, Dd2 for resistant) to the ring stage (1% parasitemia, 2% hematocrit).

  • Dosing:

    • Dispense 5 µL of test compounds (serial dilutions) into black 96-well plates.

    • Add 95 µL of parasite culture.

    • Incubate for 72 hours at 37°C in a gas chamber (

      
      ).
      
  • Lysis & Staining:

    • Prepare Lysis Buffer: Tris (20 mM), EDTA (5 mM), Saponin (0.008%), Triton X-100 (0.08%), SYBR Green I (1x).

    • Add 100 µL Lysis Buffer to each well.

    • Incubate in the dark for 1 hour at RT.

  • Detection:

    • Read Fluorescence: Excitation 485 nm / Emission 535 nm.[6]

Visualizing the Assay Workflow:

AssayWorkflow Culture P. falciparum Culture (Ring Stage) Dosing Add Compound (72h Incubation) Culture->Dosing 96-well plate Lysis Lysis + SYBR Green I (DNA Intercalation) Dosing->Lysis Parasite Replication Readout Fluorescence (Ex 485 / Em 535) Lysis->Readout Bind DNA

Caption: Figure 2. High-throughput SYBR Green I screening workflow.

Part 5: References

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput

    
    -hematin inhibition screening assay for use in the search for antimalarial compounds.[7][8] Analytical Biochemistry, 338(2), 306-319. 
    
  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.

  • Vippagunta, S. R., et al. (1999). Quinoline-based antimalarials: Synthesis and biological activity of 4-aminoquinoline-6-carboxylate derivatives. Journal of Medicinal Chemistry.

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3, 509–520.

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of halogenated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Halogenated Quinolines

Topic: . Role: Senior Application Scientist. Audience: Medicinal Chemists and Process Development Scientists.

Introduction: The Deceptive Scaffold

Halogenated quinolines (e.g., 6-bromoquinoline, 4-chloro-7-trifluoromethylquinoline) are ubiquitous pharmacophores in antimalarial, anticancer, and antiviral drug discovery. However, they present a "perfect storm" of purification challenges:

  • The Basicity Trap: The heterocyclic nitrogen interacts aggressively with acidic silanols on silica gel, causing peak tailing.

  • Regioisomeric Clutter: Classical syntheses (Skraup, Combes) often yield mixtures of isomers (e.g., 5- vs. 7-substituted) with nearly identical dipole moments.

  • Solubility Paradox: Halogenation increases lipophilicity, making them "sticky" in reverse-phase and poorly soluble in aqueous acid compared to the parent quinoline.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Q: My product streaks across the column (tailing), and I’m losing mass. How do I fix this?

The Mechanism: Standard silica gel (


) possesses acidic surface silanol groups (

, pKa ~5-7). The quinoline nitrogen (a Lewis base) hydrogen-bonds or protonates at these sites, leading to chemisorption. This results in broad, tailing peaks and irreversible mass loss.

The Solution: The "Passivation" Protocol You must neutralize the stationary phase before and during the run.

Protocol:

  • Modifier Selection: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Why? The amine modifier competes for the silanol sites, effectively "capping" them and allowing the quinoline to elute freely.

  • Column Pre-treatment (Critical Step):

    • Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting the sample.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before you inject.

  • Solvent System:

    • Standard: Hexanes/Ethyl Acetate + 1% TEA.

    • Alternative (for polar derivatives): DCM/Methanol + 1%

      
      .
      

Expert Tip: If using TEA, evaporate fractions thoroughly. Residual TEA can form salts with your product or confuse NMR interpretation.

Module 2: Separating Regioisomers (The 5- vs. 8-Halo Challenge)

Q: I have a mixture of 5-bromoquinoline and 8-bromoquinoline. Flash chromatography is failing to separate them. What now?

The Mechanism: Regioisomers often share identical molecular weights and very similar polarities. Standard normal-phase silica relies on polarity differences that may not exist here.

Strategy A: The "Salt-Break" Recrystallization Instead of separating the free bases, separate their hydrochloride salts. The crystal lattice energy differences between isomers are often more distinct than their solution-phase polarity.

Protocol:

  • Dissolve the crude mixture in minimal Ethanol (EtOH).

  • Add 1.1 equivalents of 2M HCl in Diethyl Ether .

  • Precipitate forms immediately. Filter and dry.[1]

  • Recrystallization:

    • Solvent System: Methanol/Acetone (1:4) or Ethanol/Water .

    • Heat to reflux until dissolved.

    • Cool slowly to room temperature, then

      
      .
      
    • Validation: Analyze the mother liquor vs. the crystals by

      
      -NMR. One isomer usually enriches in the solid, the other in the liquor.
      

Strategy B: pH-Controlled Extraction (The pKa Lever) The position of the halogen affects the pKa of the quinoline nitrogen via inductive effects.

  • Theory: An isomer with a halogen closer to the nitrogen (e.g., 2- or 8-position) is typically a weaker base due to steric hindrance to protonation and inductive withdrawal.

Workflow:

  • Dissolve mixture in organic solvent (DCM).[2]

  • Extract with Citrate Buffer (pH 4.5) .

  • The more basic isomer (usually the one with the halogen further from the nitrogen) will preferentially partition into the aqueous layer.

  • The less basic isomer remains in the organic layer.

Module 3: Work-up of "Tarry" Reactions (Skraup/Combes)

Q: My Skraup synthesis resulted in a black tar. How do I extract my halogenated quinoline without carrying over the polymer?

The Mechanism: Quinoline synthesis produces polymerized by-products ("tar") that are neutral and highly lipophilic. Your target is a weak base. We exploit this amphoteric nature.

The "Double-Switch" Extraction Protocol:

ExtractionWorkflow Start Crude Reaction Mixture (Black Tar + Product) Step1 1. Dissolve in Organic Solvent (DCM or EtOAc) Start->Step1 Step2 2. Extract with 2M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer1 Organic Layer (Contains Tar/Polymers) Split1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Acid Layer (Contains Protonated Quinoline) Split1->AqLayer1 Product (Salt form) Waste Discard to Waste OrgLayer1->Waste Step3 3. Wash Aqueous Phase with fresh DCM (x2) AqLayer1->Step3 Step4 4. Basify Aqueous Phase (Add NaOH to pH > 10) Step3->Step4 Step5 5. Extract into Organic Solvent (DCM/EtOAc) Step4->Step5 Final Final Product (Clean Free Base) Step5->Final

Caption: The "Double-Switch" Acid-Base Extraction workflow effectively separates basic quinolines from neutral polymeric tars.

Critical Note on Halogenated Derivatives: Because halogenated quinolines are weaker bases than unsubstituted quinoline, they may precipitate out of the aqueous phase if the acid concentration is too low, or they may not extract fully into weak acids.

  • Recommendation: Use 2M HCl for the initial extraction. Ensure the aqueous volume is sufficient to solubilize the protonated salt, which often has lower water solubility than non-halogenated analogues.

Summary of Physicochemical Data for Purification

ParameterImpact on PurificationTechnical Adjustment
LogP (Lipophilicity) Halogenation increases LogP (makes molecule "greasier").Use stronger organic solvents (DCM vs. Ether) for extraction.[2] Expect longer retention on C18 HPLC.
pKa (Basicity) Halogenation (EWG) lowers pKa of ring Nitrogen.Requires lower pH to fully protonate during acid extraction.
UV Absorption Halogens may shift

.
Re-run UV scan. Do not rely on generic "254 nm" for trace impurity detection; use 280 nm or 320 nm if conjugated.

References

  • Separation of Quinoline Regioisomers via Centrifugal Partition Chromatography: Duret, P., et al. (2003).[3] Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 989(2), 249-255. [4]

  • Synthesis and Purification of Bromoisoquinolines (Applicable to Quinolines): Woerpel, K. A., et al. (2002). 5-Bromoisoquinoline.[5] Organic Syntheses, 79, 186.

  • Recrystallization Strategies for Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for solvent selection).

  • Troubleshooting Tailing in Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.

Sources

Optimizing reaction parameters for modifying Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 7-chloroquinoline-6-carboxylate Modification

Status: Operational Current Module: Reaction Parameter Optimization Operator: Senior Application Scientist

Introduction: The Reactivity Landscape

Welcome to the technical guide for This compound . This scaffold presents a unique reactivity profile compared to standard quinolines.

The "Ortho-Activation" Effect: Unlike a standard 7-chloroquinoline where the chlorine is relatively inert to nucleophilic attack (requiring Palladium catalysis), your molecule possesses an ethyl ester at position C-6. This Electron-Withdrawing Group (EWG) is ortho to the chlorine.[1] Through resonance and inductive effects, the ester pulls electron density away from the C-7 carbon, significantly lowering the activation energy for Nucleophilic Aromatic Substitution (


) .

Consequently, you have two primary pathways for modification:

  • 
     (Plan A):  Preferred for aliphatic amines and thiols. Driven by the C-6 ester activation.
    
  • Buchwald-Hartwig (Plan B): Required for anilines (weak nucleophiles) or when steric hindrance is high.

Interactive Troubleshooting Modules

Module A: Nucleophilic Substitution ( ) at C-7

Target: Replacing Chlorine with Amines/Thiols

Q1: I am using a primary amine (1.2 equiv) in Ethanol at reflux, but conversion is stuck at <40% after 24 hours. Why?

Diagnosis: Ethanol (protic solvent) is likely hydrogen-bonding with your amine, reducing its nucleophilicity. Additionally, the reflux temperature of EtOH (78°C) may be insufficient to overcome the energy barrier for this specific deactivated heteroaryl chloride.

Corrective Protocol:

  • Switch Solvent: Move to a polar aprotic solvent like DMSO, DMF, or NMP . These solvate the cation but leave the nucleophile "naked" and more reactive.

  • Increase Temperature: The activation provided by the 6-ester is good, but often requires 100–120°C for complete conversion.

  • Base Scavenger: Ensure you are using an organic base (DIPEA or

    
    , 2-3 equiv) to neutralize the HCl generated. Inorganic bases (
    
    
    
    ) are effective but require vigorous stirring in aprotic solvents.

Q2: I see a new spot on TLC that is more polar than my product, and my ester peak is gone in NMR. What happened?

Diagnosis: You likely caused accidental saponification or aminolysis of the ester.

  • Cause 1 (Hydrolysis): If you used wet solvent or hydroxide bases (

    
    ), the C-6 ester hydrolyzed to the carboxylic acid.
    
  • Cause 2 (Aminolysis): If you used a primary amine at very high temperatures (>140°C) or in a sealed tube, the amine may have attacked the ester carbonyl to form an amide.

Prevention:

  • Use anhydrous solvents.[2]

  • Avoid hydroxide bases; stick to Carbonates (

    
    ) or tertiary amines.
    
  • Keep temperature below 130°C to prevent amide formation at C-6.

Module B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Target: Coupling with Anilines or Sterically Hindered Amines

Q3: The reaction turns black immediately, and I recover dechlorinated starting material (Ethyl quinoline-6-carboxylate).

Diagnosis: This is Hydrodehalogenation . The Pd(0) inserted into the C-Cl bond, but instead of transmetallating with your amine, it underwent


-hydride elimination (from the amine) or abstracted a hydride from the solvent.

Corrective Protocol:

  • Catalyst/Ligand Switch: Switch to a bulky, electron-rich ligand system like BrettPhos or RuPhos precatalysts. These facilitate reductive elimination of the amine product over the hydride pathway.

  • Solvent Purge: Oxygen promotes catalyst decomposition. Degas solvents vigorously (sparging with Argon for 15 mins).

  • Temperature Control: Lower the temperature to 80°C. High heat favors dehalogenation pathways.

Module C: Ester Hydrolysis (Saponification)

Target: Converting C-6 Ester to Acid without touching C-7 Chlorine

Q4: When I hydrolyze the ester with NaOH, I get a mixture of the acid and the phenol (7-hydroxy derivative). How do I keep the Chlorine intact?

Diagnosis: The 7-Cl is activated. Hydroxide (


) is a strong nucleophile and is performing 

at C-7, displacing the chlorine.

Corrective Protocol:

  • Method A (Lithium Hydroxide): Use LiOH in THF/Water (1:1) at room temperature . LiOH is milder than NaOH. Do not heat.

  • Method B (Acidic Hydrolysis): If the basic conditions fail, reflux in 6M HCl or AcOH/H2SO4 . The C-Cl bond is generally stable to acidic hydrolysis, whereas the ester will cleave.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing the C-7 position based on nucleophile strength and steric hindrance.

ReactionOptimization Start Start: this compound Nucleophile Select Nucleophile Type Start->Nucleophile Aliphatic Aliphatic Amine / Thiol (Strong Nucleophile) Nucleophile->Aliphatic High Nucleophilicity Aniline Aniline / Amide (Weak Nucleophile) Nucleophile->Aniline Low Nucleophilicity SNAr_Route Route A: SNAr (Thermal Displacement) Aliphatic->SNAr_Route Pd_Route Route B: Buchwald-Hartwig (Pd-Catalysis) Aniline->Pd_Route Cond_SNAr Conditions: Solvent: DMF or NMP Base: DIPEA (3 eq) Temp: 100-120°C SNAr_Route->Cond_SNAr Cond_Pd Conditions: Cat: Pd(OAc)2 / XPhos Base: Cs2CO3 Solvent: Dioxane (Dry) Temp: 90°C Pd_Route->Cond_Pd Check_Yield Check Conversion (LCMS) Cond_SNAr->Check_Yield Cond_Pd->Check_Yield Success Isolate Product Check_Yield->Success >80% Conv. Fail_SNAr Low Yield / No Reaction? Check_Yield->Fail_SNAr <50% Conv. Switch_Pd Switch to Pd-Catalysis Fail_SNAr->Switch_Pd Steric hindrance?

Caption: Decision matrix for C-7 functionalization. The "Ortho-Activation" by the C-6 ester often permits metal-free SNAr for strong nucleophiles.

Standardized Experimental Protocols

Protocol A: Displacement (Primary/Secondary Amines)

Best for: Morpholine, Piperazine, Benzylamine, Alkyl-thiols.

  • Setup: Charge a reaction vial with this compound (1.0 equiv).

  • Solvent: Add anhydrous DMF (Concentration: 0.2 M). Note: Avoid EtOH if T > 80°C is required.

  • Reagents: Add DIPEA (3.0 equiv) followed by the Amine (1.2 – 1.5 equiv).

  • Reaction: Heat to 100°C for 4–16 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (critical to remove DMF).

    • Wash 1x with LiCl (5% aq) to remove residual DMF traces.

    • Dry over

      
       and concentrate.
      
Protocol B: Buchwald-Hartwig Amination

Best for: Anilines, Amides, or when SNAr fails.

  • Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Reagents: Add Scaffold (1.0 equiv), Aniline (1.2 equiv),

    
      (2.0 equiv).
    
  • Catalyst System: Add

    
      (5 mol%) and XPhos  (10 mol%).
    
    • Alternative:BrettPhos Pd G4 precatalyst (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M).

  • Reaction: Seal and heat to 90°C overnight.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.

Data Summary: Solvent & Base Effects

ParameterRecommendedAvoidReason
Solvent (

)
DMF, NMP, DMSOEtOH, MeOH, WaterPolar aprotic solvents stabilize the transition state (Meisenheimer complex) and increase reaction rate.
Solvent (Pd) Toluene, Dioxane, t-Amyl AlcoholDMF (sometimes)DMF can decompose at high heat with Pd; non-polar solvents often favor the catalytic cycle.
Base (

)
DIPEA,

,

NaOH, KOH, NaOEtStrong hydroxide/alkoxide bases will hydrolyze the C-6 ester or cause transesterification.
Temperature 80°C – 120°C>150°CAbove 150°C, thermal decomposition and amide formation at the ester site become prevalent.

References

  • Reactivity of 7-Chloro-6-nitroquinoline (Analogous Activation)
  • Buchwald-Hartwig Amination Scope

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • Context: Protocols for Pd-catalyzed amination of aryl halides, specifically addressing ligand choice (XPhos/BrettPhos) for heteroaryl chlorides.
    • URL:[Link]

  • Title: Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1)

Sources

Storage and stability issues of Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 7-chloroquinoline-6-carboxylate

Product Identity & Quick Reference

  • Compound Name: this compound[1][2][3][4][5][6]

  • CAS Number: 916812-04-9[2][3][4]

  • Molecular Formula: C₁₂H₁₀ClNO₂

  • Molecular Weight: 235.67 g/mol

  • Core Application: Intermediate for kinase inhibitors and antimalarial pharmacophores.

PART 1: CRITICAL STORAGE & STABILITY PROTOCOLS

1. The Stability Triad: Temperature, Moisture, and Light As a Senior Application Scientist, I often see degradation in this compound stemming from a misunderstanding of its ester functionality and the quinoline nitrogen. This is not an inert brick; it is a reactive intermediate.

  • Temperature Control (2–8°C):

    • Scientific Rationale: The ester bond at position 6 is thermodynamically susceptible to hydrolysis. While the activation energy is moderate, long-term storage at room temperature (

      
      ) significantly increases the rate of nucleophilic attack by residual water.
      
    • Protocol: Store in a dedicated chemical refrigerator. Do not freeze-thaw repeatedly, as condensation during thawing introduces moisture.

  • Moisture Exclusion (Hygroscopicity):

    • Scientific Rationale: Water is the primary enemy. The hydrolysis reaction follows pseudo-first-order kinetics in the presence of excess moisture, cleaving the ethyl group to form 7-chloroquinoline-6-carboxylic acid and ethanol. The resulting acid often precipitates or alters the solubility profile.

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen). If the septum is punctured, parafilm is insufficient; transfer to a vial with a fresh Teflon-lined cap.

  • Photostability (Light Protection):

    • Scientific Rationale: The quinoline ring system is a chromophore that absorbs UV-Vis radiation. Extended exposure can lead to photo-oxidation of the nitrogen (N-oxide formation) or radical-mediated ring degradation.

    • Protocol: Amber glass vials are mandatory. Wrap clear vials in aluminum foil if amber glass is unavailable.

2. Degradation Pathway Visualization The following diagram illustrates the primary failure modes for this compound during storage.

DegradationPathways Ester This compound (Intact Product) Acid 7-Chloroquinoline-6-carboxylic acid (Major Impurity) Ester->Acid Hydrolysis Ethanol Ethanol (By-product) Ester->Ethanol Hydrolysis NOxide Quinoline N-Oxide (Minor Impurity) Ester->NOxide Photo-oxidation Moisture Moisture (H2O) + H+ or OH- Moisture->Acid UV UV Light / O2 UV->NOxide

Caption: Primary degradation pathways showing hydrolysis (red) as the dominant risk and photo-oxidation (yellow) as a secondary risk.

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Q1: My sample has turned from off-white to a dark yellow/brown solid. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or significant N-oxide formation . The quinoline ring is electron-deficient due to the chlorine atom, but the nitrogen lone pair remains susceptible to oxidation.

  • Action:

    • Perform a TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • If a baseline spot (highly polar N-oxide or acid) appears significantly, re-purification is required .

    • Self-Validating Step: If the color persists after recrystallization (Ethanol/Water), the degradation is likely irreversible polymerization; discard the batch.

Q2: I see a new peak in my HPLC chromatogram at a lower retention time (RT). What is it?

  • Diagnosis: This is almost certainly the hydrolysis product: 7-chloroquinoline-6-carboxylic acid .

  • Mechanism: Carboxylic acids are more polar than their corresponding ethyl esters. In reverse-phase HPLC (C18), the acid will elute before the ester.

  • Action: Run a standard of the carboxylic acid if available. If not, spike the sample with a small amount of NaOH, heat briefly, and re-inject. If the "impurity" peak grows, it is confirmed as the acid.

Q3: The compound is not dissolving completely in Dichloromethane (DCM), which worked previously.

  • Diagnosis: Accumulation of the carboxylic acid degradation product .

  • Reasoning: While the ethyl ester is highly soluble in organic solvents like DCM and Chloroform, the free carboxylic acid has significantly reduced solubility in non-polar solvents due to its ability to form intermolecular hydrogen bond dimers and its zwitterionic character.

  • Action: Filter the suspension. The solid residue is likely the pure acid impurity. The filtrate will contain your ester. Verify the solid by melting point (Acid MP > 280°C vs Ester MP ~80-100°C).

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Validated HPLC Purity Assessment

Use this method to quantify the ester and detect the acid impurity.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (suppresses ionization of the acid, improving peak shape)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 289 nm (quinoline specific)
Temperature 30°C

Gradient Program:

  • 0-2 min: 10% B (Equilibration)

  • 2-15 min: 10% → 90% B (Linear Gradient)

  • 15-20 min: 90% B (Wash)

Expected Results:

  • Acid Impurity: RT ~4-6 min (More polar)

  • Ethyl Ester (Product): RT ~10-12 min (Less polar)

Protocol B: Emergency Re-purification (Acid Removal)

If hydrolysis is detected (<10%), use this mild basic wash to salvage the batch.

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Wash: Extract the organic layer twice with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Chemistry: The weak base deprotonates the carboxylic acid impurity (forming the water-soluble sodium salt) but is too weak to hydrolyze the ester further at room temperature.

  • Dry: Wash the organic layer with Brine, dry over Anhydrous Magnesium Sulfate (MgSO₄).

  • Concentrate: Evaporate the solvent under reduced pressure.

  • Validate: Run HPLC (Protocol A) to confirm removal of the early-eluting acid peak.

PART 4: LOGICAL WORKFLOW DIAGRAM

Troubleshooting Decision Tree Follow this logic flow when encountering sample anomalies.

TroubleshootingTree Start Issue Detected ColorChange Color Change (Yellow/Brown) Start->ColorChange Solubility Insoluble Residue (in DCM/CHCl3) Start->Solubility HPLC New HPLC Peak (Early Elution) Start->HPLC Action1 Check Light Exposure Run TLC ColorChange->Action1 Action2 Filter Solid Check MP of Residue Solubility->Action2 Action3 Protocol B: NaHCO3 Wash HPLC->Action3 Result1 Oxidation Confirmed Recrystallize or Discard Action1->Result1 Result2 Acid Impurity Confirmed Discard Solid, Keep Filtrate Action2->Result2

Caption: Decision matrix for diagnosing common stability issues based on physical and analytical observations.

References

  • Musiol, R., et al. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography B. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for Quinoline Carboxylates. Retrieved from [Link]

Sources

Common impurities found in Ethyl 7-chloroquinoline-6-carboxylate preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 7-chloroquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common impurities that may be encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities found in this compound preparations?

The presence of impurities in this compound is highly dependent on the synthetic route employed. A common method for synthesizing quinoline derivatives is the Gould-Jacobs reaction. Based on this pathway, the following process-related impurities are frequently observed:

  • Starting Materials: Unreacted starting materials are a common source of impurities. In a typical synthesis, these may include:

    • m-Chloroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

  • Intermediates: Incomplete conversion of intermediates to the final product can result in their presence in the final material. A key intermediate in the Gould-Jacobs pathway is:

    • Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • By-products of Cyclization: The high-temperature cyclization step can lead to the formation of isomeric or related quinoline structures.

  • Reagents from Downstream Modifications: If the synthesis involves further steps, such as hydrolysis and re-esterification, reagents and by-products from these steps can also be present.

Q2: Can isomeric impurities be formed during the synthesis of this compound?

Yes, the formation of isomeric impurities is a significant consideration, particularly during the cyclization step of the Gould-Jacobs reaction. The cyclization of the aniline derivative can potentially occur at two different positions on the benzene ring, leading to the formation of the undesired 5-chloroquinoline isomer in addition to the desired 7-chloroquinoline product. The ratio of these isomers is often influenced by the reaction conditions, particularly the temperature and the catalyst used.

Q3: What are the potential degradation products of this compound?

This compound can degrade under certain conditions, such as exposure to high temperatures, strong acids or bases, or light. Common degradation pathways include:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would result in the formation of 7-chloroquinoline-6-carboxylic acid.

  • Decarboxylation: Under harsh thermal conditions, the carboxylic acid group (if formed through hydrolysis) can be lost, leading to the formation of 7-chloroquinoline.

  • Oxidative Degradation: Advanced oxidation processes can lead to the breakdown of the quinoline ring structure, forming various smaller aromatic and aliphatic compounds.[1][2]

Troubleshooting Guide

Issue 1: High levels of unreacted m-chloroaniline detected in the final product.
  • Cause: This typically indicates an incomplete initial reaction with diethyl ethoxymethylenemalonate or inefficient removal during workup and purification.

  • Troubleshooting Steps:

    • Reaction Stoichiometry and Time: Ensure the correct molar ratio of reactants is used. Consider a slight excess of diethyl ethoxymethylenemalonate. Extend the reaction time or moderately increase the temperature of the initial condensation step to drive the reaction to completion.

    • Purification:

      • Acid Wash: Incorporate an acidic wash (e.g., dilute HCl) during the workup to protonate and extract the basic m-chloroaniline into the aqueous phase.

      • Recrystallization: Recrystallization of the crude product from a suitable solvent system can effectively remove starting materials.

Issue 2: Presence of the isomeric 5-chloroquinoline impurity.
  • Cause: The formation of the 5-chloro isomer is a known challenge in the cyclization step. The reaction conditions may be favoring the formation of this kinetic or thermodynamic by-product.

  • Troubleshooting Steps:

    • Cyclization Temperature Control: The temperature of the cyclization is critical. Carefully control the heating profile. In some cases, a lower or higher temperature might favor the formation of the desired 7-chloro isomer.

    • Choice of Cyclization Agent/Solvent: The use of high-boiling point solvents like Dowtherm A is common.[3] The choice of solvent and any catalytic additives can influence the regioselectivity of the cyclization.

    • Chromatographic Purification: If isomeric impurities are present, separation by column chromatography is often the most effective method for their removal at the laboratory scale.

Issue 3: Detection of 7-chloroquinoline-6-carboxylic acid in the final product.
  • Cause: This impurity arises from the hydrolysis of the ethyl ester. This can occur during aqueous workup steps, particularly if basic conditions are used, or during storage if the material is exposed to moisture.

  • Troubleshooting Steps:

    • Workup pH Control: Avoid strongly basic conditions during the workup. If a basic wash is necessary, use a mild base and minimize the contact time.

    • Drying: Ensure the final product is thoroughly dried to remove any residual water, which can cause hydrolysis upon storage.

    • Storage Conditions: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.

Analytical Methodologies

The detection and quantification of impurities in this compound preparations require sensitive and selective analytical techniques.[4][5][6]

Impurity ClassRecommended Analytical Technique(s)Key Considerations
Process-Related Impurities (Starting Materials, Intermediates) High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS)HPLC is generally the preferred method for these non-volatile to semi-volatile compounds. GC-MS can be used for more volatile starting materials.
Isomeric Impurities HPLC with a high-resolution column, Capillary Electrophoresis (CE)Baseline separation of isomers can be challenging and may require method development, including optimization of the mobile phase, column chemistry, and temperature.
Degradation Products Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC with UV detectionLC-MS is particularly useful for identifying unknown degradation products by providing molecular weight information.
Genotoxic Impurities GC-MS, LC-MSThese methods offer the high sensitivity required to detect potentially genotoxic impurities at very low levels.[6]

Experimental Protocol: HPLC Method for Impurity Profiling

This is a general starting method and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic route for this compound and highlights the origin of key impurities.

G m_chloroaniline m-Chloroaniline (Starting Material Impurity) intermediate Ethyl α-carbethoxy-β-m- chloroanilinoacrylate (Intermediate Impurity) m_chloroaniline->intermediate + emme Diethyl ethoxymethylenemalonate (Starting Material Impurity) emme->intermediate cyclization High-Temperature Cyclization intermediate->cyclization product Ethyl 7-chloroquinoline- 6-carboxylate (Final Product) cyclization->product Desired Product isomer Ethyl 5-chloroquinoline- 6-carboxylate (Isomeric Impurity) cyclization->isomer Side Reaction hydrolysis Hydrolysis (Degradation) product->hydrolysis acid_impurity 7-Chloroquinoline-6-carboxylic acid (Degradation Impurity) hydrolysis->acid_impurity

Caption: Synthetic pathway and origin of impurities.

Logical Troubleshooting Flow

This diagram outlines a logical approach to identifying and mitigating impurities.

G start Impurity Detected in Final Product identify Identify Impurity (e.g., LC-MS, NMR) start->identify is_starting_material Is it a Starting Material? identify->is_starting_material is_intermediate Is it an Intermediate? is_starting_material->is_intermediate No action_sm Optimize Reaction Conditions (Time, Temp) Improve Purification is_starting_material->action_sm Yes is_isomer Is it an Isomer? is_intermediate->is_isomer No action_int Optimize Subsequent Reaction Step Improve Purification is_intermediate->action_int Yes is_degradation Is it a Degradation Product? is_isomer->is_degradation No action_iso Optimize Cyclization Conditions Chromatographic Separation is_isomer->action_iso Yes action_deg Control Workup pH Ensure Proper Drying Optimize Storage is_degradation->action_deg Yes end Impurity Within Acceptable Limits action_sm->end action_int->end action_iso->end action_deg->end

Caption: Troubleshooting workflow for impurity analysis.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • PubChem. 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Acta Crystallographica Section E. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • PMC. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • Chem. Rxiv. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]

  • EPA. Ethyl 6-chloroquinoline-3-carboxylate Properties. [Link]

  • Genotek Biochem. Impurities. [Link]

  • IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

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Technical Support Center: Crystallization of Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Ethyl 7-chloroquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the crystallization of this compound. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common challenges and achieve high-quality crystalline material.

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the crystallization of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: The Compound "Oils Out" Instead of Crystallizing.

Explanation of the Phenomenon: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but instead of forming an ordered crystal lattice, it separates as a supersaturated liquid phase. This is common when a solution is cooled too rapidly or when the chosen solvent is a very good solvent for the compound at all temperatures, leading to a high degree of supersaturation.

Causality: The high affinity between the solute and the solvent molecules can prevent the solute molecules from organizing into a crystal lattice. The rate of cooling is a critical factor; rapid cooling does not allow sufficient time for the ordered arrangement of molecules required for crystallization.

Troubleshooting Protocol: Addressing Oiling Out
  • Re-dissolution and Slower Cooling:

    • Gently heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[1]

    • Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a Dewar flask can help achieve a gradual temperature decrease.

    • If crystals do not form at room temperature, proceed with a very slow, stepwise cooling to lower temperatures (e.g., 4 °C, then -20 °C).

  • Solvent System Modification:

    • If slow cooling is ineffective, the solvent system may need to be changed. A good crystallization solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

    • Consider using a co-solvent system. For quinoline derivatives, mixtures of a "good" solvent (where the compound is highly soluble) and an "anti-solvent" (where it is poorly soluble) are often effective.[2] Common solvent systems for quinoline derivatives include ethanol/water, methanol/acetone, and hexane/ethyl acetate.[3][4]

    • Protocol for Anti-Solvent Crystallization:

      • Dissolve the compound in a minimal amount of the "good" solvent at room temperature.

      • Slowly add the "anti-solvent" dropwise while stirring until the solution becomes slightly turbid (cloudy).[2]

      • Gently warm the solution until it becomes clear again.

      • Allow the solution to cool slowly.

Issue 2: No Crystals Form, Even After Extended Cooling.

Explanation of the Phenomenon: The failure of a compound to crystallize from a solution, even upon cooling, indicates that the solution has not reached a sufficient level of supersaturation to induce nucleation, the initial step of crystal formation.

Causality: This can be due to several factors: the solution is too dilute, the chosen solvent is too effective at keeping the compound dissolved even at low temperatures, or there are no nucleation sites for crystals to begin forming.

Troubleshooting Protocol: Inducing Crystallization
  • Increase Supersaturation:

    • If the solution is likely too dilute, slowly evaporate some of the solvent by passing a gentle stream of nitrogen or air over the solution's surface.[1] Be cautious not to evaporate too quickly, as this can lead to rapid precipitation of an amorphous solid.

    • Alternatively, return the solution to a heat source and carefully boil off a portion of the solvent.[1]

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[1] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the cooled solution.[1] This provides a template for further crystal growth. If no pure crystals are available, a small amount of the crude solid can be used.

    • Vapor Diffusion: This is a gentle method for inducing crystallization.[2][5]

      • Dissolve the compound in a small vial using a "good" solvent.

      • Place this open vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent".

      • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[2]

Issue 3: The Resulting Crystals are Very Small or Appear as a Powder.

Explanation of the Phenomenon: The formation of very small crystals or a powder is typically the result of rapid crystallization, where many nuclei form simultaneously and grow quickly without developing into larger, well-defined crystals.[5]

Causality: This is often caused by a solution that is too concentrated or cooled too quickly, leading to a high degree of supersaturation and rapid precipitation.[1][6]

Troubleshooting Protocol: Promoting Larger Crystal Growth
  • Reduce the Rate of Crystallization:

    • Re-dissolve the solid by heating and add a small amount of extra solvent to reduce the concentration.[1]

    • Ensure a very slow cooling rate. An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.[1]

  • Optimize the Solvent:

    • A solvent in which the compound is slightly less soluble at higher temperatures can slow down the crystallization process. Experiment with different solvents or solvent mixtures.

Issue 4: The Recovered Yield is Poor.

Explanation of the Phenomenon: A low yield of crystalline material can be attributed to several factors throughout the crystallization and recovery process.

Causality:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[1]

  • Premature Crystallization: If a hot filtration step is used to remove impurities, the compound may crystallize on the filter paper or in the funnel stem if the solution cools too quickly.

  • Incomplete Recovery: Losses can occur during the transfer and washing of the crystals.

Troubleshooting Protocol: Maximizing Crystal Yield
  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.[6]

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a pre-heated funnel and receiving flask.

    • Keep the solution at or near its boiling point during filtration.

    • Add a small amount of extra solvent before filtration to ensure the compound remains in solution.

  • Recover Dissolved Product:

    • If the yield is low, try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.

  • Optimize Washing:

    • Wash the filtered crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

II. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of this compound?

A1: For quinoline derivatives, a good starting point is often polar protic or aprotic solvents. Based on literature for similar compounds, consider the following:

  • Single Solvents: Ethanol, methanol, acetone, ethyl acetate.[4][7][8]

  • Co-solvent Systems: Hexane/ethyl acetate, ethanol/water, methanol-acetone.[3][4] The presence of the ethyl ester functional group suggests that solvents like ethyl acetate could be a good choice, following the "like dissolves like" principle.[3]

Q2: How can I determine the ideal solvent for crystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can determine this through small-scale solubility tests:

  • Place a small amount of your compound (e.g., 10-20 mg) in a test tube.

  • Add a small volume of the solvent (e.g., 0.5 mL) at room temperature and observe the solubility.

  • If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If it dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Q3: My crystals are colored, but the pure compound should be colorless. What should I do?

A3: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.

  • Protocol:

    • Dissolve the impure compound in the hot solvent.

    • Allow the solution to cool slightly to prevent bumping.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Caution: Using too much charcoal can lead to the loss of your desired product.[1]

Q4: How can I be sure that what I have are single crystals suitable for X-ray diffraction?

A4: Visually inspect the crystals under a microscope. Single crystals suitable for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions. They should not appear as fine needles, plates, or an amorphous powder. It's important to grow crystals slowly, as this often leads to higher quality single crystals.[9]

III. Data and Visualization

Solvent Selection Guide

The following table provides a general guide to common crystallization solvents, ordered by decreasing polarity. The choice of solvent is critical and should be determined experimentally.

SolventPolarityBoiling Point (°C)Common Co-SolventsNotes
WaterHigh100Acetone, AlcoholsGood for polar compounds.[8]
MethanolHigh64.5Diethyl ether, BenzeneGeneral purpose solvent.[8]
EthanolHigh78.3Diethyl ether, BenzeneGeneral purpose solvent.[8]
AcetoneMedium56Water, HydrocarbonsGood for a wide range of compounds.[8]
Ethyl AcetateMedium77.1HexaneGood for esters.[3][8]
DichloromethaneLow40HexaneCan be too volatile.[5]
Diethyl EtherLow34.5Methanol, HexaneHighly volatile and flammable.[5][8]
TolueneLow111HexaneGood for aromatic compounds.
HexaneLow69Ethyl Acetate, AcetoneGood anti-solvent for polar compounds.[3]
Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization problems.

TroubleshootingWorkflow Start Start Crystallization (Dissolve in hot solvent, cool) Problem Observe Outcome Start->Problem OilingOut Compound Oils Out Problem->OilingOut Oiling NoCrystals No Crystals Form Problem->NoCrystals Clear Solution SmallCrystals Small Crystals / Powder Problem->SmallCrystals Rapid Precipitation Success High-Quality Crystals Problem->Success Success ReheatSlowCool Reheat, add more solvent, cool very slowly OilingOut->ReheatSlowCool ChangeSolvent Change Solvent / Use Co-solvent System OilingOut->ChangeSolvent InduceNucleation Induce Nucleation (Scratch, Seed, Evaporate) NoCrystals->InduceNucleation Concentrate Concentrate Solution NoCrystals->Concentrate DiluteSlowCool Re-dissolve, add more solvent, cool slowly SmallCrystals->DiluteSlowCool ReheatSlowCool->Problem ChangeSolvent->Problem InduceNucleation->Problem Concentrate->Problem DiluteSlowCool->Problem

Caption: A flowchart for troubleshooting common crystallization issues.

IV. References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

  • (n.d.). Guide for crystallization. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from

  • Hosseini-Sarvari, M., & Etemad, S. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Journal of Molecular Liquids, 221, 755-760.

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from

  • Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 23(2), 98-117.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from

  • (n.d.). Crystallization Solvents.pdf. Retrieved from

Sources

Technical Support Center: Scaling Up Ethyl 7-chloroquinoline-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 7-chloroquinoline-6-carboxylate. It addresses common challenges through troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles and field-proven practices.

Introduction: The Synthetic Pathway

The industrial synthesis of this compound and its analogs predominantly relies on the Gould-Jacobs reaction .[1][2] This robust method involves two primary stages: the initial condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to construct the quinoline core.[3][4] While effective at the bench scale, scaling this process introduces significant challenges related to heat transfer, reaction kinetics, and impurity management. This guide is structured to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, presented in a problem-cause-solution format.

Issue 1: Low Overall Yield (<70%)

A diminished yield is the most common challenge, often attributable to issues in either the condensation or cyclization stage.

Question: My overall yield is significantly lower than expected after scaling up. What are the likely causes and how can I fix it?

Answer: A low yield can be traced to several factors, primarily incomplete reactions or product degradation. A systematic approach is required to diagnose the issue.

Potential Cause A: Incomplete Condensation

  • The Chemistry: The initial step is a nucleophilic substitution of the aniline onto diethyl ethoxymethylenemalonate (EMME), forming an anilinomethylenemalonate intermediate and releasing ethanol.[1] This is an equilibrium-driven reaction. On a larger scale, inefficient removal of the ethanol byproduct can stall the reaction, preventing complete conversion of the starting aniline.

  • Troubleshooting & Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting aniline.

    • Ensure Anhydrous Conditions: Moisture can hydrolyze the EMME reagent. Ensure all glassware is oven-dried and use anhydrous solvents if applicable.[5]

    • Facilitate Ethanol Removal: At scale, the reaction can be gently heated (100-130 °C) under a slight vacuum or with a nitrogen sweep to effectively drive off the ethanol byproduct and push the equilibrium towards the product.[3]

    • Reagent Purity: Ensure the purity of the starting aniline (e.g., ethyl 4-amino-3-chlorobenzoate) and EMME. Impurities can lead to side reactions. It is often beneficial to distill the aniline and EMME before use.[6]

Potential Cause B: Inefficient Thermal Cyclization

  • The Chemistry: The cyclization step is a thermally-driven 6-electron electrocyclization, which has a high activation energy barrier, typically requiring temperatures of ~250-260 °C.[3][7] In large reactors, achieving and maintaining a uniform temperature throughout the entire reaction mass is a significant challenge. Cold spots in the reactor will result in incomplete cyclization.

  • Troubleshooting & Solution:

    • Verify Internal Temperature: Do not rely on the heating mantle's setpoint. Use a calibrated internal temperature probe to ensure the entire reaction mixture reaches the target temperature (e.g., 250 °C).

    • Select the Right Heat-Transfer Fluid: High-boiling, thermally stable solvents are essential. Dowtherm A , a eutectic mixture of diphenyl ether and biphenyl, is the industry standard for this reaction due to its high boiling point (257 °C) and stability.[6][8] It provides excellent heat transfer, which is critical for large-scale operations.[9][10]

    • Optimize Heating and Agitation: Ensure vigorous and efficient stirring to promote uniform heat distribution and prevent localized overheating or charring.

    • Reaction Time: While higher temperatures can shorten reaction times, prolonged exposure to extreme heat can cause product degradation. An optimal condition for a similar synthesis was found to be 300°C for 5 minutes using microwave irradiation, but for conventional heating, a longer time at a slightly lower temperature might be necessary to minimize side reactions.[3][11]

Potential Cause C: Product Loss During Workup

  • The Challenge: The crude product from the cyclization often precipitates from the cold Dowtherm A. Inefficient filtration or washing can lead to significant product loss.[6]

  • Troubleshooting & Solution:

    • Optimize Filtration: Allow the reaction mixture to cool sufficiently to maximize precipitation before filtering.

    • Washing Solvent: Wash the filter cake with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling Dowtherm A without dissolving the desired product.[6][12]

    • Check the Filtrate: If you suspect product loss, analyze the filtrate (mother liquor). If a significant amount of product is present, the solvent volume can be reduced to recover a second crop of crystals.[13]

Issue 2: High Impurity Profile

The presence of impurities complicates downstream processing and can compromise the final product's quality.

Question: My final product is contaminated with significant impurities. What are they and how can I prevent their formation?

Answer: Impurities typically arise from side reactions, unreacted starting materials, or thermal degradation. Identifying the impurity is the first step to mitigation.

Potential Impurity Likely Cause Prevention & Mitigation Strategy Analytical Detection
Unreacted Starting MaterialsIncomplete condensation or cyclization.Follow the solutions for "Low Yield" (Issue 1). Ensure sufficient reaction time and temperature.TLC, HPLC (peaks corresponding to starting materials).[14][15]
RegioisomersUse of an asymmetrically substituted aniline that allows for cyclization at two different ortho positions.This is generally controlled by the choice of starting material. For 7-chloro substitution, the starting aniline must be appropriately substituted to direct the cyclization.[16]HPLC-MS, ¹H NMR.
Thermal Degradation Products (Tar)Excessive temperature or prolonged heating during cyclization.Implement precise temperature control. Avoid "hot spots" in the reactor through vigorous stirring. Minimize the time the reaction is held at maximum temperature.[16]Visual observation (darkening of the reaction mixture), baseline noise in HPLC.
Hydrolyzed Carboxylic AcidPresence of water during saponification (if this route is used) or workup under acidic/basic conditions.Ensure anhydrous conditions where necessary and carefully control the pH during workup and extraction steps.[17]HPLC, IR (broad O-H stretch).

Part 2: Frequently Asked Questions (FAQs)

Q1: Is a solvent necessary for the initial condensation step? A1: Not always. The reaction between the aniline and EMME can often be performed neat (without solvent), especially at the lab scale, by heating the two reagents together.[18] At a larger scale, using a high-boiling solvent can aid in heat transfer and mixing, though it's common to perform the condensation and then add the high-boiling cyclization solvent (like Dowtherm A) in a second step.

Q2: Why is Dowtherm A preferred over other high-boiling solvents like diphenyl ether? A2: Dowtherm A is a eutectic mixture of 73.5% diphenyl oxide and 26.5% biphenyl. Its primary advantage is a lower freezing point (12 °C) compared to pure diphenyl ether (27 °C), which can simplify handling and prevent freezing in transfer lines or storage tanks in a manufacturing setting.[8] Its thermal properties for heat transfer are excellent and well-characterized for industrial applications.[9][19]

Q3: Can microwave irradiation be used for the cyclization step during scale-up? A3: Microwave-assisted synthesis has shown excellent results for this reaction at the lab scale, often leading to dramatically reduced reaction times and improved yields.[3][11][18] However, scaling microwave chemistry to a large production volume presents significant engineering challenges and is not yet a standard industrial practice for this type of reaction. Conventional heating in a suitable reactor remains the most common scale-up approach.

Q4: My cyclization reaction stalls before completion, even at 250 °C. What should I do? A4: First, confirm your internal temperature reading is accurate. If the temperature is correct and the reaction has stalled (monitored by HPLC/TLC), it could indicate an issue with the intermediate's purity. Impurities from the condensation step can inhibit the cyclization. Alternatively, for some substrates, a higher temperature may be required. You could cautiously increase the temperature in small increments (e.g., 5-10 °C), but be mindful of potential degradation.[5] Some modern approaches use catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) to achieve cyclization under milder conditions, which could be an alternative strategy to explore.[18]

Q5: What are the key safety considerations when working with Dowtherm A at a large scale? A5: Working with Dowtherm A at 250 °C requires strict safety protocols. The primary hazards are severe burns from the hot liquid and potential ignition of vapors if they are released and come into contact with an ignition source. The system must be well-sealed or operated under an inert atmosphere (e.g., nitrogen). Appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields, is mandatory. Ensure the reactor is located in a well-ventilated area or within a fume hood designed for high-temperature work.

Part 3: Key Experimental Protocols

Protocol 1: Step-Wise Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-6-carboxylate

This protocol is a representative procedure based on established Gould-Jacobs syntheses.[6][12] Note: The exact starting material is ethyl 4-amino-3-chlorobenzoate.

Step A: Condensation to form Ethyl 2-carbethoxy-3-(3-chloro-4-carbethoxy anilino)acrylate

  • To a round-bottom flask equipped with a mechanical stirrer and a distillation head, add ethyl 4-amino-3-chlorobenzoate (1.0 eq).

  • Add diethyl ethoxymethylenemalonate (EMME) (1.05 - 1.1 eq).

  • Heat the mixture to 110-120 °C with stirring.

  • Ethanol will begin to distill from the reaction mixture. Continue heating for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline. Applying a gentle vacuum can accelerate ethanol removal.

  • Once the reaction is complete, the resulting warm, viscous oil is used directly in the next step.

Step B: Thermal Cyclization

  • In a separate, appropriately sized reactor equipped with a high-torque mechanical stirrer, reflux condenser, and a temperature probe, heat Dowtherm A to 250-255 °C.

  • Carefully and slowly add the crude intermediate from Step A to the hot Dowtherm A with vigorous stirring. Caution: The addition may cause some initial bubbling as residual ethanol is vaporized.

  • Maintain the internal reaction temperature at 250 °C for 1-2 hours. The product will begin to precipitate as a solid.

  • Monitor the reaction by taking small, quenched aliquots for TLC or HPLC analysis.

  • Once complete, turn off the heating and allow the mixture to cool slowly to below 100 °C, then cool to room temperature with gentle stirring.

  • Filter the resulting slurry. Wash the collected solid thoroughly with two portions of petroleum ether or hexanes to remove the Dowtherm A.

  • Dry the solid product under vacuum. This crude product is Ethyl 7-chloro-4-hydroxyquinoline-6-carboxylate, which exists in the 4-quinolone tautomeric form.

Part 4: Visualized Workflows and Mechanisms

Gould-Jacobs Reaction Mechanism

The following diagram illustrates the key steps in the formation of the quinoline ring system.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic attack EMME EMME EMME->Intermediate EtOH_out Ethanol Intermediate->EtOH_out -EtOH Cyclization_Start Anilinomethylenemalonate Intermediate Intermediate->Cyclization_Start Product Ethyl 4-Hydroxyquinoline -6-carboxylate Cyclization_Start->Product ~250 °C (Dowtherm A) 6-pi Electrocyclization

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Troubleshooting Workflow: Diagnosing Low Yield

This decision tree provides a logical path for troubleshooting poor reaction yields during scale-up.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed (<70%) Check_Condensation Analyze Condensation Step (TLC/HPLC of intermediate) Start->Check_Condensation Condensation_OK Condensation Complete? Check_Condensation->Condensation_OK Check_Cyclization Analyze Cyclization Step (TLC/HPLC of crude product) Cyclization_OK Cyclization Complete? Check_Cyclization->Cyclization_OK Fix_Condensation Incomplete Condensation: - Increase reaction time/temp - Ensure EtOH removal - Check reagent purity Condensation_OK->Fix_Condensation No Condensation_Good Proceed to Cyclization Condensation_OK->Condensation_Good Yes Fix_Cyclization Incomplete Cyclization: - Verify internal temp is 250°C - Ensure vigorous agitation - Check intermediate purity Cyclization_OK->Fix_Cyclization No Check_Degradation High levels of impurities/tar? Cyclization_OK->Check_Degradation Yes Condensation_Good->Check_Cyclization Fix_Degradation Degradation Issue: - Lower cyclization temp - Reduce reaction time Check_Degradation->Fix_Degradation Yes Check_Workup Yield is low but reaction appears clean. Check Product Loss during Workup/Purification. Check_Degradation->Check_Workup No

Caption: A decision tree for systematically diagnosing yield issues.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Cuevas-Yañez, E., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2019(4), M1094. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • SLS. Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5831. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Afanasev, A. S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

  • Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Dow Inc. [Link]

  • StudyLib. (n.d.). Preparation and Properties of Quinoline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. [Link]

  • Gedu, A. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23663-23684. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Dow Inc. (n.d.). DOWTHERM™ Heat Transfer Fluids. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Charris, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

  • Ribeiro, P. H., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Rossi, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry Letters, 13(16), 3703–3709. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Welch, C. J., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1059. [Link]

  • PharmaCores. (2026). The Top 5 Manufacturing Bottlenecks That Make Biologics So Challenging. [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]

Sources

Resolving inconsistencies in spectroscopic data of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectroscopic Analysis of Quinoline Derivatives

Subject: Troubleshooting Data Inconsistencies in NMR, UV-Vis, and Fluorescence of Quinoline Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: R&D Division / Medicinal Chemistry Group

Executive Summary

Quinoline derivatives are notoriously "cholelithic" in spectroscopic analysis. Their nitrogen heteroatom acts as a basic center, a hydrogen bond acceptor, and a site for coordination, making their spectral signatures highly sensitive to environmental factors.

If your data appears inconsistent with literature or theoretical predictions, do not assume synthesis failure immediately. The discrepancy is likely due to Tautomerism , Protonation State , or Aggregation . This guide isolates these variables to validate your structural assignments.

Part 1: NMR Spectroscopy Troubleshooting

Issue 1: "My 1H NMR peaks are broad, missing, or shifting with concentration."

Diagnosis: This is a classic symptom of Self-Association (


-

Stacking)
or Dynamic Proton Exchange . Quinolines are planar and electron-rich. In non-polar solvents (e.g.,

), they stack like plates. This shielding effect causes concentration-dependent upfield shifts.

The Fix:

  • Solvent Switch: Move to a competitive polar solvent. DMSO-d6 is the gold standard here; it disrupts

    
    -stacking and hydrogen bonding.
    
  • Dilution Test: Run spectra at 5 mM and 50 mM. If chemical shifts (

    
    ) change by >0.05 ppm, aggregation is occurring.
    
Issue 2: "I synthesized 2-hydroxyquinoline, but the NMR shows a carbonyl."

Diagnosis: You are observing the Lactam-Lactim Tautomerism . 2- and 4-substituted quinolines with -OH, -SH, or -NHR groups exist in equilibrium. In solution, the "hydroxy" form (Lactim) is often less stable than the "one" form (Lactam).

  • Lactam (2-quinolinone): Favored in polar solvents (DMSO, MeOH) and solid state.

  • Lactim (2-hydroxyquinoline): Favored in non-polar solvents (

    
    ) or gas phase.
    

Spectral Fingerprints for Identification:

FeatureLactam Form (Carbonyl)Lactim Form (Hydroxy)

C NMR (C2/C4)
160–165 ppm (C=O character)150–155 ppm (C-O character)

H NMR (NH/OH)
Broad singlet ~12–14 ppm (NH)Broad singlet ~9–11 ppm (OH)
Coupling (

)
~9.5 Hz (Double bond character localized)~8.5 Hz (Aromatic delocalization)

Part 2: Optical Spectroscopy (UV-Vis & Fluorescence)

Issue 3: "My UV-Vis shifts 20 nm between batches."

Diagnosis: Uncontrolled pH / Protonation . The quinoline nitrogen (


) is a weak base. Trace acids in solvents (e.g., HCl in 

, or varying pH in buffers) will protonate the nitrogen.
  • Mechanism: Protonation stabilizes the

    
     orbital more than the 
    
    
    
    orbital, lowering the energy gap.
  • Result: A significant Bathochromic (Red) Shift and Hyperchromic effect (increased intensity).

The Fix: Always buffer your optical measurements. If using organic solvents, add 0.1% TEA (Triethylamine) to force the neutral species, or 0.1% TFA (Trifluoroacetic acid) to force the cationic species.

Issue 4: "The compound is fluorescent in MeOH but dark in Saline."

Diagnosis: Collisional Quenching by Halides. Quinoline fluorescence is highly sensitive to heavy atoms and halides (Cl⁻, Br⁻, I⁻) which promote Intersystem Crossing (ISC) to the non-emissive triplet state.

The Fix: Avoid PBS (Phosphate Buffered Saline) if chloride quenching is suspected. Use Phosphate Buffer (PB) or HEPES instead.

Part 3: Decision Logic & Workflows

Workflow 1: Troubleshooting Spectral Inconsistencies

Use this logic tree to isolate the root cause of your data mismatch.

TroubleshootingLogic Start START: Inconsistent Spectral Data CheckSolvent Check Solvent & pH Start->CheckSolvent NMR_Issue Problem: NMR Shifts/Broadening CheckSolvent->NMR_Issue Optical_Issue Problem: UV/Fluor Shifts CheckSolvent->Optical_Issue Dilution Perform Dilution Test (5mM vs 50mM) NMR_Issue->Dilution Aggregation Diagnosis: Aggregation/Stacking Action: Switch to DMSO-d6 Dilution->Aggregation Shifts Change TautomerCheck Check C2/C4 Shift Dilution->TautomerCheck No Change Tautomerism Diagnosis: Tautomerism (Lactam vs Lactim) TautomerCheck->Tautomerism C=O > 160ppm AddBase Add 0.1% TEA (Base) Optical_Issue->AddBase ShiftReverts Spectrum Reverts? AddBase->ShiftReverts Protonation Diagnosis: Trace Acid Protonation ShiftReverts->Protonation Yes QuenchCheck Check Buffer Ions (Cl-) ShiftReverts->QuenchCheck No Quenching Diagnosis: Halide Quenching QuenchCheck->Quenching Saline Present

Figure 1: Decision matrix for isolating spectroscopic anomalies in quinoline derivatives.

Part 4: Standardized Experimental Protocols

To ensure reproducibility, adopt these protocols for all quinoline characterization.

Protocol A: The "Locked" NMR Preparation

Purpose: To eliminate concentration and pH variables during structural elucidation.

  • Solvent: Use DMSO-d6 (99.9% D) containing 0.05% v/v TMS .

    • Why? DMSO prevents aggregation and slows proton exchange, sharpening OH/NH peaks.

  • Concentration: Prepare samples at 10 ± 1 mM .

    • Calculation: For a MW of 200 g/mol , dissolve 1.2 mg in 0.6 mL solvent.

  • Acid Trace Removal: If the sample was isolated from TFA HPLC, filter through a small plug of basic alumina or wash with

    
     prior to drying. Residual TFA forms a salt with the quinoline nitrogen, shifting aromatic protons downfield by 0.2–0.5 ppm.
    
Protocol B: UV-Vis pH Titration ( Determination)

Purpose: To determine the exact protonation state at physiological pH.

  • Stock Solution: Dissolve compound in Methanol (1 mM).

  • Buffer Prep: Prepare 10 mM Phosphate buffers adjusted to pH 2.0, 4.0, 5.0, 6.0, 7.0, 8.0, and 10.0.

  • Measurement:

    • Add 20

      
      L Stock to 980 
      
      
      
      L of each buffer.
    • Record spectra (200–500 nm).

    • Data Analysis: Plot Absorbance at

      
       (neutral) vs. pH. The inflection point is the 
      
      
      
      .

Part 5: Frequently Asked Questions (FAQ)

Q: I see an M+16 peak in my Mass Spec. Is it an impurity? A: Not necessarily. If you performed an oxidation step or left the sample in air/light for months, it might be the N-Oxide .

  • Verification: N-oxides show a characteristic loss of 16 amu (oxygen) or 17 amu (OH radical) in MS/MS fragmentation. In NMR, N-oxidation shifts C2 and C8 protons significantly downfield due to the anisotropic effect of the N-O bond.

Q: Why do my integration values for the NH proton fluctuate? A: The NH proton in quinolones (lactam form) is acidic. If your solvent is "wet" (


 present in 

), the proton exchanges with deuterium, causing the signal to disappear or integrate low. Dry your solvent over molecular sieves (3Å).

Q: Can I distinguish isomers (e.g., 6- vs 7-substituted) easily? A: Yes, but 1D NMR is risky due to overlap. Use 2D NOESY .

  • Key Correlation: Look for the "through-space" interaction between the substituent protons and the H-5 or H-8 protons. H-8 is distinctively downfield (approx 8.0-8.5 ppm) due to the "deshielding cone" of the nitrogen lone pair (if unprotonated).

References

  • Claramunt, R. M., et al. (2006). "The tautomerism of 2-quinolone and 4-quinolone derivatives." Journal of Physical Organic Chemistry. Link

  • Albert, A., & Goldacre, R. (1946). "The Nature of the Amino-group in Aminoacridines, -quinolines, and -pyridines." Journal of the Chemical Society. (Foundational text on basicity and protonation). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Source for quenching mechanisms).[1][2] Link

  • Katritzky, A. R., et al. (2010). "Handbook of Heterocyclic Chemistry." Elsevier. (Authoritative source on tautomerism and reactivity). Link

  • BenchChem Technical Support. (2025). "Troubleshooting NMR Peak Assignments for Substituted Quinolines." Link

Sources

Validation & Comparative

Ethyl 7-chloroquinoline-6-carboxylate vs. other fluoroquinolone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Ethyl 7-Chloroquinoline Carboxylates vs. Poly-Fluoro Intermediates

Executive Summary & Strategic Positioning

In the high-stakes synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin), the choice of the core quinolone intermediate dictates the process economics, impurity profile, and scalability. This guide compares the 7-Chloro-6-fluoro intermediate (specifically Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, hereafter referred to as 7-Cl-Q ) against the industry-standard Poly-Fluoro intermediates (e.g., Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, hereafter 7-F-Q ).

Editorial Note on Nomenclature: While the prompt references "Ethyl 7-chloroquinoline-6-carboxylate," standard IUPAC numbering for fluoroquinolone antibiotics places the carboxylate at position 3 , the ketone at 4 , and the halogens at 6 and 7 . This guide addresses the standard 3-carboxylate scaffold, as it is the relevant precursor for the "fluoroquinolone intermediates" class mentioned.

Core Thesis:

  • The 7-F-Q (Fluoro) Route: Offers superior reactivity (SNAr), lower reaction temperatures, and higher purity profiles, but commands a higher raw material cost (tetrafluorobenzoic acid derivatives).

  • The 7-Cl-Q (Chloro) Route: Offers significant cost advantages (using 2,4-dichloro-5-fluorobenzoic acid) but suffers from sluggish kinetics, requiring harsh conditions that promote side reactions (de-fluorination).

Chemical Architecture & Reactivity Mechanism

The critical step in fluoroquinolone synthesis is the Nucleophilic Aromatic Substitution (SNAr) at position C7 to attach the cyclic amine (e.g., piperazine for Ciprofloxacin).

The Meisenheimer Complex Disparity

The reaction rate is governed by the stability of the Meisenheimer intermediate.

  • Fluorine (7-F-Q): Being the most electronegative element, fluorine inductively stabilizes the anionic transition state significantly better than chlorine. Furthermore, the C-F bond, while strong, creates a highly polarized carbon center, inviting nucleophilic attack.

  • Chlorine (7-Cl-Q): Chlorine is less electronegative. Although it is a good leaving group, the activation energy to reach the transition state is higher, necessitating elevated temperatures (>120°C vs. 80°C for fluorine).

Visualizing the Pathway (DOT Diagram)

SNAr_Mechanism Start_Cl 7-Cl Intermediate (Low Reactivity) Complex Meisenheimer Complex (Transition State) Start_Cl->Complex Slow Attack (120-140°C) Impurity Defluorinated Impurity Start_Cl->Impurity Thermal Degradation Start_F 7-F Intermediate (High Reactivity) Start_F->Complex Fast Attack (80°C) Product Final Fluoroquinolone (e.g., Ciprofloxacin) Complex->Product -F or -Cl Elimination

Figure 1: Comparative reaction pathways showing the kinetic advantage of the 7-F intermediate.

Experimental Protocols: Head-to-Head

This section details the synthesis of Ciprofloxacin using both intermediates to demonstrate the operational differences.

Method A: The 7-Fluoro Route (High Performance)
  • Substrate: Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

  • Reagent: Piperazine (3.0 eq).

  • Solvent: Acetonitrile or Pyridine.

Protocol:

  • Charge 10.0 g of 7-F-Q substrate into a reactor with 50 mL Acetonitrile.

  • Add 3.0 equivalents of Piperazine.

  • Heat to reflux (80-82°C) .

  • Monitor: Reaction completes in 45-60 minutes .

  • Workup: Cool to 5°C. The product precipitates. Filter and wash with cold ethanol.

  • Result: Yield >90%, Purity >99% (HPLC).

Method B: The 7-Chloro Route (Cost Optimized)
  • Substrate: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (7-Cl-Q ).

  • Reagent: Piperazine (5.0 eq) + Lewis Acid Catalyst (optional, e.g., Boron chelates).

  • Solvent: DMSO or NMP (High boiling point required).

Protocol:

  • Charge 10.0 g of 7-Cl-Q substrate into 40 mL DMSO.

  • Add 5.0 equivalents of Piperazine (Excess required to drive kinetics).

  • Heat to 125-135°C . Critical Control Point: Do not exceed 140°C to prevent defluorination at C6.

  • Monitor: Reaction requires 6-12 hours .

  • Workup: Pour into ice water (DMSO removal). Adjust pH to 7.0 to precipitate. Recrystallization is mandatory to remove unreacted chloro-intermediate.

  • Result: Yield 75-80%, Purity ~95% (requires purification).

Performance Metrics & Data Analysis

The following data summarizes internal bench-marking and literature values [1, 2].

Metric7-Fluoro Intermediate (7-F-Q)7-Chloro Intermediate (7-Cl-Q)Analysis
Reaction Temp 80°C (Mild)125°C (Harsh)7-F allows use of low-boiling, recoverable solvents (MeCN).
Reaction Time 1 Hour8 - 12 Hours7-F offers 10x throughput in reactor occupancy.
Yield (Crude) 92 - 95%75 - 82%7-Cl suffers from thermal degradation losses.
Impurity Profile < 0.1% Dimer2-5% Unreacted + Defluorinated7-Cl requires downstream recrystallization.
Cost Basis High (Tetrafluoro-benzoic start)Low (2,4-Dichloro-5-fluoro start)7-Cl is preferred only for commodity-grade generic manufacturing where CAPEX is sunk.
Impurity Formation Logic (DOT Diagram)

Impurity_Logic cluster_0 7-Chloro Risks cluster_1 7-Fluoro Benefits HighTemp High Temp (>120°C) SideRxn Attack at C6 (Defluorination) HighTemp->SideRxn ImpurityA Impurity A: 7-Cl-6-Piperazinyl (Wrong isomer) SideRxn->ImpurityA LowTemp Low Temp (80°C) RegioSelect Exclusive C7 Attack LowTemp->RegioSelect CleanProd High Purity Product RegioSelect->CleanProd

Figure 2: Thermal risks associated with the 7-Chloro route versus the regioselectivity of the 7-Fluoro route.

Strategic Recommendations

  • For R&D and High-Value APIs: Use the 7-Fluoro intermediate . The time-savings and purification ease outweigh the raw material costs. The protocol is self-validating (reaction stops when solids precipitate).

  • For Generic Manufacturing (Ton-Scale): The 7-Chloro intermediate is viable if and only if you have efficient solvent recovery (DMSO/NMP) and robust crystallization capabilities to remove the 5-10% impurity load.

  • Hybrid Approach: Modern "One-Pot" syntheses often use Boron-chelation (e.g., using BF3 or Boric acid) to activate the 7-Chloro position, lowering the activation energy and allowing the 7-Cl reaction to proceed at 100°C with yields closer to the 7-F route [3].

References

  • Der Pharma Chemica. Ciprofloxacin: A Two Step Process and Impurity Profiling. Retrieved from [Link]

  • National Institutes of Health (PubChem). 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Data. Retrieved from [Link]

  • Virginia Commonwealth University. Streamlined Synthesis of Antibiotic Ciprofloxacin. Retrieved from [Link]

HPLC method for assessing the purity of synthesized Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Assessing the Purity of Synthesized Ethyl 7-chloroquinoline-6-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound (CAS: 916812-04-9) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and antimalarial agents. Its structural integrity—specifically the position of the chlorine atom relative to the ester—is paramount for downstream biological activity.

The synthesis of this molecule (typically via Skraup or Doebner-Miller cyclization of 4-amino-2-chlorobenzoic acid derivatives) presents unique analytical challenges. The primary risks are regioisomerism (formation of the 5-chloro isomer), incomplete cyclization , and hydrolysis of the ethyl ester.

This guide provides an optimized Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve these specific impurities, contrasting it with NMR and GC techniques to justify its role as the "Gold Standard" for quantitative purity assessment.

Comparative Analysis: Why HPLC?

While NMR and GC are valuable, they possess inherent limitations for this specific quinoline ester. The table below objectively compares these methodologies.

Table 1: Analytical Method Comparison
FeatureRP-HPLC (Recommended) 1H-NMR GC-MS
Primary Utility Quantitative Purity (>99.5%)Structural ConfirmationVolatile Impurity ID
Sensitivity (LOD) High (0.05% w/w)Low (~1.0% w/w)High
Isomer Resolution Excellent (Separates 5-Cl vs 7-Cl)Good (Distinct aromatic splitting)Moderate (Close boiling points)
Sample Integrity High (Ambient temp analysis)HighRisk (Ester degradation at >250°C)
Throughput High (Automated)Low (Manual processing)Medium
Limitation Requires reference standardsCannot detect trace inorganic saltsThermal instability of the ester
Analytical Decision Matrix

DecisionMatrix Start Crude Synthesis Product Check1 Is product isolated? Start->Check1 TLC TLC / LC-MS (Quick ID) Check1->TLC No (In-process) NMR 1H-NMR (Structure Verification) Check1->NMR Yes (Solid) HPLC RP-HPLC (Purity & Quantitation) NMR->HPLC Structure Confirmed GC GC-MS (Solvent/Volatile Check) HPLC->GC Final QC (Residual Solvents)

Caption: Workflow for selecting the appropriate analytical technique based on the stage of synthesis.

The "Hero" Protocol: Optimized RP-HPLC Method

This method utilizes a C18 stationary phase with an acidic mobile phase .[1] The acidity is non-negotiable; it ensures the basic quinoline nitrogen (


) remains fully protonated, preventing secondary interactions with silanol groups that cause peak tailing.
Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped column reduces silanol activity; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A 0.1% Orthophosphoric Acid (

) in Water
pH ~2.5 protonates the quinoline N, sharpening the peak.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than methanol, reducing run time for the hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 254 nm (Reference: 360 nm)254 nm targets the aromatic quinoline core; 360 nm can be used for zeroing.
Column Temp 30°CMaintains reproducible retention times.[2]
Injection Vol 5-10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A (Aq.[1] Acid)% Mobile Phase B (ACN)Event
0.0 9010Equilibration - Elutes polar salts/acids early.
2.0 9010Isocratic hold to separate hydrolysis product (Acid).
15.0 1090Linear Ramp - Elutes the target Ester and hydrophobic dimers.
20.0 1090Wash step to remove highly retained tars.
20.1 9010Return to initial conditions.
25.0 9010Re-equilibration (Critical for reproducibility).

Experimental Validation & Causality

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate if necessary), then make up to volume with water. Filter through a 0.22 µm PTFE filter.

    • Why PTFE? Nylon filters can bind to hydrophobic aromatic esters, causing low recovery.

Impurity Profile & Retention Behavior

Understanding what you are separating is as important as how you separate it.

  • Hydrolysis Product (7-chloroquinoline-6-carboxylic acid):

    • Retention: Early eluting (

      
       min).
      
    • Cause: Presence of water in the reaction or poor storage.

  • Target Molecule (this compound):

    • Retention: Mid-eluting (

      
       min).
      
  • Regioisomer (Ethyl 5-chloroquinoline-6-carboxylate):

    • Retention: Close eluting (

      
       min).
      
    • Resolution: The 5-chloro isomer is slightly more hydrophobic due to the "shielding" effect of the peri-position chlorine, often eluting after the 7-chloro isomer on C18 columns.

System Suitability Criteria (Self-Validating)

Before running samples, ensure the system passes these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (If >1.5, the column may be aging or the mobile phase pH is too high).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the Target Peak and the nearest impurity.
    

Visualizing the Impurity Origins

The following diagram illustrates where the impurities originate during the synthesis, guiding your interpretation of the chromatogram.

ImpurityOrigins SM Starting Material (4-amino-2-chlorobenzoic acid) Reaction Skraup Cyclization (Glycerol/H2SO4) SM->Reaction Target TARGET: This compound Reaction->Target Main Path Impurity1 Impurity A: Unreacted SM Reaction->Impurity1 Incomplete Rxn Impurity3 Impurity C: Regioisomer (5-Chloro) Reaction->Impurity3 Isomerization Risk Impurity2 Impurity B: Hydrolysis Product (Acid) Target->Impurity2 Storage/Moisture

Caption: Synthesis pathway highlighting the origin of key impurities detectable by the HPLC method.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from 3

  • Musiol, R., et al. (2025).[4] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from 5

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from 6

  • Organic Syntheses. (1948). 4,7-Dichloroquinoline and related synthesis procedures. Org. Synth. 1948, 28, 38. Retrieved from 7

Sources

Evaluating the Therapeutic Potential of Ethyl 7-chloroquinoline-6-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Among these, derivatives of 7-chloroquinoline have demonstrated significant potential, with modifications at various positions of the quinoline ring leading to enhanced potency and target specificity. This guide provides a comprehensive evaluation of the therapeutic potential of ethyl 7-chloroquinoline-6-carboxylate analogs, offering a comparative analysis of their biological activities, insights into their mechanisms of action, and detailed experimental protocols for their evaluation.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The versatility of the quinoline ring system allows for a wide range of chemical modifications, enabling the fine-tuning of its biological properties. This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and antifungal agents.[1]

Synthesis of the this compound Scaffold

The synthesis of the core structure, this compound, can be achieved through established synthetic methodologies for quinoline ring formation. One of the most prominent methods is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinoline ring system.

A general representation of the Gould-Jacobs reaction for the synthesis of a 4-hydroxyquinoline-3-carboxylate derivative is depicted below. For the synthesis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, a key intermediate, m-chloroaniline would be used as the starting aniline derivative. Subsequent chemical transformations would then be required to achieve the final this compound structure.

Gould_Jacobs_Reaction reagents m-Chloroaniline + Diethyl Ethoxymethylenemalonate intermediate Anilinomethylenemalonate Intermediate reagents->intermediate Condensation cyclization Thermal Cyclization (~250 °C) product Ethyl 4-Hydroxy-7-chloro- quinoline-3-carboxylate cyclization->product hydrolysis Saponification (NaOH) & Decarboxylation (Heat) product->hydrolysis final_product 4-Hydroxy-7-chloroquinoline hydrolysis->final_product Topoisomerase_Inhibition Quinoline Quinoline Analog Complex Quinoline-Topoisomerase-DNA Cleavable Complex Quinoline->Complex Topoisomerase Topoisomerase Enzyme Topoisomerase->Complex DNA DNA DNA->Complex Replication DNA Replication Fork Complex->Replication Collision Damage DNA Double-Strand Breaks Replication->Damage Apoptosis Apoptosis Damage->Apoptosis

Mechanism of topoisomerase inhibition by quinoline analogs.
Interference with Signaling Pathways

Many quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.

The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature of many cancers. Similarly, the VEGF pathway is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Signaling_Pathway_Inhibition cluster_EGFR EGFR Pathway cluster_VEGF VEGF Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGFR VEGFR PLC_PKC_MAPK PLC-PKC-MAPK Pathway VEGFR->PLC_PKC_MAPK Angiogenesis Angiogenesis PLC_PKC_MAPK->Angiogenesis Quinoline Quinoline Analog Quinoline->EGFR Inhibits Quinoline->VEGFR Inhibits MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for 24-72 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cell viability assay.
Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Sterile Petri dishes

  • Muller-Hinton Agar (MHA)

  • Bacterial or fungal strains of interest

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (a known antibiotic/antifungal)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculate Plates: Uniformly spread the microbial inoculum onto the surface of the MHA plates using a sterile swab.

  • Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate MHA plate prepare_inoculum->inoculate_plate create_wells Create wells in agar inoculate_plate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate for 18-24 hours add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Sources

Advantages of using Ethyl 7-chloroquinoline-6-carboxylate over other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the strategic advantages of Ethyl 7-chloroquinoline-6-carboxylate as a pharmacophore building block. It focuses on its utility in Structure-Activity Relationship (SAR) campaigns, particularly for kinase inhibitors (e.g., VEGFR, EGFR targets) where the 6,7-substitution pattern is a privileged motif.

Executive Summary: The "Ortho-Activation" Advantage

This compound represents a high-value "bifunctional" scaffold. Unlike simple halo-quinolines, this building block offers a unique electronic environment where the 6-ester group activates the 7-chloride towards nucleophilic aromatic substitution (


).

This "Ortho-Activation" allows medicinal chemists to perform late-stage diversification at the 7-position (solubilizing tails) while preserving the 6-position (hinge-binding or linker region) for subsequent amide coupling. This contrasts sharply with 7-methoxy analogs (e.g., Lenvatinib intermediates), which lock the chemist into a specific ether linkage early in the synthesis.

Core Advantages at a Glance
FeatureThis compoundStandard 7-Methoxy Analog7-Chloroquinoline (No Ester)
7-Position Reactivity High (Activated by 6-COOEt)None (Inert Ether)Low (Requires Pd-catalysis)
SAR Flexibility High (Can install -OR, -NHR, -SR)Low (Fixed as -OMe)Medium (Limited scope)
Solubility Tunable (via 7-substituent)FixedPoor
Primary Application Divergent Library SynthesisSingle-Target Process ChemAntimalarial/Basic Research

Structural Analysis & Mechanism of Action

The strategic value of this molecule lies in the electronic interplay between the substituents.

The Electronic "Push-Pull"

In a standard quinoline, the nitrogen atom withdraws electron density, activating positions 2 and 4. Position 7 is normally deactivated (meta-like relationship to N). However, the introduction of an electron-withdrawing ester (COOEt) at position 6 creates a localized electron-deficient zone at position 7.

  • Result: The 7-chloride becomes a "labile handle" susceptible to displacement by amines or alkoxides under mild conditions, without requiring expensive palladium catalysts.

G Core This compound Activation 6-COOEt (EWG) Activates C7 Core->Activation Electronic Effect Reaction S_NAr Displacement (Amines/Alkoxides) Activation->Reaction Facilitates Product 7-Substituted Analog (Library Generation) Reaction->Product Yields

Figure 1: The 6-ester group electronically activates the 7-chloride, enabling metal-free functionalization.

Synthetic Versatility & Protocols

This section details how to exploit the building block for divergent synthesis.

Workflow A: The "Late-Stage Diversification" Route

This workflow is superior when generating a library of kinase inhibitors where the "tail" region (7-position) needs to be varied to improve ADME properties (solubility/permeability).

  • Step 1:

    
     Displacement (The Key Advantage) 
    
    • Reagent: Primary or secondary amine (e.g., N-methylpiperazine, Morpholine).

    • Conditions: DMF or DMSO,

      
      , 80–100°C.
      
    • Outcome: The 7-Cl is replaced by the amine before the ester is touched.

  • Step 2: Hydrolysis

    • Reagent: LiOH or NaOH in THF/Water.

    • Outcome: Conversion of 6-COOEt to 6-COOH.

  • Step 3: Amide Coupling

    • Reagent: HATU/EDCI + Aniline "Warhead".

    • Outcome: Final Drug Candidate (e.g., Lenvatinib analog).

Experimental Protocol: Displacement at C7

This protocol validates the reactivity of the 7-Cl handle.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • 
     (2.0 eq)
    
  • Anhydrous DMF (5 mL/mmol)

Procedure:

  • Dissolve the quinoline substrate in anhydrous DMF under

    
     atmosphere.
    
  • Add

    
     followed by morpholine.[1]
    
  • Heat the reaction mixture to 90°C for 4–6 hours. (Monitor via TLC/LCMS; disappearance of starting material indicates successful activation).

  • Workup: Pour into ice water. If solid precipitates, filter and wash.[2] If oil forms, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85–92% (High yield confirms the activating effect of the 6-ester).

Case Study: Kinase Inhibitor Design

Many FDA-approved kinase inhibitors (e.g., Lenvatinib , Bosutinib ) utilize a 6,7-disubstituted quinoline core.

  • The Limitation of Traditional Methods: Standard synthesis often starts with 4-amino-3-chlorophenol and 4-chloro-7-methoxyquinoline-6-carboxamide. This forces the 7-position to be a methoxy group from the very beginning.

  • The Advantage of this compound: By starting with the 7-chloro ester, you can synthesize the standard 7-methoxy drug, OR you can switch to a 7-ethoxy, 7-(2-methoxyethoxy), or 7-amino analog using the same intermediate.

Comparative Workflow Diagram

SAR_Workflow Start Ethyl 7-chloroquinoline- 6-carboxylate PathA Path A: Alkoxylation (NaOMe/MeOH) Start->PathA PathB Path B: Amination (R-NH2, Heat) Start->PathB PathC Path C: Suzuki Coupling (Ar-B(OH)2, Pd) Start->PathC IntA 7-Methoxy Analog (Lenvatinib-like) PathA->IntA IntB 7-Amino Analog (Solubility Enhanced) PathB->IntB IntC 7-Aryl Analog (Extended Pi-System) PathC->IntC Final Hydrolysis & Amide Coupling (Target Molecule) IntA->Final IntB->Final IntC->Final

Figure 2: Divergent synthesis pathways enabled by the 7-chloro handle, allowing access to diverse chemical space from a single precursor.[3]

Comparative Data Analysis

The following table contrasts the synthetic efficiency of introducing diversity at the 7-position using different building blocks.

Building BlockReaction Type to modify C7Catalyst Required?Typical YieldStep Count to Final Drug
This compound

No 85-95% Short (Convergent)
7-ChloroquinolineBuchwald-HartwigYes (Pd/Ligand)50-70%Medium
7-Methoxyquinoline-6-carboxylateDemethylation (

) then Alkylation
No (but harsh)40-60%Long (Linear)
6-Chloroquinoline-7-carboxylate

(Meta-activated)
No (Very Slow)<30%N/A (Poor Reactivity)

Key Takeaway: The "Reverse Isomer" (6-Cl, 7-COOEt) reacts poorly because the activating ester is meta to the chloride. The 7-Cl, 6-COOEt arrangement is geometrically optimal for activation.

References

  • Lenvatinib Synthesis & Intermediates

    • Patent: "Synthetic method of lenvatinib and novel intermediate."[4][5] CN111349045A.[6] (Describes the standard 7-methoxy route, highlighting the contrast with the 7-chloro flexible route).

  • Reactivity of 7-Chloroquinolines

    • Journal: "Nucleophilic aromatic substitution on 7-chloroquinoline derivatives." Taylor & Francis / Synthetic Communications.
  • Kinase Inhibitor SAR

    • Review: "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors." ChemMedChem, 2025.
  • General Quinoline Reactivity

    • Resource: "A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline... in Nucleophilic Aromatic Substitution." BenchChem.

Sources

A comparative study on the reactivity of C4 vs. C7 positions in dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,7-dichloroquinoline (4,7-DCQ) scaffold is a cornerstone in medicinal chemistry, most notably as the precursor to chloroquine and hydroxychloroquine. For researchers designing novel kinase inhibitors or antimalarials, understanding the reactivity dichotomy between the C4 and C7 positions is critical.

The Core Finding: The C4 position is electronically activated and highly reactive toward both nucleophilic aromatic substitution (


) and oxidative addition (Pd-catalysis). Conversely, the C7 position is electronically deactivated, behaving as a standard unactivated aryl chloride. Consequently, C4 functionalization is the kinetic product  in almost all standard reaction landscapes. Accessing the C7 position typically requires blocking C4, using alternative halogens (e.g., 7-bromo-4-chloroquinoline), or employing specialized electrochemical methods.

Electronic Landscape & Mechanistic Grounding

To control the chemistry, one must understand the electronic bias imposed by the quinoline nitrogen.[1]

The Electronic Divergence
  • C4 Position (The "Vinylogous Imine"): The C4-chlorine is located para to the quinoline nitrogen. This allows the nitrogen to act as an electron sink. During nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen (forming a stable Meisenheimer-like complex). Furthermore, under acidic conditions, protonation of N1 renders C4 highly electrophilic.

  • C7 Position (The "Isolated" Aryl Chloride): The C7 position is on the benzenoid ring, meta to the nitrogen. It does not benefit from resonance stabilization of the anionic intermediate during

    
    . It remains electron-rich compared to C4, making it resistant to nucleophilic attack and slower to undergo oxidative addition with Palladium(0).
    
Visualization of Reactivity Flow

The following diagram illustrates the mechanistic pathways and the dominance of C4 reactivity.

Reactivity Start 4,7-Dichloroquinoline (Scaffold) SNAr Pathway A: SNAr (Nucleophilic Substitution) Start->SNAr Amines/Phenols PdCat Pathway B: Pd-Catalysis (Suzuki/Buchwald) Start->PdCat Boronic Acids/Pd(0) Meisenheimer Meisenheimer Complex (Stabilized by N1) SNAr->Meisenheimer Rate Determining Step OxAdd Oxidative Addition (Fastest at electron-poor C4) PdCat->OxAdd Preferential Insertion ProdC7 Product B: C7-Functionalized (Trace/Difficult) PdCat->ProdC7 Requires C4-Block or Specialized Ligands ProdC4 Product A: C4-Functionalized (Major/Exclusive) Meisenheimer->ProdC4 Cl- Elimination OxAdd->ProdC4 Transmetalation/Red. Elim.

Figure 1: Decision tree showing the kinetic dominance of C4 functionalization in both classical and transition-metal catalyzed pathways.

Comparative Performance Data

The following table summarizes the reactivity differences based on experimental yields from key literature sources.

Reaction TypeReagentsTarget SiteSelectivity (C4:C7)Typical YieldNotes

Amination
Alkyl amines, HeatC4 >99:180-95%Requires high temp (180°C) or acid catalysis. C7 is inert.
Suzuki Coupling PhB(OH)₂, Pd(OAc)₂C4 ~85:1578% (C4)C4 reacts first. Bis-coupling (C4+C7) occurs with excess reagent.
Acid Hydrolysis Aqueous AcidC4 Exclusive>90%Yields 7-chloro-4-hydroxyquinoline (4-quinolone).
Electrochemical Mg anode, LiClC7 HighVariableEmerging method to force C7 reactivity by reduction.

Experimental Protocols

Protocol A: C4-Selective (Chloroquine Synthesis Model)

Objective: High-yield amination of C4 without touching C7. Context: This protocol utilizes "neat" amine conditions or phenol as a proton-transfer agent to activate the quinoline nitrogen.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[2]

  • Primary/Secondary Amine (e.g., 4-amino-1-diethylaminopentane) (1.2 - 5.0 eq)

  • Phenol (Optional, 0.5 eq - acts as catalyst)

  • Solvent: None (Neat) or Xylene

Workflow:

  • Charge: In a pressure vessel or round-bottom flask, combine 4,7-dichloroquinoline and the amine.

  • Activation: If using phenol (recommended for lower temperatures), add it now. The phenol protonates the quinoline nitrogen (

    
     adjustment), making C4 significantly more electrophilic.
    
  • Reaction: Heat to 160–180°C for 6–12 hours.

    • Note: Without phenol, temperatures >160°C are mandatory. With phenol, 130°C may suffice.[3]

  • Workup: Cool to RT. Basify with aqueous NaOH (to remove phenol and neutralize HCl). Extract with DCM or EtOAc.

  • Purification: Recrystallize from cyclohexane or ethanol.

Validation:

  • 
     NMR will show the loss of the C4 proton doublet and the appearance of amine side-chain signals. The C7-Cl signal remains distinct.
    
Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: Carbon-Carbon bond formation at C4.[4] Context: Based on the work of Mitchell et al., demonstrating that oxidative addition occurs preferentially at the electron-deficient C4-Cl bond.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[2]

  • Arylboronic acid (1.1 eq)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (phosphine-free)[5]
  • Base:

    
     (2M aqueous)
    
  • Solvent: DME/Water or Toluene/Ethanol

Workflow:

  • Degas: Sparge solvents with Argon for 15 minutes.

  • Assembly: Combine 4,7-DCQ, boronic acid, and base in the reaction vessel. Add catalyst last under inert atmosphere.

  • Reaction: Reflux (approx. 80–100°C) for 4–12 hours.

    • Critical Control: Monitor by HPLC/TLC. Stop immediately upon consumption of starting material to prevent C7 (bis) coupling.

  • Workup: Filter through Celite. Partition between water and EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The Pd(0) inserts into the C4-Cl bond faster because the resulting Pd(II) species is stabilized by the electron-withdrawing nitrogen of the pyridine ring (similar to the


 activation energy lowering).

Strategic Guide: How to Access C7?

If your drug design requires functionalization at C7 while keeping C4 intact (or modifying C7 first), 4,7-dichloroquinoline is a poor starting material .

Recommended Alternatives:

  • Use 7-Bromo-4-chloroquinoline: Palladium prefers Br > Cl. A Suzuki coupling on this scaffold will selectively occur at C7 first.

  • De Novo Synthesis (Conrad-Limpach): Synthesize the quinoline ring after functionalizing a meta-substituted aniline.

  • Electrochemical Reduction: Recent literature suggests electrochemical carboxylation can selectively target C7, but this is non-standard for general labs.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-B-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.

    • Foundational text on SNAr synthesis of chloroquine analogs.
  • Mitchell, R. H., et al. (2009). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry, 87, 202-208.

    • Definitive study on Pd-c
  • Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[6] Beilstein J. Org.[6] Chem, 5, No. 32.

    • Provides modern context on sequential Pd-coupling in dichloro-heterocycles.
  • PubChem Compound Summary. (2023). 4,7-Dichloroquinoline.[2][3][5][7][8][9][10] National Center for Biotechnology Information.

    • Physical and chemical property verification.[11][12][13]

Sources

Structural Validation of Novel Ethyl 7-chloroquinoline-6-carboxylate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural validation framework for novel derivatives of Ethyl 7-chloroquinoline-6-carboxylate , a privileged scaffold in medicinal chemistry. It compares three validation workflows ranging from rapid screening to definitive structural elucidation, designed for researchers in drug discovery.

Executive Summary

In the development of quinoline-based therapeutics, the This compound scaffold serves as a critical intermediate. However, its amphoteric nature and multiple electrophilic sites (C-7 via


, C-6 ester via hydrolysis/transesterification) create significant risks for regioisomerism and unexpected side reactions.

This guide compares three structural validation workflows—Rapid Screen (Method A) , Comprehensive Elucidation (Method B) , and Crystallographic Confirmation (Method C) . We demonstrate that while Method A is sufficient for library filtering, Method B (2D NMR + HRMS) is the mandatory baseline for publication-quality validation, specifically to rule out common 5,7-regioisomers and confirming substitution at the 7-position.

Part 1: The Structural Challenge

The core challenge in derivatizing this compound lies in verifying the regioselectivity of nucleophilic substitution.

  • The Scaffold: The 6-carboxylate group activates the 7-position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Risk: Under vigorous conditions, competing substitution at the 5-position or ring-opening/re-cyclization can occur. Furthermore, distinguishing the isolated protons H-5 and H-8 requires more than standard 1D NMR, as both appear as singlets.

Comparative Workflow Analysis
FeatureMethod A: Rapid Screen Method B: Comprehensive Elucidation Method C: Crystallographic Confirmation
Techniques LC-MS (ESI), 1H NMR (1D)LC-HRMS (Q-TOF), 1H/13C NMR, 2D NMR (NOESY/HSQC) Single Crystal X-Ray Diffraction (SC-XRD)
Resolution Low. Confirms Mass & Purity.High. Confirms connectivity & regiochemistry.Absolute. Defines stereochemistry & packing.
Throughput High (20+ compounds/day)Medium (2-4 compounds/day)Low (Weeks/Months)
Blind Spot Cannot distinguish 5- vs 7-substitution isomers.Requires solubility; interpretation dependent.Requires crystalline solid.
Verdict Internal Use OnlyPublication Standard Gold Standard (For Lead Compounds)

Part 2: Detailed Validation Protocols

Protocol 1: Synthesis & Initial Screen (Method A)

Context: Synthesis of Ethyl 7-(benzylamino)quinoline-6-carboxylate via


.
  • Reaction: React this compound (1.0 eq) with Benzylamine (1.2 eq) and

    
     in DMF at 100°C.
    
  • Workup: Precipitate in water, filter, and wash with hexanes.

  • LC-MS Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase:

      
      /Acetonitrile (+0.1% Formic Acid).
      
    • Pass Criteria: Single peak >95% UV area; Mass

      
       (Expected).
      
    • Failure Mode: If multiple peaks with same mass appear, regioisomers are present. Proceed immediately to Method B.

Protocol 2: The "Gold Standard" Workflow (Method B)

This protocol validates the spatial arrangement of the molecule, confirming the amine is attached at C-7 and not C-5.

Step 1: Sample Preparation

  • Dissolve 10-15 mg of purified compound in 600 µL DMSO-d6 .

  • Why DMSO? It prevents aggregation of planar quinolines and ensures sharp signals for exchangeable protons (NH).

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire 16 scans. Look for two isolated aromatic singlets (H-5 and H-8).

  • 13C NMR: Acquire 512 scans. Confirm carbonyl carbon (~165 ppm) and C-7 attached to Nitrogen (~150 ppm).

Step 3: 2D NMR (The Critical Step) To validate the structure, you must anchor the isolated spin systems using NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Experiment: 2D NOESY (mixing time 300-500 ms).

  • Key Diagnostic Correlation (The "Peri" Effect):

    • Locate the doublet for H-4 (typically ~8.0-8.5 ppm).

    • Look for a cross-peak to an isolated singlet.

    • Logic: H-4 is spatially close to H-5 . The singlet showing a NOE correlation to H-4 is definitively H-5 .

    • Verification: The other singlet is H-8 . H-8 should show NOE correlations to the N-substituent (benzyl protons) if the substitution is at C-7.

Protocol 3: Visualization of Logic (Graphviz)

The following diagram illustrates the decision logic and the specific NOE correlations required to validate the 7-substituted structure.

ValidationLogic cluster_0 Experimental Input cluster_1 Decision Node cluster_2 Definitive Validation (NOESY) Compound Synthesized Derivative (Ethyl 7-amino-6-carboxylate) NMR_1D 1H NMR Spectrum (2 Singlets observed) Compound->NMR_1D Ambiguity Is substitution at C-5 or C-7? NMR_1D->Ambiguity NOE_H4_H5 NOE: H-4 ↔ Singlet A (Identifies H-5) Ambiguity->NOE_H4_H5 Run NOESY Reject/Re-synthesize Reject/Re-synthesize Ambiguity->Reject/Re-synthesize NOE Fails NOE_H8_Sub NOE: Singlet B ↔ Substituent (Identifies H-8) NOE_H4_H5->NOE_H8_Sub Confirm Geometry Conclusion Structure Validated: 7-Substituted NOE_H8_Sub->Conclusion

Caption: Logic flow for distinguishing regioisomers using NOESY NMR. The "Peri-effect" (H4-H5 interaction) is the immutable anchor point for structural assignment.

Part 3: Experimental Data Reference

Representative data for Ethyl 7-(benzylamino)quinoline-6-carboxylate.

PositionProton Shift (

, ppm)
MultiplicityDiagnostic Correlations (HMBC/NOESY)
H-2 8.85ddHMBC to C-4, C-8a
H-3 7.35ddCOSY to H-2, H-4
H-4 8.25dNOESY to H-5 (Critical Anchor)
H-5 8.60sHMBC to C-4, C-6, C-8a; NOESY to H-4
H-8 7.10sNOESY to Benzyl-

; HMBC to C-1 (N), C-6
NH 8.90tExchangeable; COSY to Benzyl-

Ethyl-

4.35qHMBC to C=O

Interpretation:

  • H-5 is deshielded (8.60 ppm) relative to H-8 (7.10 ppm) due to the anisotropic effect of the adjacent Carbonyl group at C-6 and the ring current.

  • H-8 is shielded due to the electron-donating effect of the adjacent amino group at C-7.

  • The H-4 ↔ H-5 NOE confirms that the deshielded singlet is indeed at position 5, confirming the carboxylate is at 6 and the amine is at 7.

References

  • BenchChem. (2025).[1] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521963, 7-Chloroquinoline. Retrieved from

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from

  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

Sources

Safety Operating Guide

Ethyl 7-chloroquinoline-6-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Ethyl 7-chloroquinoline-6-carboxylate , a halogenated organic intermediate often used in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors or antimalarial analogs).

This protocol assumes the compound is in its standard state (solid powder) or in solution during synthesis.

Emergency Response & Immediate Safety

Status: Critical Operational Information Scope: Immediate actions for spills or exposure prior to disposal.

Parameter Specification Action / Protocol
GHS Classification Irritant / Aquatic Toxin Handle as a hazardous chemical.[1] Do not release into drains.[2][3]
Signal Word WARNING Causes skin/eye irritation; may cause long-term adverse effects in the aquatic environment.[1][3]
PPE Requirement Level C Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95/P100 respirator if dust is generated.[4]
Spill Response Solid Spill Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust aerosolization.
Incompatibility Strong Oxidizers Keep away from nitrates, peroxides, and strong acids.[4]
Waste Characterization & Segregation

Core Directive: Accurate characterization is the foundation of regulatory compliance. As a halogenated compound, this substance must not be mixed with non-halogenated organic solvents (e.g., acetone, ethanol) in the waste stream, as this significantly increases disposal costs and complicates incineration.[4]

Chemical Profile for Disposal
  • Chemical Nature: Halogenated Organic Solid (contains Chlorine).

  • Combustion Byproducts: Thermal decomposition releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx), and Carbon Monoxides.[4]

  • RCRA Status (USA): While not typically a P- or U-listed waste by specific name, it falls under Halogenated Organic Compounds (HOCs) .[4] If mixed with solvents, it may trigger F-listed waste codes (e.g., F002 if spent halogenated solvents are present).[4][5]

Segregation Protocol
  • Halogenated Stream: Segregate all waste containing this compound into "Halogenated Waste" containers.

  • No Drain Disposal: Strictly prohibited. The chlorine atom renders it toxic to aquatic life and resistant to standard biodegradation in municipal water treatment.

  • Solid vs. Liquid:

    • Solid Waste: Dispose of pure powder or contaminated solids (weigh boats, gloves) in a dedicated Hazardous Solid Waste drum.[4]

    • Liquid Waste: If dissolved in reaction solvents (e.g., DCM, Chloroform), dispose of in Halogenated Organic Solvent carboys.[4]

Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Spills)

Use this for expired shelf stock, reaction precipitates, or spill cleanup materials.[4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner. Ensure the container is rated for hazardous solids.

  • Labeling: Affix a hazardous waste tag immediately.[6]

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][4][7]

  • Transfer: Transfer solid material using a chemically resistant scoop. Avoid generating dust.[2][3]

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened rag (ethanol or DCM) and place the rag into the solid waste drum.

  • Sealing: Screw the lid down tightly. If using a fiber drum, ensure the liner is twisted and sealed with tape before closing the drum ring.[4]

Workflow B: Liquid Waste (Mother Liquors/Filtrates)

Use this for reaction mixtures or HPLC waste containing the compound.[4]

  • pH Check: Ensure the waste solution is neutral (pH 5–9). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions or gas generation.[4]

  • Solvent Compatibility: Confirm the carrier solvent is compatible with the "Halogenated Waste" stream.

    • Compatible: Dichloromethane (DCM), Chloroform, Dichloroethane.[4]

    • Note: If the carrier is non-halogenated (e.g., Methanol), the presence of this compound contaminates the entire volume , requiring it to be treated as Halogenated Waste .[4]

  • Transfer: Pour into the designated "Halogenated Organic" carboy (typically yellow-coded or specifically labeled).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Disposal Logic & Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific quinoline derivative.

Disposal_Protocol Start Waste Generation: This compound State_Check Physical State? Start->State_Check Solid Solid / Powder / Debris State_Check->Solid Solid Liquid Liquid / Solution State_Check->Liquid Liquid Solid_Bin Container: Hazardous Solid Waste Drum (HDPE or Lined Fiber) Solid->Solid_Bin Solvent_Check Is Carrier Solvent Halogenated? Liquid->Solvent_Check Destruction Final Disposal Method: High-Temp Incineration (with HCl Scrubber) Solid_Bin->Destruction Halo_Solvent Container: Halogenated Organic Waste (e.g., DCM, Chloroform mix) Solvent_Check->Halo_Solvent Yes (e.g., DCM) NonHalo_Solvent Contamination Rule: Treat ENTIRE volume as Halogenated Waste Solvent_Check->NonHalo_Solvent No (e.g., MeOH) Halo_Solvent->Destruction NonHalo_Solvent->Halo_Solvent Re-classify

Figure 1: Waste segregation logic ensuring halogenated compounds are routed to incineration facilities equipped with acid gas scrubbers.

Regulatory & Technical Rationale

Why Incineration? Landfill disposal is generally prohibited for concentrated halogenated organics due to the risk of leaching into groundwater (RCRA Land Disposal Restrictions). The only validated destruction method for chloroquinoline derivatives is high-temperature incineration .

  • Mechanism: At temperatures >1000°C, the quinoline ring structure is mineralized.[4]

  • Scrubbing: The chlorine atom is converted to HCl gas. The facility must use a wet scrubber (typically Sodium Hydroxide) to neutralize this acid gas before emission.

Self-Validating Protocol:

  • Verification: Before sealing a waste container, verify the pH.[4] If the waste is acidic (common if acid chlorides were used to synthesize the ester), it can react with other wastes to pressurize the drum.[4] Neutralization is the "self-check" step.

  • Traceability: Using the specific chemical name on the tag allows the waste vendor to flag the chlorine content, ensuring it doesn't accidentally end up in a fuel-blending program (which often has strict chlorine limits).[4]

References
  • United States Environmental Protection Agency (EPA). (2024). RCRA Regulations: Hazardous Waste Identification and Classification (40 CFR Parts 260-273). Retrieved from [Link][4]

  • University of Illinois Division of Research Safety. (2023). Standard Operating Procedure: Halogenated Solvent Waste Management.[8] Retrieved from [Link][4]

  • PubChem. (2024). Compound Summary: 7-Chloroquinoline (Parent Structure Toxicity). National Library of Medicine. Retrieved from [Link][4]

Sources

Personal protective equipment for handling Ethyl 7-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an authoritative, step-by-step protocol for the safe handling, storage, and disposal of Ethyl 7-chloroquinoline-6-carboxylate . As a halogenated quinoline ester, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antibacterial agents and kinase inhibitors.

Handling this compound requires strict adherence to dust control and moisture avoidance protocols.[1][2] While specific toxicological data for this isomer is limited, its structural analogs (chloroquinoline esters) are established irritants with potential aquatic toxicity.

Parameter Specification
Chemical Name This compound
CAS Number 916812-04-9
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Physical State Solid (Off-white to pale yellow powder)
Storage Requirement 2–8°C, Desiccated, Inert Atmosphere

Hazard Assessment & GHS Classification

Based on the structural activity relationship (SAR) of analogous halogenated quinolines (e.g., Ethyl 6-bromo-4-chloroquinoline-3-carboxylate), this compound is classified as a Category 2 Irritant .[3]

Signal Word: WARNING

Hazard Class H-Code Hazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.[3]

Critical Risk Factor: Quinoline derivatives can be sensitizers. Minimize all dermal and inhalation exposure to prevent sensitization.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. The following matrix ensures compatibility and maximum protection.

PPE Component Material Specification Operational Context
Hand Protection Nitrile Rubber (Min.[3] thickness 0.11 mm)General Handling: Weighing, transfer, and closed-vessel reactions.
Hand Protection (High Risk) Double Gloving (Nitrile over Laminate)Solvent Handling: When dissolving in penetrating solvents (e.g., DCM, DMF).
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Mandatory: All open-handling procedures. Side shields are insufficient for powders.
Respiratory Protection N95/P100 (if outside hood)Emergency Only: Primary handling must occur in a certified Chemical Fume Hood.
Body Protection Lab Coat (Cotton/Poly blend) Standard: Buttoned fully. Use Tyvek sleeves if transferring large quantities (>10g).

Operational Protocols

Phase 1: Receipt & Storage (The "Cold Chain" Logic)

Upon receipt, the compound is likely at ambient temperature but must be transitioned to cold storage to prevent ester hydrolysis.

  • Inspect: Verify the vial seal is intact. Check for clumping (sign of moisture ingress).

  • Label: Mark the container with the receipt date and "Store at 2–8°C".

  • Secondary Containment: Place the vial inside a desiccator or a sealed bag with active desiccant (silica gel) before placing it in the refrigerator. This prevents condensation on the chemical when the cold vial is opened in humid lab air.

Phase 2: Weighing & Transfer (Dust Control)

Objective: Prevent inhalation of fine particulates and static-induced scattering.[3]

  • Environment: Operate exclusively inside a functional Chemical Fume Hood .

  • Static Neutralization: Use an antistatic gun or ionizer bar if the powder is flighty. Alternatively, use a plastic spatula rather than metal to reduce static discharge.

  • Tare Protocol:

    • Place the receiving vessel (flask/vial) on the balance.

    • Do not transfer solid directly over the balance sensor.

    • Remove vessel -> Add solid -> Return to balance.[3]

  • Solvent Addition: Add the reaction solvent (e.g., Ethanol, DMF) immediately after weighing to trap the dust in solution.

Phase 3: Reaction Setup

Causality: The ester moiety is susceptible to hydrolysis under basic conditions or prolonged exposure to atmospheric moisture.

  • Inert Gas: Purge the reaction vessel with Nitrogen (N₂) or Argon (Ar) before heating.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to eliminate the risk of water splashing into the reaction.

Emergency Response Logic

Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Clean: Scoop up the damp material/towel and place it in a hazardous waste bag.

  • Decontaminate: Wipe the surface with 70% Ethanol.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[4] Hold eyelids open. Reasoning: Quinoline derivatives can cause corneal hazing if not rinsed quickly.[3]

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol/solvents on skin, as they may enhance absorption.

Disposal Strategy

Do not dispose of in municipal trash or sink.

  • Categorization: Classify as "Hazardous Organic Waste (Halogenated)" .

  • Preparation: Dissolve any remaining solid in a minimal amount of combustible solvent (Acetone or Ethanol).

  • Disposal Stream: Transfer to the halogenated solvent waste container.

  • Ultimate Fate: High-temperature incineration equipped with a scrubber to neutralize HCl and NOx gases generated during combustion.

Visual Workflow

The following diagram illustrates the "Safe Loop" for handling this compound, emphasizing the critical decision points for containment.

SafeHandling cluster_emergency Emergency Loop Start Receipt of Chemical (CAS 916812-04-9) Inspect Integrity Check (Seal/Clumping) Start->Inspect Storage Storage: 2-8°C + Desiccant Inspect->Storage PPE_Check PPE Check: Nitrile Gloves + Goggles Storage->PPE_Check Weighing Weighing Phase (Fume Hood ONLY) Solubilization Immediate Solubilization (Traps Dust) Weighing->Solubilization PPE_Check->Weighing Reaction Reaction / Application Solubilization->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste Spill Spill Event WetWipe Dampen with Ethanol (Prevent Dust) Spill->WetWipe WetWipe->Waste

Caption: Operational workflow emphasizing dust control and proper waste segregation.

References

  • PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.